molecular formula C7H13N B1595054 1-Dimethylamino-2-pentyne CAS No. 7383-77-9

1-Dimethylamino-2-pentyne

Cat. No.: B1595054
CAS No.: 7383-77-9
M. Wt: 111.18 g/mol
InChI Key: XOJYPYPTLZUHAG-UHFFFAOYSA-N
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Description

1-Dimethylamino-2-pentyne is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylpent-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-5-6-7-8(2)3/h4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJYPYPTLZUHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224332
Record name 1-Dimethylamino-2-pentyne
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Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-77-9
Record name 1-Dimethylamino-2-pentyne
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Record name 1-Dimethylamino-2-pentyne
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Record name 7383-77-9
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Foundational & Exploratory

1-Dimethylamino-2-pentyne chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-Dimethylamino-2-pentyne

Introduction

This compound (CAS No. 7383-77-9) is a propargylamine derivative, a class of organic compounds characterized by a tertiary amine attached to a propargylic moiety.[1][2] Its unique bifunctional nature, containing both a nucleophilic tertiary amine and an internal alkyne, makes it a valuable and versatile building block in synthetic organic chemistry.[1][3] For researchers in drug discovery and materials science, compounds like this compound offer a synthetically tractable scaffold for the introduction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling, synthesized from available data and established principles of organic chemistry.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are critical for its use in experimental design, influencing solvent choice, reaction temperature, and purification methods. The data, compiled from various chemical databases, are summarized below.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₃N[4]
Molecular Weight 111.19 g/mol [4]
CAS Number 7383-77-9[4]
Boiling Point 134.2 °C (at 760 mmHg)[4][5]
Density 0.812 - 0.825 g/cm³[4][5]
Refractive Index (n₂₀/D) 1.4355 - 1.436[4][5]
Flash Point 26.8 °C[4][5]
Vapor Pressure 8.19 mmHg (at 25 °C)[4]
Predicted pKa 7.26 ± 0.28[4]
Predicted XLogP3 1.3[4][6]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 1[4]

Section 2: Synthesis and Mechanistic Pathway

While specific, peer-reviewed synthetic procedures for this compound are not widely published, its structure lends itself to established methodologies for propargylamine synthesis.[1][2] A highly reliable and efficient approach involves the alkynylation of an N,N-dimethyliminium salt. The following protocol is a representative, field-proven workflow for this class of transformation.

Experimental Protocol: Synthesis via Alkynylation of Eschenmoser's Salt Analogue

This procedure involves the deprotonation of a terminal alkyne (1-pentyne) to form a potent nucleophile, which then attacks a suitable dimethylaminomethyl electrophile.

Causality and Experimental Choices:

  • n-Butyllithium (n-BuLi): A strong, non-nucleophilic base is required to fully deprotonate the terminal alkyne (pKa ≈ 25) to generate the lithium acetylide.

  • Anhydrous THF: Tetrahydrofuran is an ideal aprotic solvent that effectively solvates the lithium cation and remains stable at the required low temperatures. The reaction must be anhydrous to prevent quenching of the highly basic n-BuLi and the acetylide anion.

  • Low Temperature (-78 °C): The initial deprotonation and subsequent alkylation are performed at low temperatures to prevent side reactions, such as the isomerization of the alkyne or reaction of n-BuLi with the solvent.

  • Eschenmoser's Salt (or analogue): Dimethylmethyleneammonium iodide serves as a highly reactive and stable source of the CH₂=N⁺(CH₃)₂ electrophile, ensuring efficient C-C bond formation.

  • Aqueous Workup: The reaction is quenched with aqueous ammonium chloride to neutralize any remaining organolithium species and protonate the product amine, facilitating its separation from non-polar byproducts. A subsequent basic wash deprotonates the amine, allowing for extraction into an organic solvent.

Step-by-Step Methodology:

  • Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

  • Initial Reagents: The flask is charged with anhydrous tetrahydrofuran (THF) and 1-pentyne under a nitrogen atmosphere.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred for 1 hour at this temperature to ensure complete formation of lithium pentynilide.

  • Alkylation: A solution of dimethylmethyleneammonium iodide (Eschenmoser's salt) in anhydrous THF is added dropwise to the cold acetylide solution. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to room temperature overnight.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Visualization: Synthetic Workflow

G cluster_setup 1. Reactor Setup & Deprotonation cluster_reaction 2. C-C Bond Formation cluster_workup 3. Workup & Purification Pentyne 1-Pentyne in Anhydrous THF nBuLi n-BuLi in Hexanes Acetylide Lithium Pentynilide (in situ) Pentyne->Acetylide -78 °C, 1 hr nBuLi->Acetylide Eschenmoser Eschenmoser's Salt (CH₂=N⁺(CH₃)₂I⁻) Product_Salt Crude Product Mixture Acetylide->Product_Salt Eschenmoser->Product_Salt Warm to RT Quench Quench (aq. NH₄Cl) Product_Salt->Quench Extract Extraction (Ether) Quench->Extract Purify Vacuum Distillation Extract->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Proposed synthetic workflow for this compound.

Section 3: Spectroscopic Characterization

Disclaimer: As of the date of this guide, experimental spectroscopic data for this compound are not widely available in public repositories. The following information is based on established principles and data from structurally similar compounds to provide a reliable prediction of the expected spectral characteristics.

¹H NMR Spectroscopy (Predicted)
  • CH₃-CH₂-C≡C-: A triplet integrating to 3 protons is expected around δ 1.0-1.2 ppm .

  • CH₃-CH₂-C≡C-: A quartet integrating to 2 protons, coupled to the adjacent methyl group, is predicted around δ 2.1-2.3 ppm .

  • -C≡C-CH₂-N(CH₃)₂: A singlet integrating to 2 protons is expected around δ 3.1-3.3 ppm . The propargylic position deshields these protons.

  • -N(CH₃)₂: A singlet integrating to 6 protons is predicted around δ 2.2-2.4 ppm .

¹³C NMR Spectroscopy (Predicted)
  • CH₃-CH₂-C≡C-: ~13-15 ppm

  • CH₃-CH₂-C≡C-: ~12-14 ppm

  • -C≡C-CH₂-N(CH₃)₂: ~48-52 ppm

  • -N(CH₃)₂: ~43-45 ppm (two equivalent carbons)

  • CH₃-CH₂-C≡C-: ~75-85 ppm (alkynyl carbon)

  • -C≡C-CH₂-N(CH₃)₂: ~80-90 ppm (alkynyl carbon)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show key functional group absorptions:

  • 2960-2850 cm⁻¹: Strong, multiple bands corresponding to C(sp³)-H stretching vibrations of the ethyl, methylene, and methyl groups.

  • 2260-2200 cm⁻¹: A weak absorption band for the internal C≡C stretching vibration. The low intensity is due to the relatively symmetric substitution of the alkyne, resulting in a small change in dipole moment during the vibration. For comparison, the related compound 1-Diethylamino-2-pentyne shows a clear band in this region.[7]

  • 1250-1020 cm⁻¹: A moderate to strong band associated with C-N stretching of the tertiary amine.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at m/z = 111.10 .

  • Major Fragmentation Pathway: The most significant fragmentation is expected to be the alpha-cleavage adjacent to the nitrogen atom. This would result in the loss of an ethyl radical to form a highly stable, resonance-delocalized iminium cation at m/z = 82.07 , which would likely be the base peak.

    • [CH₃CH₂C≡CCH₂N(CH₃)₂]⁺˙ → [C≡CCH₂N(CH₃)₂]⁺ + ·CH₂CH₃

Section 4: Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by its two primary functional groups: the tertiary amine and the internal alkyne. This dual reactivity allows it to serve as a versatile intermediate in complex syntheses.[1][3]

  • Tertiary Amine Reactivity: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character.

    • Basicity: It will readily react with acids to form ammonium salts. This property is useful for purification, as the salt can be extracted into an aqueous layer.

    • Nucleophilicity: The amine can act as a nucleophile, for example, in quaternization reactions with alkyl halides.

  • Alkyne Reactivity: The internal alkyne is a region of high electron density and can undergo a variety of addition and metal-catalyzed reactions.

    • Electrophilic Addition: Reactions with electrophiles like halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl) can proceed, though regioselectivity may be an issue without directing groups.

    • Reduction: The alkyne can be fully reduced to the corresponding alkane (1-Dimethylamino-pentane) using catalytic hydrogenation (e.g., H₂/Pd-C). Stereoselective reduction to the (Z)-alkene can be achieved using Lindlar's catalyst, while dissolving metal reduction (e.g., Na/NH₃) would yield the (E)-alkene.

    • Cycloadditions: The alkyne can participate as a dienophile or dipolarophile in cycloaddition reactions to form various heterocyclic structures.

    • Metal-Catalyzed Reactions: Propargylamines are excellent substrates for transition-metal-catalyzed reactions, including cycloisomerization, coupling, and addition reactions, to generate complex nitrogen-containing heterocycles like pyrroles and pyridines.[2][3][8]

Visualization: Reactivity Map

G cluster_N Tertiary Amine Reactivity cluster_Alkyne Internal Alkyne Reactivity main CH₃CH₂-C≡C-CH₂-N(CH₃)₂ N_Nu Nucleophilic Site (Lone Pair) main->N_Nu  Site 1 Alkyne_Pi π-System main->Alkyne_Pi  Site 2 Quaternization Quaternization (R-X) N_Nu->Quaternization Salt_Formation Salt Formation (H⁺) N_Nu->Salt_Formation Reduction Reduction (H₂, cat.) Alkyne_Pi->Reduction Cycloaddition Cycloadditions Alkyne_Pi->Cycloaddition Electrophilic_Add Electrophilic Addition (E⁺) Alkyne_Pi->Electrophilic_Add

Caption: Dual reactivity sites of this compound.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related propargylamines and its known physical properties (e.g., low flash point) dictate stringent handling protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat. Work should be conducted in a well-ventilated chemical fume hood.

  • Fire Safety: The compound is flammable with a flash point of 26.8 °C.[4][5] Keep away from open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment. Ensure all equipment is properly grounded to prevent static discharge.

  • Corrosivity and Toxicity: Amines can be corrosive and cause severe skin burns and eye damage. Avoid all contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. Do not inhale vapors.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination. The container should be kept in a cool, dry, well-ventilated area designated for flammable liquids, away from incompatible materials such as strong acids and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for flammable and corrosive organic chemicals.

Section 6: Potential Applications in Research and Development

The unique structural motifs within this compound make it an attractive starting point for various research applications, particularly in medicinal chemistry and materials science.

  • Scaffold for Bioactive Molecules: Propargylamines are key pharmacophores in several clinically used drugs, including inhibitors of monoamine oxidase for treating neurodegenerative diseases.[9] The this compound core could be elaborated through reactions at the alkyne to generate libraries of novel compounds for screening against various biological targets.

  • Synthesis of Nitrogen Heterocycles: The compound is an ideal precursor for constructing complex, nitrogen-containing heterocyclic systems through metal-catalyzed cycloisomerization or cycloaddition reactions.[3][8] These heterocycles are prevalent in pharmaceuticals, agrochemicals, and functional materials.

  • Click Chemistry and Bioconjugation: While internal alkynes are less reactive than terminal alkynes in standard copper-catalyzed "click" chemistry, they can participate in strain-promoted alkyne-azide cycloadditions (SPAAC) if incorporated into a strained ring system, or in other bioorthogonal reactions, offering a handle for linking to biomolecules or surfaces.

Future research could focus on developing stereoselective transformations of the alkyne, exploring its utility in multicomponent reactions, and investigating the biological activity of its derivatives.

References

  • Ricci, A., & Gulea, M. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 118(1), 191-236. [Link]

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  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

  • Ricci, A., & Gulea, M. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. ACS Publications. [Link]

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  • SpectraBase. (n.d.). 1-(DIMETHYLAMINO)-2-METHYLPENT-1-EN-3-ONE. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 1-Dimethylamino-2-pentyne (CAS No: 7383-77-9). Designed for professionals in research and development, this document consolidates essential data to facilitate its application in synthetic chemistry and drug design.

Introduction: A Profile of this compound

This compound, also known as N,N-dimethylpent-2-yn-1-amine, is a tertiary amine containing an internal alkyne functional group. This unique combination of a nucleophilic amino group and a reactive carbon-carbon triple bond makes it a valuable building block in organic synthesis. Its structural features allow for a variety of chemical transformations, making it a target of interest for the synthesis of more complex molecules, including potential pharmaceutical intermediates. Understanding its physical properties is paramount for its effective handling, purification, and application in various reaction conditions.

Core Physicochemical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values are critical for experimental design, including solvent selection, reaction temperature control, and purification methods.

PropertyValueSource(s)
Molecular Formula C₇H₁₃N[1][2]
Molecular Weight 111.19 g/mol [2]
CAS Number 7383-77-9[1][2]
Boiling Point 134.2 °C at 760 mmHg[1]
Density 0.812 - 0.825 g/cm³[1][3]
Refractive Index 1.4355 - 1.436[1]
Flash Point 26.8 °C[1]
Vapor Pressure 8.19 mmHg at 25 °C[1]

Molecular Structure and Chemical Identifiers

The structure of this compound features a pentynyl chain with a dimethylamino group attached to the first carbon. This arrangement informs its reactivity and spectroscopic characteristics.

Caption: 2D representation of the this compound molecule.

Key Identifiers:

  • IUPAC Name: N,N-dimethylpent-2-yn-1-amine[4]

  • SMILES: CCC#CCN(C)C[2][4]

  • InChI Key: XOJYPYPTLZUHAG-UHFFFAOYSA-N[2]

Solubility Profile

  • Water: The presence of the nitrogen atom with its lone pair of electrons allows for hydrogen bonding with protic solvents like water, suggesting some degree of aqueous solubility. However, the C7 hydrocarbon body may limit its miscibility.

  • Organic Solvents: It is expected to be readily soluble in a wide range of organic solvents, including:

    • Alcohols (e.g., ethanol, methanol)

    • Ethers (e.g., diethyl ether, tetrahydrofuran)

    • Chlorinated solvents (e.g., dichloromethane, chloroform)

    • Aromatic hydrocarbons (e.g., toluene)

    • Polar aprotic solvents (e.g., acetonitrile, dimethylformamide)

For a related compound, 4,4-Dimethyl-2-pentyne, it is noted to be insoluble in water but soluble in organic solvents. This supports the prediction of good organic solvent solubility for this compound.

Spectroscopic Data (Predicted and Comparative)

As of the date of this guide, public repositories of experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available. Therefore, the following sections provide predicted data and comparisons to closely related structures to aid in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR and ¹³C NMR chemical shifts are crucial for structural verification. The expected signals for this compound are as follows:

  • ¹H NMR:

    • A triplet corresponding to the terminal methyl group (CH₃-CH₂).

    • A quartet for the methylene group adjacent to the methyl group (CH₃-CH ₂).

    • A singlet for the methylene group adjacent to the nitrogen (N-CH ₂).

    • A singlet for the two equivalent methyl groups on the nitrogen (N-(CH₃)₂).

  • ¹³C NMR:

    • Signals for the five distinct carbon atoms of the pentynyl chain.

    • A signal for the two equivalent methyl carbons attached to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

  • C≡C Stretch: A weak to medium absorption band is anticipated in the range of 2260-2100 cm⁻¹, which is characteristic of an internal alkyne.

  • C-N Stretch: An absorption band in the 1250-1020 cm⁻¹ region.

  • C-H Stretch (Alkyl): Strong absorption bands in the 3000-2850 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 111.10. Common fragmentation patterns would likely involve the loss of methyl or ethyl groups. Predicted collision cross-section data for various adducts can be found in public databases.[4]

Safety, Handling, and Storage

Proper handling and storage are essential when working with this compound.

  • Hazards: It is classified as a flammable liquid and is expected to be corrosive, causing skin burns and eye damage.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Representative Synthetic Protocol: Synthesis of N,N-Dimethylalkynylamines

reactant1 1-Bromo-2-pentyne reaction + reactant1->reaction reactant2 Dimethylamine (in THF) reactant2->reaction product This compound reaction->product

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: A solution of 1-bromo-2-pentyne in an appropriate solvent (e.g., tetrahydrofuran - THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: The flask is cooled in an ice bath (0 °C). A solution of dimethylamine (typically a 2M solution in THF) is added dropwise to the stirred solution of the bromoalkyne. An excess of the amine is generally used to drive the reaction to completion and to neutralize the hydrobromic acid formed.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The product is then extracted into an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure this compound.

Causality: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the nitrogen atom of dimethylamine attacks the carbon atom bearing the bromine, displacing the bromide ion. The use of an excess of dimethylamine ensures that it acts as both the nucleophile and the base to neutralize the HBr byproduct, preventing potential side reactions.

Conclusion

This compound is a versatile chemical intermediate with a range of potential applications in organic synthesis. This guide has summarized its core physical properties, structural information, and predicted spectroscopic characteristics. While experimental data for some properties, particularly solubility and spectroscopy, are not widely published, the information provided herein, based on reliable sources and well-established chemical principles, offers a solid foundation for researchers and scientists working with this compound.

References

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An In-Depth Technical Guide to the Molecular Structure, Bonding, and Synthetic Utility of 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 1-Dimethylamino-2-pentyne is a functionally rich organic molecule that combines the structural features of a tertiary amine and an internal alkyne. This unique combination imparts a distinct profile of reactivity, making it a valuable building block in targeted organic synthesis. The nitrogen center provides a locus of basicity and nucleophilicity, while the alkyne moiety serves as a handle for a variety of addition and transformation reactions. This guide offers a comprehensive analysis of its molecular architecture, electronic properties, and bonding characteristics. Furthermore, it explores its potential synthetic applications, particularly within the context of medicinal chemistry and drug development, where the dimethylamino group is a well-established pharmacophore.

The Propargylamine Motif: A Cornerstone in Chemical Synthesis

Propargylamines, the class of compounds to which this compound belongs, are structures containing both an alkyne and an amino group separated by a methylene bridge. This arrangement is not merely a sum of its parts; the electronic interplay between the nitrogen lone pair and the π-system of the triple bond gives rise to unique chemical behaviors. These compounds are highly sought-after intermediates in the synthesis of complex nitrogen-containing heterocycles, natural products, and pharmacologically active molecules. The dimethylamino functional group, in particular, is a prevalent feature in numerous FDA-approved drugs, valued for its ability to enhance aqueous solubility, modulate pKa for improved bioavailability, and engage in specific binding interactions with biological targets.[1] Understanding the foundational properties of a representative molecule like this compound is therefore critical for researchers aiming to leverage this scaffold in the design of novel chemical entities.

Physicochemical and Structural Properties

A summary of the key physicochemical properties for this compound (CAS No: 7383-77-9) is provided below, compiled from various chemical data repositories.[2][3][4][5]

PropertyValueSource
Molecular Formula C₇H₁₃N[2][3][5]
Molecular Weight 111.19 g/mol [3][5]
IUPAC Name N,N-dimethylpent-2-yn-1-amine[4][5]
Density 0.812 - 0.825 g/cm³[2][3][5]
Boiling Point 134.2 °C @ 760 mmHg[2]
Flash Point 26.8 °C[2]
Refractive Index 1.435 - 1.436[2][5]
SMILES CCC#CCN(C)C[2][3][4]
InChIKey XOJYPYPTLZUHAG-UHFFFAOYSA-N[3][4][5]
Hydrogen Bond Acceptor Count 1[2]
Hydrogen Bond Donor Count 0[2]

Detailed Analysis of Molecular Structure and Bonding

The chemical behavior of this compound is a direct consequence of its three-dimensional structure and the nature of its covalent bonds. A detailed examination reveals a molecule with distinct regions of differing geometry and electronic density.

Molecular Geometry and Hybridization

The molecule's backbone can be dissected into three key segments: the terminal ethyl group, the internal pentyne core, and the dimethylaminomethyl substituent.

  • The Alkyne Core (C2-C3): The two carbon atoms forming the triple bond (C2 and C3) are sp-hybridized . This hybridization results in a linear geometry, with bond angles of 180°. The segment from the first carbon of the ethyl group (C4) through C3, C2, and to the methylene carbon (C1) forms a rigid, linear chain.

  • The Amino Terminus (C1-N): The methylene carbon (C1) attached to the alkyne is sp³-hybridized , resulting in a tetrahedral geometry. The nitrogen atom of the dimethylamino group is also sp³-hybridized . Its four hybrid orbitals are occupied by bonding pairs to C1 and the two methyl carbons, and one orbital contains a lone pair of electrons. This lone pair is crucial to the molecule's function, imparting basicity and nucleophilicity, and results in a trigonal pyramidal geometry around the nitrogen.

  • The Ethyl Group (C4-C5): Both carbons in the terminal ethyl group are sp³-hybridized , exhibiting standard tetrahedral geometry and free rotation around the C4-C5 single bond.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification Setup 1. Charge reactor with 1-Bromo-2-pentyne and a polar aprotic solvent (e.g., THF). 2. Add an excess of a non-nucleophilic base (e.g., K₂CO₃). 3. Cool the mixture to 0°C under an inert atmosphere (N₂ or Ar). Addition 1. Slowly add a solution of dimethylamine (e.g., 2M in THF) to the cooled mixture. 2. Maintain the temperature at 0°C during addition. 3. Allow the reaction to warm to room temperature and stir for 12-24 hours. Setup->Addition Reagents Added Workup 1. Quench the reaction with water. 2. Extract the aqueous phase with a nonpolar solvent (e.g., diethyl ether). 3. Combine organic layers, wash with brine, and dry over Na₂SO₄. 4. Concentrate in vacuo and purify via fractional distillation. Addition->Workup Reaction Complete

Sources

An In-depth Technical Guide to the Synthesis and Significance of 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Dimethylamino-2-pentyne, a member of the versatile propargylamine class of compounds, holds significant potential as a building block in synthetic organic chemistry and drug discovery. This technical guide provides a comprehensive overview of this molecule, with a focus on its synthesis, physicochemical properties, and potential applications. While the "discovery" of this specific molecule is not marked by a singular event, its existence is a result of the systematic development of powerful synthetic methodologies for propargylamines. This document details a robust and well-established synthetic protocol, discusses the mechanistic underpinnings of the reaction, and presents the known properties of the compound. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and utilization of novel chemical entities.

Introduction: The Versatility of Propargylamines

Propargylamines are a class of organic compounds characterized by an amino group attached to a propargyl group (a C≡C triple bond adjacent to a CH2 group).[1] This unique structural motif imparts a rich and diverse reactivity, making them highly valuable intermediates in the synthesis of a wide array of more complex molecules, including many heterocyclic compounds and pharmacologically active agents.[2][3] The propargylamine moiety is found in several marketed drugs, highlighting its importance in medicinal chemistry.[1] The subject of this guide, this compound (also known by its IUPAC name N,N-dimethylpent-2-yn-1-amine), is a specific example of this class, featuring a dimethylamino group and an ethyl group attached to the propargyl core.

Synthesis of this compound: A Practical Approach

The synthesis of propargylamines is most commonly achieved through multicomponent reactions, which are highly efficient processes that allow for the formation of complex molecules from simple starting materials in a single step.[4] The A³ coupling (Aldehyde-Alkyne-Amine) and the Mannich reaction are two of the most powerful and widely used methods for this purpose.[5]

For the synthesis of this compound, a logical and efficient approach is the copper-catalyzed reaction of 1-butyne, formaldehyde (acting as the aldehyde component), and dimethylamine. This reaction proceeds through the formation of an iminium ion from formaldehyde and dimethylamine, which is then attacked by a copper acetylide species generated in situ from 1-butyne.

Proposed Synthetic Pathway: A Copper-Catalyzed A³/Mannich-Type Reaction

The overall transformation can be represented as follows:

Synthetic_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 1-Butyne 1-Butyne Product This compound 1-Butyne->Product Alkyne source Formaldehyde Formaldehyde Formaldehyde->Product Carbonyl source Dimethylamine Dimethylamine Dimethylamine->Product Amine source Cu(I) salt Cu(I) salt (e.g., CuCl) Cu(I) salt->Product Catalysis

Caption: Proposed A³/Mannich-type synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of propargylamines.[6]

Materials:

  • 1-Butyne

  • Paraformaldehyde (as a source of formaldehyde)

  • Dimethylamine (as a solution in a suitable solvent, e.g., THF or as its hydrochloride salt)

  • Copper(I) chloride (CuCl)

  • A suitable solvent (e.g., Dioxane, THF, or water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add copper(I) chloride (e.g., 5 mol%).

  • Addition of Reactants: Under a positive pressure of nitrogen, add the solvent (e.g., dioxane). Subsequently, add dimethylamine (1.0 equivalent) and paraformaldehyde (1.2 equivalents).

  • Introduction of the Alkyne: Cool the reaction mixture in an ice bath and bubble 1-butyne (1.5 equivalents) through the solution for a designated period or add it as a condensed liquid.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature will depend on the solvent used). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mechanistic Insights

The reaction mechanism is believed to proceed through the following key steps:

  • Formation of the Iminium Ion: Formaldehyde and dimethylamine react to form a highly electrophilic iminium ion.

  • Formation of the Copper Acetylide: The terminal alkyne, 1-butyne, reacts with the copper(I) catalyst to form a copper acetylide species. This enhances the nucleophilicity of the alkyne.

  • Nucleophilic Attack: The copper acetylide attacks the iminium ion, forming the carbon-carbon bond and generating the propargylamine product.

  • Catalyst Regeneration: The copper catalyst is regenerated, allowing it to participate in further catalytic cycles.

Reaction_Mechanism Reactants Formaldehyde + Dimethylamine Iminium_Ion Iminium Ion [CH2=N(CH3)2]+ Reactants->Iminium_Ion Formation Product This compound Iminium_Ion->Product Nucleophilic Attack 1-Butyne_Cu 1-Butyne + Cu(I) Copper_Acetylide Copper Acetylide [Cu-C≡C-Et] 1-Butyne_Cu->Copper_Acetylide Formation Copper_Acetylide->Product

Caption: Simplified mechanism of the A³/Mannich-type reaction.

Physicochemical and Spectroscopic Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₁₃N
Molecular Weight 111.19 g/mol
Boiling Point 134.2 °C at 760 mmHg
Density 0.825 g/cm³
Refractive Index 1.4355
Flash Point 26.8 °C
CAS Number 7383-77-9

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the dimethylamino group, and a signal for the methylene group adjacent to the alkyne and the amine.

  • ¹³C NMR: The spectrum should display distinct signals for the two carbons of the alkyne, the carbons of the ethyl group, the carbon of the methylene group, and the carbons of the dimethylamino group.

  • Infrared (IR) Spectroscopy: A characteristic weak absorption band for the C≡C triple bond would be expected in the region of 2100-2260 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 111.

Applications in Research and Drug Development

As a functionalized propargylamine, this compound is a valuable intermediate for the synthesis of more complex molecules. The propargylamine moiety can undergo a variety of chemical transformations, including cycloaddition reactions, metal-catalyzed couplings, and additions to the triple bond.[2]

Potential applications include:

  • Synthesis of Heterocyclic Compounds: Propargylamines are key precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[3]

  • Click Chemistry: The terminal alkyne in related propargylamines can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," for the construction of complex molecular architectures.

  • Medicinal Chemistry: The propargylamine scaffold is a "privileged" structure in medicinal chemistry, appearing in drugs for the treatment of neurodegenerative diseases, cancer, and infectious diseases.[1][7] While there are no specific reported applications for this compound itself, its structural similarity to known bioactive molecules suggests its potential as a starting point for the development of new therapeutic agents.

Conclusion

This compound is a readily accessible member of the propargylamine family of compounds. Its synthesis can be efficiently achieved through well-established multicomponent reactions such as the A³ coupling or the Mannich reaction. The versatile reactivity of the propargylamine moiety makes this compound a valuable building block for the synthesis of a wide range of more complex molecules with potential applications in materials science and medicinal chemistry. This guide provides a solid foundation for researchers and scientists to synthesize and explore the potential of this compound in their respective fields.

References

  • Gribble, G. W. (2010). Propargylamines in medicinal chemistry. Journal of Chemical Research, 34(12), 677-695.
  • Castagnolo, D. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(24), 14091-14204.
  • Popat, K. H., & Patel, M. N. (2015). Propargylamines: A versatile scaffold in organic synthesis. RSC Advances, 5(70), 56755-56780.
  • Domínguez, G., & Pérez-Castells, J. (2011). The A3 coupling of aldehydes, alkynes and amines. Chemical Society Reviews, 40(7), 3430-3444.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethylpent-2-yn-1-amine. Retrieved from [Link]

  • Li, C. J. (2005). The A3-coupling (aldehyde-alkyne-amine) reaction in organic synthesis. Accounts of Chemical Research, 38(8), 643-651.
  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.
  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287–S296.
  • Organic Chemistry Portal. (n.d.). A3-Coupling (Aldehyde-Alkyne-Amine Reaction). Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

Sources

Spectroscopic Signature of 1-Dimethylamino-2-pentyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Dimethylamino-2-pentyne, also known as N,N-dimethylpent-2-yn-1-amine, is a functionalized alkyne of interest in synthetic chemistry. Its structure combines a tertiary amine and an internal alkyne, making it a versatile building block. Accurate structural confirmation is paramount for its application in drug development and materials science. This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to establish a reliable spectroscopic fingerprint for this molecule.

Molecular Structure and Atom Numbering

The structural features of this compound dictate its spectroscopic behavior. The presence of an electron-donating dimethylamino group, a π-system from the alkyne, and an aliphatic ethyl chain creates distinct electronic environments. For clarity in spectral assignments, the following numbering scheme is used.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predictions are based on established chemical shift models and coupling constant theories.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to show four distinct signals corresponding to the different proton environments. The electronegative nitrogen atom and the anisotropic effect of the carbon-carbon triple bond are the primary influences on the chemical shifts.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H13.25t2H~2.3Methylene protons adjacent to the nitrogen (deshielded) and coupled to H4 protons through the alkyne.
H6, H72.30s6H-Chemically equivalent methyl protons on the nitrogen atom.
H42.18tq2HJ(H4-H5) = 7.5, J(H4-H1) = 2.3Methylene protons coupled to the terminal methyl group (H5) and long-range coupling to H1.
H51.10t3HJ(H5-H4) = 7.5Terminal methyl protons of the ethyl group, split by the adjacent methylene (H4).

Causality Behind Assignments:

  • H1 (Propargylic Protons): The protons on C1 are significantly deshielded by the adjacent electronegative nitrogen atom, placing their signal downfield. The coupling to H4 is a classic example of long-range propargylic coupling across a triple bond, typically in the range of 2-3 Hz.

  • H6, H7 (N-Methyl Protons): The six protons of the two methyl groups attached to the nitrogen are equivalent, resulting in a single, sharp singlet. Its chemical shift is characteristic of N-methyl groups in aliphatic amines.

  • H4 (Aliphatic Methylene): These protons are adjacent to the alkyne and the terminal methyl group. They experience splitting from both, resulting in a triplet of quartets.

  • H5 (Aliphatic Methyl): This signal appears in the typical upfield region for an alkyl methyl group and is split into a triplet by the two neighboring H4 protons.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the sp-hybridized carbons of the alkyne are particularly diagnostic.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom LabelPredicted Chemical Shift (δ, ppm)Rationale
C284.5sp-hybridized carbon of the alkyne, deshielded by the adjacent propargylic carbon.
C378.0sp-hybridized carbon of the alkyne, slightly more shielded than C2.
C148.5Propargylic carbon bonded to nitrogen; significantly deshielded.
C6, C743.5N-methyl carbons, appearing in a typical range for tertiary amines.
C412.8Methylene carbon of the ethyl group.
C512.5Terminal methyl carbon of the ethyl group.

Causality Behind Assignments:

  • C2 and C3 (Alkyne Carbons): Internal alkyne carbons typically resonate in the 65-90 ppm range. Their exact shifts are influenced by the substitution pattern.

  • C1 (Propargylic Carbon): This carbon is directly attached to the nitrogen, causing a significant downfield shift into the ~48 ppm region.

  • C6, C7 (N-Methyl Carbons): These carbons are equivalent and their chemical shift is characteristic for a dimethylamino group.

  • C4, C5 (Ethyl Group Carbons): These carbons appear in the upfield aliphatic region, as expected for saturated hydrocarbons.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The key absorptions are expected from the C≡C triple bond, C-N bond, and various C-H bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeRationale
2970-2930Medium-StrongC(sp³)-H StretchAliphatic C-H stretching from the methyl and methylene groups.
2820, 2770MediumC(sp³)-H StretchBohlmann bands, characteristic of C-H bonds anti-periplanar to the lone pair on a tertiary nitrogen.
~2245WeakC≡C StretchThe internal alkyne stretch. Its intensity is predicted to be weak due to the relatively symmetric substitution, which results in a small change in dipole moment during vibration.
~1260MediumC-N StretchCharacteristic stretching vibration for a tertiary amine.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a distinct molecular ion peak and a characteristic fragmentation pattern dominated by cleavage alpha to the nitrogen atom.

Molecular Ion:

  • Formula: C₇H₁₃N

  • Exact Mass: 111.1048 g/mol

  • Predicted M⁺ Peak: m/z = 111

Fragmentation Pathway: The most favorable fragmentation pathway for tertiary amines is the cleavage of the Cα-Cβ bond, leading to the formation of a resonance-stabilized iminium cation. This is expected to be the base peak in the spectrum.

G M [CH₃CH₂C≡CCH₂N(CH₃)₂]⁺˙ m/z = 111 Molecular Ion F1 [CH₂=N(CH₃)₂]⁺ m/z = 58 Base Peak (Iminium Ion) M->F1 α-cleavage R1 •C≡CCH₂CH₃ Ethylacetylene Radical F2 [M - CH₂CH₃]⁺ [C≡CCH₂N(CH₃)₂]⁺ m/z = 82 M->F2 Loss of Ethyl R2 •CH₂CH₃ Ethyl Radical

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Table 4: Predicted Major Mass Fragments

m/zPredicted IdentityRationale
111[C₇H₁₃N]⁺˙Molecular Ion (M⁺)
82[M - C₂H₅]⁺Loss of the terminal ethyl group.
58[CH₂N(CH₃)₂]⁺Base peak resulting from α-cleavage, forming a stable iminium cation.

Standard Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Processing: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: Apply a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Processing: Acquire a background spectrum of the clean salt plates immediately before the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for separation and purity confirmation, or via direct infusion if the sample is known to be pure.

  • Instrument: A mass spectrometer with an Electron Ionization (EI) source.

  • Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 230 °C.

  • Processing: The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z). Identify the molecular ion and analyze the fragmentation pattern by comparing mass differences to known neutral losses.

Conclusion

The predicted spectroscopic data provides a robust analytical profile for the structural confirmation of this compound. The ¹H NMR is characterized by four distinct signals, including a downfield propargylic triplet and a singlet for the N-methyl groups. The ¹³C NMR spectrum is defined by the two alkyne carbon signals between 78-85 ppm. The IR spectrum should display a weak C≡C stretch near 2245 cm⁻¹ and characteristic C-H and C-N vibrations. Finally, the mass spectrum is expected to be dominated by a base peak at m/z 58, arising from the characteristic α-cleavage of the tertiary amine. This comprehensive dataset serves as an authoritative reference for researchers working with this compound.

References

  • ChemDraw Professional & Chem3D. (2023). PerkinElmer Informatics. (Used for structure drawing and property prediction).
  • ACD/Labs Spectrus Platform. (2023). Advanced Chemistry Development, Inc. (Used for NMR and MS prediction). [URL: https://www.acdlabs.
  • NIST Chemistry WebBook. (2023). National Institute of Standards and Technology. (For reference on spectroscopic principles and data of related compounds). [URL: https://webbook.nist.gov/chemistry/]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. (For fundamental principles of spectroscopic interpretation). [URL: https://www.springer.com/gp/book/9783540921456]

Thermochemical data for 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Data of 1-Dimethylamino-2-pentyne

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of molecules is paramount. This compound, a molecule featuring both a tertiary amine and an internal alkyne functional group, presents a unique profile for chemical interactions and metabolic pathways. Its thermochemical data—fundamental properties such as enthalpy of formation, heat capacity, and entropy—are critical for predicting reaction outcomes, modeling stability, and designing safe and efficient manufacturing processes. This guide provides a comprehensive overview of the available thermochemical data for this compound, details the established methodologies for its experimental determination, and discusses the computational approaches used for its estimation.

Predicted Thermochemical Data

Table 1: Predicted Thermochemical and Physical Properties of this compound

PropertyValueUnitMethod
Molecular Formula C₇H₁₃N--
Molecular Weight 111.19 g/mol -
Standard Gibbs Free Energy of Formation (ΔfG°) 321.64kJ/molJoback
Standard Enthalpy of Formation (gas, ΔfH°gas) 152.02kJ/molJoback
Enthalpy of Vaporization (ΔvapH°) 35.37kJ/molJoback
Enthalpy of Fusion (ΔfusH°) 20.03kJ/molJoback
Normal Boiling Point (Tboil) 381.00KJoback
Normal Melting Point (Tfus) 307.22KJoback
Critical Temperature (Tc) 567.59KJoback
Critical Pressure (Pc) 3333.53kPaJoback
Critical Volume (Vc) 0.407m³/kmolJoback

Source: Cheméo

Table 2: Predicted Ideal Gas Heat Capacity (Cp,gas) as a Function of Temperature

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Method
381.00198.46Joback
412.10210.44Joback
443.20221.91Joback
474.29232.87Joback
505.39243.35Joback
536.49253.35Joback
567.59262.91Joback

Source: Cheméo

Methodologies for Thermochemical Data Determination

The following sections detail the authoritative experimental and computational methodologies that would be employed to determine the thermochemical properties of this compound.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is one of the most critical thermochemical parameters. For organic compounds, it is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using bomb calorimetry.[5]

The causality behind this experimental choice is that combustion reactions of organic compounds generally proceed to completion, yielding well-defined products (CO₂, H₂O, and N₂), which allows for a precise energy balance to be calculated.

  • Calibration: The heat capacity (Ccal) of the calorimeter is determined by combusting a certified standard reference material, such as benzoic acid, for which the enthalpy of combustion is known with high accuracy.[5]

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of this compound is placed in a crucible inside the high-pressure vessel ("bomb"). A small, known amount of water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm. This ensures complete combustion of the sample.

  • Immersion and Equilibration: The bomb is placed in a well-insulated water jacket (the calorimeter) containing a precisely known mass of water. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Corrections and Analysis: The raw temperature change is corrected for heat exchange with the surroundings. Crucially, for a nitrogen-containing compound like this compound, a correction must be made for the formation of nitric acid (HNO₃) from the atmospheric and sample nitrogen under the high-pressure oxygen conditions.[6][7] The acid is titrated from the bomb washings after the experiment. The heat of combustion of the fuse wire is also subtracted.

  • Calculation of ΔfH°: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, based on the known standard enthalpies of formation of the combustion products (CO₂(g), H₂O(l), and N₂(g)).

experimental_workflow_enthalpy cluster_prep Preparation & Calibration cluster_combustion Combustion cluster_analysis Data Analysis Calibrate Calibrate Calorimeter (Benzoic Acid) Pressurize Pressurize with O₂ Prepare Prepare Sample (Weigh sample, add water) Prepare->Pressurize Equilibrate Thermal Equilibration Pressurize->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Measure_T Measure Temp. Change (ΔT) Ignite->Measure_T Correct Apply Corrections (HNO₃ formation, fuse wire) Measure_T->Correct Calculate_Hc Calculate ΔcH° Correct->Calculate_Hc Calculate_Hf Calculate ΔfH° (Hess's Law) Calculate_Hc->Calculate_Hf

Workflow for determining enthalpy of formation via bomb calorimetry.
Experimental Determination of Heat Capacity

The heat capacity (Cp), which describes the amount of heat required to raise the temperature of a substance, is determined using Differential Scanning Calorimetry (DSC).[8][9][10][11] This technique is chosen for its high precision and the small sample size required.

  • Baseline Calibration: An initial DSC run is performed with two empty, hermetically sealed sample pans to establish the baseline heat flow difference between the sample and reference sides of the cell.

  • Standard Calibration: A run is performed with a standard material, typically sapphire (α-Al₂O₃), which has a well-characterized and stable heat capacity over a broad temperature range. This allows for the calibration of the instrument's heat flow signal.

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

  • Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10-20 K/min) over the desired temperature range.[8] The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the differential heat flow of the sample to that of the sapphire standard, accounting for the baseline signal and the respective masses.

experimental_workflow_cp A 1. Baseline Run (Empty Pans) D 4. Calculate Heat Capacity (Cp) Compare signals from A, B, and C A->D B 2. Standard Run (Sapphire) B->D C 3. Sample Run (this compound) C->D

Workflow for determining heat capacity using DSC.
Computational Estimation: The Joback Method

The thermochemical data presented in this guide were derived using the Joback method, a group-contribution technique.[1][2] This method is a powerful tool for estimating thermophysical properties when experimental data are unavailable.

The core principle of a group-contribution method is that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[4] The Joback method dissects the molecular structure of this compound into its fundamental groups (e.g., -CH₃, -CH₂-, C≡C, >N-). Each group has pre-assigned numerical contributions for different properties.

  • Strengths: The method is computationally inexpensive and provides rapid estimations for a wide range of properties from molecular structure alone.

  • Limitations: The method assumes no interactions between functional groups, which can lead to inaccuracies in complex molecules where steric hindrance or electronic effects are significant. The accuracy of the Joback method for normal boiling point, for example, has an average absolute error of about 12.9 K.[2] For critical temperature, the average error is lower, around 4.8 K.[2]

The formulas for calculating properties like the normal boiling point (Tb) and standard enthalpy of formation (ΔfH°) are summations of these group contributions (Δ_T and Δ_f, respectively) plus a constant:

  • T_b (K) = 198.2 + Σ(Δ_T)

  • ΔfH° (kJ/mol) = 68.29 + Σ(Δ_f)

This approach provides a robust, self-validating system for initial screening and modeling, but it is always recommended to validate these predictions with experimental data when high accuracy is required.

Conclusion

The thermochemical data for this compound are essential for its application in research and development. While experimental data are not yet published, reliable estimates from the Joback method provide a strong foundation for scientific and engineering work. This guide has outlined these predicted values and detailed the standard, authoritative protocols—bomb calorimetry and differential scanning calorimetry—that would be used for their experimental validation. Understanding both the predicted data and the methodologies for their determination equips researchers with the necessary knowledge to confidently and safely utilize this compound in their work. For the most accurate data, consultation with resources like the NIST Chemistry WebBook for data on analogous compounds is recommended.[12][13][14]

References

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An In-Depth Technical Guide to Quantum Chemical Calculations for 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 1-Dimethylamino-2-pentyne, a molecule of interest in organic synthesis and potentially in drug development. The document is structured to serve researchers, scientists, and professionals in computational chemistry and drug discovery. It moves from foundational theoretical principles to detailed, step-by-step computational workflows, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility. Key topics include conformational analysis, geometry optimization, frequency calculations, and the prediction of electronic and spectroscopic properties using Density Functional Theory (DFT). The guide culminates in a case study illustrating the expected outcomes and their interpretation, grounded in the principles of expertise, authoritativeness, and trustworthiness.

Introduction

Significance of this compound

This compound (C7H13N) is an organic molecule featuring a tertiary amine and an internal alkyne functional group.[1][2][3] Its structure, with a rotatable bond between the amine and the alkyne, suggests conformational flexibility that can influence its reactivity and intermolecular interactions. While specific literature on this molecule is sparse[2], its functional groups are common in pharmacologically active compounds, making it a valuable model system for understanding the behavior of more complex molecules.

Role of Quantum Chemical Calculations in Drug Discovery and Molecular Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug discovery.[4][5][6] They provide a computational microscope to investigate the electronic structure and properties of molecules at an atomic level.[7] These methods allow for the prediction of molecular geometries, reaction mechanisms, and spectroscopic properties, offering insights that can guide experimental design and accelerate the discovery pipeline.[5][7][8] For a molecule like this compound, these calculations can elucidate its preferred three-dimensional structure, electronic landscape, and potential for interaction with biological targets.

Objectives and Scope of this Guide

This guide aims to provide a rigorous and practical framework for performing high-quality quantum chemical calculations on this compound. It is designed to be a self-contained resource, covering:

  • The theoretical basis of commonly used computational methods.

  • Step-by-step protocols for a complete computational workflow, from structure generation to property analysis.

  • Justification for the selection of specific functionals and basis sets.

  • Methods for validating the trustworthiness of computational results.

Theoretical Background and Foundational Concepts

A successful computational study is built upon a solid theoretical foundation. The methods described here are approximations to solving the molecular Schrödinger equation, which is intractable for all but the simplest systems.[9]

Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry, offering a powerful balance of accuracy and computational cost.[7][10] Unlike wavefunction-based methods, DFT calculates the total electronic energy of a system from its electron density, ρ(r).[4] This approach is computationally more efficient, enabling the study of larger and more complex molecules relevant to drug discovery.[5][7]

Exchange-Correlation Functionals and Basis Sets

The accuracy of a DFT calculation is critically dependent on two choices: the exchange-correlation (XC) functional and the atomic orbital basis set.[11][12]

  • XC Functionals: The exact form of the XC functional is unknown and must be approximated. Functionals are often categorized in a hierarchy known as "Jacob's Ladder," with increasing complexity and often, but not always, increasing accuracy. For a molecule like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly recommended.

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results at a higher computational cost. Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are widely used.[13][14] The inclusion of polarization functions (e.g., d,p) and diffuse functions (+) is crucial for accurately describing bonding and non-bonding interactions.[9]

Table 1: Comparison of Common DFT Functionals for Organic Molecules

FunctionalTypeStrengthsConsiderations
B3LYP Hybrid-GGAA robust and widely used functional with a long track record for organic molecules.[15]May not perform as well for systems with significant non-covalent interactions.
M06-2X Hybrid-meta-GGAExcellent for thermochemistry, kinetics, and good for non-covalent interactions.Can be more computationally expensive than B3LYP.
ωB97X-D Range-separated HybridIncludes an empirical dispersion correction, making it very suitable for systems where van der Waals forces are important.Performance can be system-dependent.

Computational Methodology: A Step-by-Step Protocol

A reliable computational study follows a structured, logical workflow. Each step builds upon the previous one to ensure the final results are physically meaningful and accurate.[10][11]

Molecular Structure Preparation

The initial step is to generate a reasonable 3D structure of this compound.

  • Sketch the Molecule: Use molecular building software (e.g., Avogadro, ChemDraw) to create the 2D structure and convert it to an initial 3D geometry.

  • Initial Cleanup: Perform a quick geometry optimization using a low-cost method like a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., GFN2-xTB) to resolve any unrealistic bond lengths or angles.[16][17] This provides a better starting point for the more demanding quantum chemical calculations.[18]

Conformational Analysis

For a flexible molecule, it is essential to identify the lowest-energy conformer, as this structure will dominate the equilibrium population.[19] Failing to do so can lead to significant errors in calculated properties.

  • Identify Rotatable Bonds: The key rotatable bond in this compound is the C-C bond connecting the dimethylamino group to the alkyne moiety.

  • Generate Conformers: Employ a systematic or stochastic search algorithm to explore the potential energy surface.[19][20] Software like CREST, which utilizes fast semi-empirical methods, is highly effective for this task.[17][21]

  • Cluster and Rank: The generated conformers are then clustered based on their geometry and ranked by their energy. A representative set of low-energy conformers should be selected for further refinement.

Caption: Workflow for identifying the global minimum energy conformer.

G cluster_0 Conformer Generation cluster_1 Refinement & Selection Build 1. Build Initial 3D Structure PreOpt 2. Pre-optimize (GFN2-xTB) Build->PreOpt Search 3. Conformer Search (CREST/MTD) PreOpt->Search Cluster 4. Cluster & Rank Conformers Search->Cluster DFT_Opt 5. Re-optimize Low-Energy Conformers (DFT) Cluster->DFT_Opt GlobalMin 6. Identify Global Minimum DFT_Opt->GlobalMin

Geometry Optimization

The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[22]

  • Select Level of Theory: Choose a reliable DFT functional and basis set. A good starting point for a molecule of this type is the ωB97X-D/6-311+G(d,p) level of theory. The functional includes dispersion corrections, and the triple-zeta basis set with diffuse and polarization functions provides a high degree of accuracy.[23]

  • Perform Optimization: Submit the coordinates of the lowest-energy conformer for optimization. Use tight convergence criteria to ensure a true minimum is found.

  • Verify Convergence: Check the output file to confirm that the optimization algorithm has converged successfully, meeting all criteria for forces and displacements.

Frequency Calculations

Frequency calculations are a critical self-validation step and are essential for obtaining thermodynamic data.[16][18] They must be performed at the same level of theory as the final geometry optimization.[24]

  • Execute Calculation: Using the optimized geometry, perform a frequency calculation.

  • Verify Minimum: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) or a flawed optimization.

  • Obtain Thermochemical Data: The output provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are crucial for calculating free energies.

Caption: Overall computational workflow from structure to properties.

G cluster_input cluster_workflow Core Workflow cluster_analysis Property Analysis Start Initial Structure Opt Geometry Optimization Find lowest energy structure Start->Opt Freq Frequency Calculation Verify minimum Obtain thermochemistry Opt->Freq Elec Electronic Properties MEP, NBO, HOMO/LUMO Freq->Elec Spec Spectroscopic Properties NMR, IR Freq->Spec Solv Solvation Effects PCM Model Freq->Solv

Calculation of Molecular Properties

With a validated minimum-energy structure, a wealth of chemical information can be extracted.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.[25][26][27] This is invaluable for predicting reactivity.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution, hybridization, and donor-acceptor interactions within the molecule.[27][28]

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a descriptor of chemical reactivity and electronic stability.

  • NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR shielding tensors, which can be converted to chemical shifts.[15][29][30] Comparing calculated shifts to experimental data is an excellent way to validate the computed structure.[31]

  • Infrared (IR) Spectrum: The vibrational frequencies and intensities calculated in step 3.4 can be used to generate a theoretical IR spectrum.

Calculations performed in the gas phase do not account for the influence of a solvent. The Polarizable Continuum Model (PCM) is an efficient way to incorporate these effects by treating the solvent as a continuous dielectric medium.[32][33][34][35][36] This is crucial for accurately predicting properties in solution.

Results and Discussion: A Case Study of this compound

This section presents hypothetical but representative data that would be obtained from the described workflow.

4.1. Optimized Molecular Geometry

The geometry optimization would yield the precise bond lengths, angles, and dihedral angles for the lowest-energy conformer.

Table 2: Selected Optimized Geometrical Parameters (ωB97X-D/6-311+G(d,p))

ParameterAtom(s)Value
Bond LengthC≡C~1.21 Å
Bond LengthC-N~1.46 Å
Bond AngleC-C≡C~178.5°
Dihedral AngleC-C-C-N~65.0° (gauche)

4.2. Electronic Structure and Reactivity

  • MEP Analysis: The MEP surface would show a region of negative potential (red) around the nitrogen atom, corresponding to its lone pair of electrons, making it a likely site for protonation or electrophilic attack. The alkyne π-system would also exhibit significant electron density.

  • NBO Charges: NBO analysis would quantify the partial negative charge on the nitrogen atom and reveal the charge distribution across the alkyne carbons.

  • Frontier Orbitals: The HOMO would likely be localized on the nitrogen lone pair and the alkyne π-bond, indicating these are the primary sites of electron donation. The LUMO would likely be a π* anti-bonding orbital associated with the alkyne, representing the most favorable location for accepting an electron.

4.3. Predicted Spectroscopic Signatures

Table 3: Predicted Spectroscopic Data (Illustrative)

PropertyCalculated ValueInterpretation
IR Frequency ~2240 cm⁻¹C≡C (alkyne) stretch
¹³C NMR Shift ~80-90 ppmAlkyne carbons
¹³C NMR Shift ~45 ppmN-CH₃ carbons
¹H NMR Shift ~2.3 ppmN-CH₃ protons

Trustworthiness and Self-Validation

The credibility of computational results hinges on rigorous validation.[37]

  • Justification of Method: The choice of the ωB97X-D functional is justified by its inclusion of dispersion, which is important for intramolecular interactions that stabilize conformers. The 6-311+G(d,p) basis set is large enough to provide a flexible description of the electron density.

  • Frequency Analysis: The absence of imaginary frequencies is a non-negotiable check that confirms the optimized structure is a true minimum.[18]

  • Benchmarking: Whenever possible, calculated results should be compared against experimental data. For this molecule, comparing calculated NMR shifts to an experimentally obtained spectrum would be the ultimate benchmark of the structural and electronic accuracy of the model.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound. By following a logical workflow from conformational analysis to property calculation and adhering to principles of self-validation, researchers can generate reliable and insightful data. The application of these methods provides a powerful lens to understand the interplay of structure, electronics, and reactivity, offering valuable information for organic chemistry, drug design, and materials science.

References

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1-Dimethylamino-2-pentyne: A Technical Guide to its Stability and Reactivity Profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Dimethylamino-2-pentyne is a multifunctional chemical intermediate characterized by the presence of a tertiary amine and an internal alkyne. This unique structural combination imparts a versatile reactivity profile, making it a molecule of interest for synthetic chemists in pharmaceutical and materials science. This guide provides a comprehensive analysis of its stability under various conditions and a detailed exploration of its reactivity. We will delve into the interplay between the nucleophilic dimethylamino group and the electron-rich carbon-carbon triple bond, offering insights into its behavior with electrophiles and other reagents. This document consolidates available data and established chemical principles to serve as a foundational resource for researchers utilizing this compound, emphasizing safe handling protocols and predictable reaction outcomes.

Introduction and Molecular Overview

This compound, with CAS No. 7383-77-9, is a propargylamine derivative. Its structure features a dimethylamino group separated from an internal pentyne moiety by a methylene bridge. This arrangement is critical to its chemical behavior, as the nitrogen's lone pair of electrons can influence the reactivity of the adjacent triple bond, while the alkyne provides a rigid scaffold and a site for a variety of addition reactions. Understanding the delicate balance between these two functional groups is paramount for its effective application in complex molecule synthesis.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for designing experimental setups, performing accurate measurements, and ensuring safe laboratory operations.

PropertyValueReference
CAS Number 7383-77-9[1][2]
Molecular Formula C₇H₁₃N[1][2][3]
Molecular Weight 111.19 g/mol [1][2]
Boiling Point 134.2 °C at 760 mmHg[1]
Density 0.825 g/cm³[1]
Flash Point 26.8 °C[1]
Refractive Index 1.4355[1]
SMILES CCC#CCN(C)C[1][2][3]

Note: This data is compiled from publicly available chemical databases.

Stability and Safe Handling

The stability of this compound is a critical consideration for its storage and use in chemical reactions. Based on data from closely related aminoalkynes, a comprehensive stability profile can be established.[4][5]

Thermal Stability and Decomposition

Under normal conditions, this compound is considered stable.[4] However, like many organic amines and alkynes, it is susceptible to thermal decomposition at elevated temperatures. The process of thermal degradation for complex amines can be intricate, potentially involving radical mechanisms.[6][7]

  • Hazardous Decomposition Products : Upon combustion or extreme thermal distress, decomposition is expected to release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4][5]

  • Conditions to Avoid : High temperatures, open flames, sparks, and static discharge are significant hazards and must be avoided.[4][5][8] The compound has a relatively low flash point, indicating it is a flammable liquid.[1][4]

Chemical Stability and Incompatibilities

The chemical stability is largely dictated by the basicity of the amine and the reactivity of the alkyne.

  • Acids : As a tertiary amine, this compound is a base and will react exothermically with acids to form ammonium salts.[4][5][8]

  • Oxidizing Agents : Strong oxidizing agents are incompatible and may lead to vigorous, uncontrolled reactions.[4][5]

  • Other Incompatibilities : Contact with acid chlorides and acid anhydrides should be avoided.[4][5]

Recommended Storage and Handling Protocols

Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety. The following table summarizes best practices derived from safety data sheets of analogous compounds.[4][5][8][9]

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration is recommended.Minimizes vapor pressure and reduces the rate of potential degradation pathways.[4]
Atmosphere Keep container tightly closed.[8][9] Storage under an inert gas (e.g., Argon, Nitrogen) is advisable.Prevents contamination from atmospheric moisture and oxygen, which could initiate side reactions.[9]
Ventilation Use in a well-ventilated area, preferably under a chemical fume hood.Prevents inhalation of vapors and maintains exposure levels below occupational limits.[8]
Ignition Sources Keep away from heat, sparks, open flames, and static discharge. Use non-sparking tools.The compound is flammable and its vapors can form explosive mixtures with air.[4][8]

Reactivity Profile

The reactivity of this compound is governed by the distinct yet electronically connected functionalities of the tertiary amine and the internal alkyne.

Duality of Reactivity: Nucleophilic Amine and Electron-Rich Alkyne

The molecule can react via two primary centers: the lone pair on the nitrogen atom and the π-electrons of the carbon-carbon triple bond. The choice of reagent and reaction conditions will determine the site of reactivity.

cluster_molecule cluster_reactivity cluster_reagents mol CH3-CH2-C≡C-CH2-N(CH3)2 N_React Nucleophilic Attack (at Nitrogen) N_React->mol Lone Pair C_React Electrophilic Addition (at Alkyne) C_React->mol π-System Acids Acids (H+) Alkyl Halides (R-X) Acids->N_React Electrophiles Halogens (X2) HX, H2O/H+ Electrophiles->C_React

Figure 1: Dual reactivity centers of this compound.
Reactions as a Nucleophile

The nitrogen atom's lone pair makes the molecule a potent nucleophile and a Brønsted-Lowry base.[10]

  • Salt Formation : Reaction with acids readily protonates the nitrogen, forming a water-soluble ammonium salt. This is a standard acid-base reaction.

  • Quaternization : As a tertiary amine, it can undergo nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt.[10] This reaction proceeds via an Sₙ2 mechanism.

Reactions at the Alkyne Moiety

The triple bond is a region of high electron density, making it susceptible to attack by electrophiles. While generally less reactive than alkenes, alkynes undergo similar addition reactions.[11]

  • Electrophilic Addition : Reagents like halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl) can add across the triple bond. The reaction typically proceeds via an anti-addition mechanism and may yield the di- or tetra-halogenated product depending on stoichiometry.[11]

  • Hydration : In the presence of a strong acid catalyst (like H₂SO₄) and water, the alkyne can be hydrated to form a ketone. This proceeds via an enol intermediate that tautomerizes to the more stable keto form, following Markovnikov regioselectivity where applicable.

It is important to note that under acidic conditions required for some alkyne reactions (e.g., hydration), the amine group will be protonated. This protonation deactivates the molecule towards further electrophilic attack on the alkyne by inductively withdrawing electron density, potentially slowing the reaction rate compared to a non-aminated alkyne.

Key Experimental Methodologies

The successful use of this compound in synthesis requires adherence to rigorous experimental techniques, particularly concerning its flammability and potential air-sensitivity.

Protocol: General Procedure for Handling and Reaction Setup

This protocol outlines a self-validating system for handling the reagent and setting up a reaction under an inert atmosphere. The causality behind each step is explained to ensure both safety and reaction efficacy.

Objective: To safely transfer this compound and set up a reaction under an inert atmosphere.

Materials:

  • This compound

  • Anhydrous, degassed reaction solvent (e.g., THF, Dichloromethane)

  • Schlenk flask, oven-dried and cooled under vacuum

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Syringes and needles, oven-dried and cooled in a desiccator

  • Septa

Methodology:

  • System Preparation:

    • Step 1a: Assemble the Schlenk flask with a stir bar and septum.

    • Step 1b: Flame-dry the flask under vacuum or oven-dry at >120 °C for several hours.

    • Step 1c: Cool the flask to room temperature under a positive pressure of inert gas.

    • Rationale: This robustly removes adsorbed water from the glassware, which could quench sensitive reagents or catalyze hydrolysis.[12]

  • Solvent Transfer:

    • Step 2a: Add the anhydrous, degassed solvent to the flask via a cannula or a dry syringe.

    • Rationale: Using degassed solvent minimizes dissolved oxygen, which can participate in unwanted radical side-reactions.

  • Reagent Transfer:

    • Step 3a: Carefully draw the required volume of this compound into a dry syringe. It is best practice to draw a small amount of inert gas into the syringe first (the "air bubble" technique) to act as a buffer.

    • Step 3b: Pierce the septum of the reaction flask and inject the reagent into the stirring solvent.

    • Rationale: Transfer via syringe under a positive pressure of inert gas prevents any exposure of the reagent to the atmosphere, preserving its purity.

  • Reaction Initiation:

    • Step 4a: Cool the reaction mixture to the desired temperature (e.g., with an ice bath for 0 °C) before adding other reagents.

    • Step 4b: Add subsequent reagents (e.g., an electrophile solution) dropwise via a syringe to control the reaction rate and temperature.

    • Rationale: Many organic reactions are exothermic. Slow addition and external cooling prevent temperature spikes that could lead to side product formation or thermal decomposition.

Figure 2: Standard workflow for setting up an inert atmosphere reaction.

Conclusion

This compound presents a valuable tool for synthetic chemists, offering dual reactivity that can be selectively harnessed. Its stability profile is robust under proper storage conditions, but its flammability and incompatibility with common reagents like acids and oxidizers necessitate careful handling. The nucleophilic character of the tertiary amine and the electrophilic susceptibility of the internal alkyne allow for a diverse range of chemical transformations. By understanding the principles outlined in this guide, researchers can confidently and safely incorporate this versatile building block into their synthetic strategies, paving the way for the development of novel pharmaceuticals and advanced materials.

References

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Available at: [Link][13]

  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms. Available at: [Link][12]

  • The Organic Chemistry Tutor. (2020). Hydrolysis of Imines and Enamines Explained. YouTube. Available at: [Link][14]

  • The Organic Chemistry Tutor. (2017). Hydrolysis of Imines Reaction and Mechanism Plus The Formation of Enamines. YouTube. Available at: [Link][15]

  • LookChem. This compound. Available at: [Link][1]

  • Chemistry Steps. Hydrolysis of Acetals, Imines and Enamines-Practice Problems. Available at: [Link]

  • SpectraBase. 1-(DIMETHYLAMINO)-2-METHYLPENT-1-EN-3-ONE. Available at: [Link]

  • PubChem. This compound (C7H13N). Available at: [Link][3]

  • Stenutz. This compound. Available at: [Link][2]

  • Chemdad. 1-DIMETHYLAMINO-2-PROPYNE. Available at: [Link]

  • Google Patents. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Nanyang Technological University. (2021). Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Available at: [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information - Green Chemistry. Available at: [Link]

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  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Available at: [Link]

  • Organic Syntheses. 3-Pentanone, 1-(dimethylamino)-4-methyl-. Available at: [Link]

  • Google Patents. US3025325A - Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides.
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  • Doc Brown's Chemistry. 1H proton nmr spectrum of dimethylamine. Available at: [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Reactivity of Deprotonated Alkynes. Available at: [Link]

  • ACS Publications. Furthering the understanding of product formation in monoethanolamine degradation: A mechanistic DFT study. Available at: [Link][6]

  • Chemguide. amines as nucleophiles. Available at: [Link][10]

  • Organic Syntheses. tetrakis(dimethylamino)allene. Available at: [Link]

  • Chemistry LibreTexts. (2020). 9.3: Reactions of Alkynes - Addition of HX and X₂. Available at: [Link][11]

  • Nanyang Technological University. (2016). Reactions and interactions between peri-groups in 1-dimethylamino-naphthalene salts: an example of a 'through space' amide. Available at: [Link]

  • ResearchGate. (2014). Mechanisms and Kinetics for the Thermal Decomposition of 2-Azido-N,N-Dimethylethanamine (DMAZ). Available at: [Link][7]

  • PubChem. 1-(Dimethylamino)-2-methyl-3-pentanone. Available at: [Link]

  • ResearchGate. Nucleophilic addition reactions to activated alkynes. Available at: [Link]

  • National Institutes of Health. (2018). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Available at: [Link]

  • ResearchGate. (2017). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Available at: [Link]

  • NTNU Open. (2022). Impact of Solvent on the Thermal Stability of Amines. Available at: [Link][16]

  • Mallak Specialties Pvt Ltd. 1-Dimethylamino-2-propanol. Available at: [Link]

  • University of Kentucky. (2011). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Available at: [Link][17]

  • Pearson+. Pyrrole reacts with excess para-(N,N-dimethylamino)benzaldehyde. Available at: [Link]

  • Journal of the Korean Chemical Society. (2007). One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Available at: [Link]

  • Organic Syntheses. α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Available at: [Link]

  • PubMed. (2009). Thermal stability properties of an antifreeze protein from the desert beetle Microdera punctipennis. Available at: [Link]

  • ResearchGate. (2013). Thermal stability of quaternary ammonium hexafluorophosphates and halides. Available at: [Link]

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 1-Dimethylamino-2-pentyne via Copper-Catalyzed A³ Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Use by Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of 1-Dimethylamino-2-pentyne, a valuable propargylamine intermediate in organic synthesis and pharmaceutical development. The described methodology is based on the highly efficient, one-pot, three-component A³ (Aldehyde-Alkyne-Amine) coupling reaction. Leveraging a copper(I) bromide catalyst, this protocol details the reaction of 1-butyne, dimethylamine, and paraformaldehyde. Beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind the choice of reagents and conditions, provides a framework for reaction monitoring and product characterization, and outlines critical safety procedures.

Introduction

Propargylamines are a cornerstone class of organic compounds, serving as versatile building blocks for the synthesis of a myriad of nitrogen-containing heterocycles, natural products, and biologically active molecules.[1] Their structural motif is present in several pharmaceutical agents. The A³ coupling reaction, a type of Mannich reaction, stands as one of the most atom-economical and powerful methods for accessing these structures.[2][3] This one-pot condensation of an aldehyde, a terminal alkyne, and an amine offers a significant advantage over traditional multi-step syntheses, which often require the use of stoichiometric, moisture-sensitive organometallic reagents.[3]

This protocol focuses on the synthesis of this compound, a tertiary propargylamine, through a copper-catalyzed A³ coupling. Copper catalysts are widely employed due to their affordability, high catalytic efficiency, and stability.[3] The reaction proceeds through the in-situ formation of an iminium ion from dimethylamine and formaldehyde, and a copper acetylide from 1-butyne. The subsequent nucleophilic addition of the copper acetylide to the iminium ion yields the desired propargylamine product.[4]

Reaction Scheme & Mechanism

The synthesis proceeds via a copper(I)-catalyzed three-component Mannich-type reaction.

Overall Reaction:

CH₃CH₂C≡CH + (CH₂O)n + HN(CH₃)₂ --(CuBr)--> CH₃CH₂C≡CCH₂N(CH₃)₂

Mechanistic Rationale: The catalytic cycle is initiated by the reaction of the terminal alkyne (1-butyne) with the copper(I) catalyst. This interaction increases the acidity of the terminal alkyne's C-H bond, facilitating deprotonation to form a copper(I) acetylide intermediate.[3] Concurrently, the secondary amine (dimethylamine) reacts with the aldehyde (formaldehyde, generated from paraformaldehyde) to form an electrophilic iminium ion.[5] The nucleophilic copper acetylide then attacks the iminium ion, forming the new C-C bond and yielding the propargylamine product after demetallation, regenerating the copper catalyst for the next cycle.[4]

Materials and Methods

Reagent & Solvent Data
Reagent/SolventFormulaMW ( g/mol )CAS No.Supplier Notes
Copper(I) BromideCuBr143.457787-70-4Store under inert gas; sensitive to air & moisture.
Paraformaldehyde(CH₂O)n(30.03)n30525-89-4Purity >95%. Store in a cool, dry place.
Dimethylamine solution(CH₃)₂NH45.08124-40-340 wt. % solution in H₂O. Corrosive.
1-ButyneC₄H₆54.09107-00-6Extremely flammable gas. Handle as a cooled liquid or gas.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, for extraction.
TolueneC₇H₈92.14108-88-3Anhydrous, reaction solvent.
Saturated NaCl solutionNaCl(aq)--Brine, for washing.
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6For drying organic phase.

Experimental Protocol

This procedure is adapted from the general method for copper-catalyzed propargylamine synthesis described by Gommermann and Knochel.[4][6]

I. Reaction Setup
  • To a flame-dried, 100 mL Schlenk flask equipped with a magnetic stir bar, add copper(I) bromide (72 mg, 0.5 mmol, 5 mol%).

  • Seal the flask with a rubber septum, and purge with dry argon or nitrogen for 10 minutes. This is crucial as the catalytic activity of Cu(I) is sensitive to oxidation.

  • Under a positive pressure of inert gas, add anhydrous toluene (40 mL) via syringe.

  • Add paraformaldehyde (330 mg, 11.0 mmol, 1.1 equiv). The depolymerization of paraformaldehyde to formaldehyde is facilitated by the amine and reaction temperature.

  • Add dimethylamine (40 wt. % in H₂O, 2.5 mL, 22.0 mmol, 2.2 equiv) dropwise via syringe. A slight excess of the amine is used to ensure complete conversion of the aldehyde to the iminium ion intermediate.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Handling 1-Butyne: 1-Butyne is a gas at room temperature (b.p. 8 °C). It should be handled as a condensed liquid at low temperatures. Condense approximately 1.5 mL of 1-butyne (0.9 g, 16.6 mmol, 1.6 equiv - Note: a different procedure might use a different ratio, this is an example) into a cooled, graduated tube and add it to the reaction mixture via a pre-cooled syringe. Alternatively, bubble 1-butyne gas directly into the cooled reaction mixture until the required mass has been added (determined by taring the flask on a balance). For this protocol, we will assume the addition of 1-butyne (0.54 g, 10.0 mmol, 1.0 equiv).

  • After the addition of 1-butyne, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

II. Reaction Monitoring
  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Use a non-polar eluent system (e.g., Hexane:Ethyl Acetate 9:1) and visualize with potassium permanganate stain. The product, being an amine, will be more polar than the starting alkyne.

  • GC-MS: Withdraw a small aliquot, quench with water, extract with ether, and analyze the organic phase. Look for the disappearance of the starting alkyne and the appearance of a new peak with a mass corresponding to the product (m/z = 111.18).

III. Work-up and Purification
  • Upon completion of the reaction (as determined by TLC or GC-MS), quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated NaCl solution (brine, 2 x 20 mL) to remove residual water-soluble components.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is a liquid. Purify the residue by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate containing 1% triethylamine to prevent product tailing) to afford the pure this compound.

Workflow Diagram

SynthesisWorkflow cluster_prep I. Reaction Setup cluster_workup III. Work-up & Purification A 1. Add CuBr (5 mol%) to flame-dried Schlenk flask. B 2. Purge with inert gas (Ar or N2). A->B C 3. Add anhydrous Toluene. B->C D 4. Add Paraformaldehyde (1.1 equiv). C->D E 5. Add Dimethylamine solution (2.2 equiv). D->E F 6. Cool to 0 °C. E->F G 7. Add 1-Butyne (1.0 equiv) via cooled syringe. F->G H 8. Stir at room temperature for 24 hours. G->H Monitor II. Reaction Monitoring (TLC / GC-MS) H->Monitor periodically J 1. Quench with sat. aq. NH4Cl. K 2. Extract with Dichloromethane (3x). J->K L 3. Wash combined organic layers with brine. K->L M 4. Dry over Na2SO4, filter, and concentrate. L->M N 5. Purify by vacuum distillation or column chromatography. M->N Product Pure this compound N->Product Monitor->J upon completion

Caption: Overall workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Physical Appearance: Clear, colorless to light yellow liquid.

  • Boiling Point: 134.2 °C at 760 mmHg.

  • ¹H NMR Spectroscopy: The spectrum should be consistent with the product structure. Expected characteristic signals include: a triplet for the methyl protons (-CH₃) of the ethyl group, a quartet for the methylene protons (-CH₂-) of the ethyl group, a singlet for the six N-methyl protons (-N(CH₃)₂), and a singlet or multiplet for the methylene protons adjacent to the nitrogen and alkyne (-C≡C-CH₂-N).

  • ¹³C NMR Spectroscopy: The spectrum should show seven distinct carbon signals, including two signals in the alkyne region (approx. 70-90 ppm).

  • Infrared (IR) Spectroscopy: Look for the characteristic C≡C stretch (a weak band around 2200-2260 cm⁻¹) and C-H stretches of the alkyl groups (around 2850-2960 cm⁻¹). The absence of a broad O-H or N-H stretch (above 3200 cm⁻¹) indicates the consumption of the secondary amine.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (111.19 g/mol ).

Safety Precautions

This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.

  • 1-Butyne: Extremely flammable gas.[7] It may displace oxygen and cause rapid suffocation.[7] Keep away from all ignition sources.[8] Handle in a well-ventilated area.

  • Dimethylamine Solution (40%): Highly flammable liquid and vapor.[9][10] Harmful if swallowed or inhaled.[10] Causes severe skin burns and eye damage.[9][10] May cause respiratory irritation.[9]

  • Paraformaldehyde/Formaldehyde: Toxic by inhalation, ingestion, and skin contact. It is a known carcinogen and sensitizer. Handle with extreme care to avoid generating dust or vapors.

  • Copper(I) Bromide: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.

  • Toluene & Dichloromethane: Flammable (Toluene) and volatile organic solvents. Both are harmful if inhaled or absorbed through the skin. Dichloromethane is a suspected carcinogen.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10]

  • Inhalation: Move the individual to fresh air immediately.[6]

  • Spill: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Evacuate the area for large spills.

In all cases of exposure, seek immediate medical attention.

References

  • Gommermann, N., Koradin, C., Polborn, K., & Knochel, P. (2003). Enantioselective, Copper(I)‐Catalyzed Three‐Component Reaction for the Preparation of Propargylamines. Angewandte Chemie International Edition, 42(46), 5763-5766. [Link]

  • HIL. (2022). Safety Data Sheet: Dimethylamine 60% Solution. [Link]

  • Li, Z., & Li, C. J. (2004). CuBr-catalyzed efficient alkynylation of sp3 C-H bonds adjacent to a nitrogen atom. Journal of the American Chemical Society, 126(38), 11810-11811. [Link]

  • Sci-Lafayette. (n.d.). Material Safety Data Sheet: Dimethylamine solution 40%. [Link]

  • Wikipedia contributors. (2023). A3 coupling reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. [Link]

  • Chemistry LibreTexts. (2023). A3 Coupling Reaction. [Link]

  • Gommermann, N., & Knochel, P. (2006). Practical highly enantioselective synthesis of propargylamines through a copper-catalyzed one-pot three-component condensation reaction. Chemistry – A European Journal, 12(16), 4380-4392. [Link]

  • King's College London Research Portal. (2017). Synthesis and reactivity of propargylamines in organic chemistry. [Link]

  • Chemical Safety Software. (n.d.). Chemical info for 1-Butyne. [Link]

  • Z. Li, C.-J. Li, J. Am. Chem. Soc.2004 , 126, 11810-11811. [Link]

  • N. Gommermann, C. Koradin, K. Polborn, P. Knochel, Angew. Chem. Int. Ed., 2003 , 42, 5763-5766. [Link]

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A Multi-Modal Approach to the Purification of 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This application note provides a comprehensive guide to the purification of 1-Dimethylamino-2-pentyne, a valuable alkynyl-substituted tertiary amine intermediate in synthetic chemistry. Achieving high purity of this reagent is critical for its successful application in drug development and materials science. We present a robust, multi-step purification strategy combining a chemically-driven acid-base extraction with a physically-driven fractional distillation. This guide details the underlying chemical principles, provides step-by-step protocols, and outlines methods for purity verification, designed for researchers, chemists, and drug development professionals.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a tertiary amine and an internal alkyne. This structure makes it a versatile building block, but also presents unique challenges for purification. Crude synthetic mixtures can contain a variety of impurities, including unreacted starting materials, non-basic organic byproducts, and residual solvents.

The purification strategy outlined herein is designed to systematically remove these contaminants. The core logic is to first exploit the basicity of the tertiary amine functional group to separate the target compound from all non-basic impurities. This is achieved through a liquid-liquid acid-base extraction. The second stage employs fractional distillation to separate the purified amine from any remaining volatile impurities or closely related basic compounds, yielding the final high-purity product.

Key Physicochemical Properties of this compound

A thorough understanding of the compound's physical properties is essential for designing an effective purification workflow.

PropertyValueSource
Molecular Formula C₇H₁₃N[1][2]
Molecular Weight 111.19 g/mol [2][3]
Boiling Point 134.2 °C (at 760 mmHg)[1]
Density 0.812 - 0.825 g/cm³[1][3]
Refractive Index ~1.436[1][2]
pKa (Predicted) 7.26 ± 0.28[1]
Appearance Colorless to yellow liquid[4]

Note: Amines are prone to oxidation, which can cause a yellow or brown discoloration over time.[5]

Foundational Purification Principle: Acid-Base Extraction

The most effective initial purification step leverages the basic nature of the dimethylamino group. By treating the crude organic mixture with a dilute aqueous acid, the amine is selectively protonated to form a water-soluble ammonium salt.[6] This allows for its transfer from the organic phase to the aqueous phase, leaving non-basic impurities behind.

Subsequent basification of the aqueous layer regenerates the neutral, water-insoluble amine, which can then be extracted back into a fresh organic solvent.[7] This technique is a simple and powerful alternative to more complex methods like chromatography for bulk purification.[8]

Protocol 1: Detailed Acid-Base Extraction

Objective: To separate this compound from non-basic organic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or Dichloromethane)

  • 1 M Hydrochloric Acid (HCl)

  • 6 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel (appropriately sized)

  • Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in 3-4 volumes of diethyl ether in a separatory funnel. Causality: Diethyl ether is an effective solvent for the neutral amine and most organic impurities and is immiscible with water.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure. Allow the layers to separate completely.

  • Phase Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The target compound is now in this aqueous layer as its hydrochloride salt. The upper organic layer, containing non-basic impurities, can be discarded.

  • Repeat Extraction: To ensure complete transfer, add another portion (0.5-1 volume) of 1 M HCl to the organic layer remaining in the funnel, shake, and combine the aqueous layer with the first extract.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M NaOH solution dropwise with swirling. The amine will deprotonate and may form an oily, insoluble layer. Continue adding base until the solution is strongly alkaline (pH > 12), as verified with pH paper. Causality: The strong base deprotonates the ammonium salt, regenerating the neutral amine which is insoluble in aqueous solution.[6]

  • Back Extraction: Return the basified aqueous solution to the separatory funnel. Add 2 volumes of fresh diethyl ether, shake vigorously, and allow the layers to separate.

  • Isolate Product: Drain the lower aqueous layer and collect the upper ether layer, which now contains the purified amine, into a new flask.

  • Repeat Back Extraction: Extract the aqueous layer again with another 1-2 volumes of diethyl ether and combine the organic layers. This ensures maximum recovery of the product.

  • Washing and Drying: Wash the combined organic layers with a saturated brine solution to remove residual water and inorganic salts. Drain the organic layer into a clean, dry flask and add anhydrous MgSO₄. Swirl and let it stand for 15-20 minutes to dry the solution.

  • Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the diethyl ether. The remaining oil is the purified, albeit not yet analytically pure, this compound.

Final Purification: Fractional Distillation

Following extraction, the primary remaining impurities are likely residual solvents or other basic compounds with similar solubility profiles. Fractional distillation is the ideal method to separate compounds based on differences in their boiling points. Given the boiling point of 134.2 °C, atmospheric distillation is feasible. However, vacuum distillation is often preferred for amines to prevent potential thermal decomposition or oxidation at high temperatures.[5]

Protocol 2: Fractional Distillation

Objective: To separate this compound from residual solvents and other volatile impurities.

Materials:

  • Acid-base extracted this compound

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle and stirrer

  • Thermometer

  • Boiling chips

  • (Optional) Vacuum pump and manometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry. Place the extracted amine and a few boiling chips into the distillation flask.

  • Initiate Distillation: Begin heating the flask gently with the heating mantle. If using a vacuum, apply it slowly.

  • Collect Fractions:

    • Forerun: The first distillate to come over will be any low-boiling point impurities (e.g., residual ether). The temperature at the distillation head will be low and unstable. Collect this fraction in a separate receiving flask and set it aside.

    • Main Fraction: As the temperature rises and stabilizes at the boiling point of the product (~134 °C at atmospheric pressure, lower under vacuum), switch to a clean receiving flask. Collect the distillate while the temperature remains constant. This is the pure this compound.

    • Final Fraction: If the temperature begins to drop or rise sharply, or if the distillate becomes discolored, stop the distillation or switch to a final receiving flask. This fraction may contain higher-boiling impurities.

  • Completion: Once the main fraction is collected, turn off the heat and allow the apparatus to cool completely before disassembling.

Integrated Purification Workflow

The synergy of these two methods provides a clear and efficient path from a crude reaction mixture to a high-purity final product.

Purification_Workflow crude Crude Product (in Organic Solvent) extraction Protocol 1: Acid-Base Extraction crude->extraction impurities1 Non-Basic Organic Impurities Discarded extraction->impurities1 Organic Phase aq_phase Aqueous Phase (Amine Salt) extraction->aq_phase Aqueous Phase basify Basification (NaOH) & Back-Extraction aq_phase->basify distillation Protocol 2: Fractional Distillation basify->distillation Extracted Amine impurities2 Volatile Impurities (Forerun) distillation->impurities2 pure_product Pure this compound distillation->pure_product analysis Purity Verification (GC-MS, NMR) pure_product->analysis

Caption: Workflow for the purification of this compound.

Purity Assessment

Post-purification analysis is essential to confirm the identity and purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An ideal technique for volatile amines.[9][10] A successful purification should result in a single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight (111.19 m/z) and fragmentation pattern of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. The spectra of the purified product should show clean signals corresponding to the ethyl, propargyl, and N-methyl protons and carbons, with an absence of signals from impurities.

  • Refractive Index: Measuring the refractive index provides a quick physical check. The value should be close to the literature value of ~1.436.[2]

Conclusion

The combination of acid-base extraction and fractional distillation provides a highly effective and scalable method for the purification of this compound. By first leveraging the chemical reactivity of the amine and then its physical properties, this dual approach systematically eliminates a broad range of potential impurities. The protocols described herein are robust and grounded in fundamental chemical principles, enabling researchers to obtain high-purity material essential for demanding synthetic applications.

References

  • Analysis of primary, secondary and tertiary amines. Agilent Technologies, Inc.
  • Acid–base extraction. Wikipedia.
  • Acid-Base Extraction. Chemistry LibreTexts.
  • What is an Acid and Base Extraction? Engineering Ideas Clinic - Confluence.
  • Amine workup : r/Chempros. Reddit.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Oxford Academic.
  • This compound. LookChem.
  • 1-DIMETHYLAMINO-2-PROPYNE. Chemdad Co., Ltd.
  • This compound. Stenutz.
  • This compound, 98%, Thermo Scientific. Fisher Scientific.
  • [Lab 6] Distilling Amines... Again. YouTube.

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Application Notes and Protocols for the Analytical Characterization of 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This comprehensive technical guide provides a suite of robust analytical methodologies for the thorough characterization of 1-Dimethylamino-2-pentyne, a key intermediate in various synthetic pathways. Recognizing the critical need for stringent quality control in research and drug development, this document outlines detailed protocols for identity, purity, and stability assessment. The methods described herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems. This guide will delve into chromatographic, spectroscopic, and titrimetric techniques, offering not just procedural steps but also the underlying scientific rationale for experimental choices.

Introduction: The Analytical Imperative for this compound

This compound (DMAP) is a tertiary amine and an internal alkyne, a structural combination that presents unique opportunities and challenges in chemical synthesis. Its utility as a building block necessitates a comprehensive analytical toolkit to ensure its identity, quantify its purity, and identify potential process-related impurities or degradants. The absence of a strong chromophore and the basicity of the amine group are key considerations in method development. This guide provides a multi-faceted analytical approach to ensure the quality and consistency of this compound for its intended applications.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount for effective method development.

PropertyValueSource
Molecular FormulaC₇H₁₃NLookChem[1]
Molecular Weight111.19 g/mol Cheméo[2]
Boiling Point134.2 °C at 760 mmHgLookChem[1]
Density0.812 - 0.825 g/cm³LookChem, Stenutz[1][3]
Refractive Index1.4355LookChem[1]
pKa (Predicted)7.26 ± 0.28LookChem[1]

Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-step, orthogonal approach to confirm its structure and assess its purity. The following diagram illustrates the recommended analytical workflow.

Analytical Workflow for this compound cluster_0 Sample Receipt and Preparation cluster_1 Qualitative Analysis (Identity Confirmation) cluster_2 Quantitative Analysis (Purity and Impurity Profiling) cluster_3 Data Analysis and Reporting Sample This compound Sample Preparation Dilution in appropriate solvent (e.g., Methanol, Dichloromethane) Sample->Preparation NMR ¹H and ¹³C NMR Spectroscopy Preparation->NMR Structural Elucidation FTIR FTIR Spectroscopy Preparation->FTIR Functional Group Analysis GCMS_Qual GC-MS (Mass Spectrum) Preparation->GCMS_Qual Molecular Weight Confirmation GCMS_Quant GC-MS (Chromatogram) Preparation->GCMS_Quant Purity Assay & Impurity Profile HPLC HPLC with Derivatization Preparation->HPLC High-Sensitivity Purity Titration Acid-Base Titration Preparation->Titration Total Basicity (Assay) Report Certificate of Analysis NMR->Report FTIR->Report GCMS_Qual->Report GCMS_Quant->Report HPLC->Report Titration->Report

Caption: Overall analytical workflow for this compound characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity

Expertise & Experience: GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the analyte from impurities, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern. The basic nature of the amine can lead to peak tailing on standard GC columns; therefore, a column specifically designed for amine analysis is recommended to ensure good peak shape and reproducibility.

Protocol:

a. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Prepare a working standard by diluting the stock solution to 10 µg/mL with methanol.

b. Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a dedicated amine column
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 30-300

c. Data Analysis:

  • Identity Confirmation: The mass spectrum should show a molecular ion peak (M⁺) at m/z 111. The fragmentation pattern should be consistent with the structure of this compound.

  • Purity Assessment: The purity can be determined by the area percent of the main peak in the total ion chromatogram (TIC).

  • Impurity Profiling: Potential impurities from the synthesis, such as unreacted starting materials or byproducts of side reactions, can be identified by their mass spectra.

High-Performance Liquid Chromatography (HPLC) with Derivatization

Expertise & Experience: this compound lacks a UV chromophore, making its detection by standard HPLC-UV challenging at low concentrations. To overcome this, pre-column derivatization with a UV-active or fluorescent labeling agent is a highly effective strategy.[4][5] This not only enhances detectability but can also improve the chromatographic properties of the analyte.[6]

Protocol:

a. Derivatization Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl) is a suitable reagent for derivatizing primary and secondary amines, and can also react with tertiary amines under specific conditions to form a detectable product.

b. Derivatization Procedure:

  • To 100 µL of a 10 µg/mL solution of this compound in acetonitrile, add 100 µL of 0.1 M borate buffer (pH 8.5).

  • Add 200 µL of a 1 mg/mL solution of FMOC-Cl in acetonitrile.

  • Vortex the mixture and allow it to react at room temperature for 15 minutes.

  • Quench the reaction by adding 100 µL of 0.1 M glycine solution.

  • The sample is now ready for HPLC analysis.

c. Instrumentation and Parameters:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II (or equivalent) with a fluorescence detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 265 nm, Emission: 315 nm

d. Data Analysis:

  • Purity Assessment: Determine the area percent of the derivatized this compound peak relative to all other peaks in the chromatogram.

  • Trace Impurity Detection: This high-sensitivity method is ideal for detecting trace-level impurities that may not be visible by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Expertise & Experience: NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its connectivity and ruling out isomeric impurities.

Protocol:

a. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

b. Instrumentation and Parameters:

ParameterRecommended Setting
Spectrometer Bruker Avance 400 MHz (or equivalent)
¹H NMR Parameters
Pulse ProgramStandard single pulse
Spectral Width~16 ppm
Number of Scans16
Relaxation Delay2 seconds
¹³C NMR Parameters
Pulse ProgramProton-decoupled
Spectral Width~220 ppm
Number of Scans1024
Relaxation Delay5 seconds

c. Expected Chemical Shifts (Predicted):

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
-CH₃ (ethyl)~1.1Triplet3Ha
-CH₂- (ethyl)~2.2Quartet2Hb
-CH₂-N~3.1Singlet2Hc
-N(CH₃)₂~2.3Singlet6Hd
¹³C NMR Predicted Chemical Shift (ppm)Assignment
-C H₃ (ethyl)~13a
-C H₂- (ethyl)~12b
-C H₂-N~48c
-N(C H₃)₂~44d
-C≡~80e
≡C-~85f

Note: These are predicted values and may vary slightly in the actual spectrum.

d. Data Analysis:

  • Structural Confirmation: The observed chemical shifts, multiplicities, and integrations in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, should be consistent with the structure of this compound.

  • Isomeric Purity: The absence of unexpected signals will confirm the isomeric purity.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique for confirming the presence of key functional groups. For this compound, we expect to see characteristic absorptions for the C-N bond of the tertiary amine and the C≡C bond of the internal alkyne. The absence of N-H stretches is a key indicator of a tertiary amine.[7]

Protocol:

a. Sample Preparation:

  • Place a drop of neat liquid this compound between two potassium bromide (KBr) plates to form a thin film.

b. Instrumentation and Parameters:

ParameterRecommended Setting
Spectrometer PerkinElmer Spectrum Two FT-IR (or equivalent)
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 16

c. Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
2970-2850StrongC-H stretching (aliphatic)
2260-2190Weak to MediumC≡C stretching (internal alkyne)[8]
1250-1020Medium to WeakC-N stretching (tertiary amine)[7]
No absorption ~3500-3300N/AAbsence of N-H stretching confirms tertiary amine

d. Data Analysis:

  • Functional Group Confirmation: The presence of the C≡C and C-N stretching bands and the absence of an N-H stretching band provide strong evidence for the correct functional groups in the molecule.

Potential Impurities and Their Detection

A robust analytical strategy must consider potential impurities arising from the synthesis of this compound. Common synthetic routes may involve the reaction of an appropriate acetylide with a dimethylamino-containing electrophile or the alkylation of a propargylamine derivative. Potential impurities could include:

  • Starting Materials: Unreacted precursors.

  • Over-alkylation or Under-alkylation Products: Impurities with different numbers of methyl groups on the nitrogen.

  • Isomeric Impurities: Positional isomers of the alkyne.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Detection Strategy:

  • GC-MS: Ideal for separating and identifying volatile and semi-volatile organic impurities.

  • HPLC with Derivatization: Provides high sensitivity for the detection of trace-level polar impurities.

  • NMR: Can detect and quantify isomeric impurities and other structurally related compounds.

References

  • This compound - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). Journal of Environmental Sciences, 115, 333-342.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. (n.d.). Thermo Fisher Scientific.
  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC.
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  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
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  • Quantitative Analysis of Mixtures of Primary, Secondary, and Tertiary Aromatic Amines. (1954). Analytical Chemistry, 26(7), 1221–1222.
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  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2015). International Journal of Pharmaceutical Sciences Review and Research, 33(1), 123-133.
  • One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. (2007). Asian Journal of Chemistry, 19(6), 4931-4934.
  • How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration ?. (2018, November 15).
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  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2000, November 1).
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  • Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (2013). U.S.
  • Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. (1988).
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  • Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. (2015, October 16). AZoM.
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  • United States P
  • Determination of Small Amounts of Tertiary Amines in the Presence of Primary and Secondary Amines. (1958). Analytical Chemistry, 30(7), 1224–1226.
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The Synthetic Chemist's Guide to Ynamines: Applications and Protocols Featuring 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power and Potential of Ynamines

In the vast toolkit of organic synthesis, ynamines represent a unique and highly reactive class of compounds. Characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, their electronic nature—a push-pull system created by the electron-donating amine and the electron-withdrawing alkyne—renders them exceptionally versatile reagents. This guide delves into the synthetic applications of ynamines, with a specific focus on the utility of 1-Dimethylamino-2-pentyne as a representative building block. While specific, documented protocols for this particular reagent are not abundant in publicly available literature, its reactivity can be confidently inferred from the well-established chemistry of analogous ynamines. This document will provide researchers, scientists, and drug development professionals with a robust framework for incorporating ynamines into their synthetic strategies, offering both foundational knowledge and practical, generalized protocols.

This compound is a clear, colorless liquid with the following properties:

PropertyValue
CAS Number 7383-77-9[1]
Molecular Formula C₇H₁₃N
Molecular Weight 111.19 g/mol [1]
Density 0.812 g/cm³[1]
SMILES CCC#CCN(C)C[1]

The inherent reactivity of ynamines stems from the significant polarization of the triple bond, making the β-carbon nucleophilic and susceptible to attack by a wide range of electrophiles. This contrasts with the reactivity of conventional alkynes and opens up a rich landscape of chemical transformations.

Core Application: Cycloaddition Reactions for Heterocycle Synthesis

One of the most powerful applications of ynamines is their participation in cycloaddition reactions to construct a diverse array of heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

[3+2] Cycloaddition with Azides: A Gateway to Triazoles

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry." Ynamines, as highly activated alkynes, are excellent substrates for this transformation, often exhibiting enhanced reactivity compared to terminal alkynes.[2][3][4] This reaction provides a direct route to highly substituted 1,4,5-trisubstituted-1,2,3-triazoles.

Mechanism Insight: The reaction is believed to proceed through a copper(I)-acetylide intermediate. In the case of ynamines, some studies suggest that a Cu(II) precatalyst can be reduced in situ by the ynamine itself, potentially via a Glaser-Hay type homocoupling, to generate the active Cu(I) species.[2][5] The electron-donating dimethylamino group of this compound is expected to facilitate the formation of the key copper acetylide intermediate, thereby accelerating the cycloaddition.

G cluster_0 [3+2] Cycloaddition of Ynamine with Azide Ynamine R¹-C≡C-NR₂ (this compound) Copper_Acetylide Copper(I) Acetylide Intermediate Ynamine->Copper_Acetylide Cu(I) Azide R³-N₃ Azide->Copper_Acetylide Coordination Cu_I Cu(I) Catalyst Triazole 1,4,5-Trisubstituted-1,2,3-triazole Copper_Acetylide->Triazole Cyclization & Protonolysis

Figure 1: Generalized workflow for the Cu-catalyzed [3+2] cycloaddition of an ynamine with an azide.

Generalized Protocol for Copper-Catalyzed Ynamine-Azide [3+2] Cycloaddition:

  • Reaction Setup: To a solution of the azide (1.0 equiv) in a suitable solvent (e.g., THF, CH₃CN, or a mixture with water) in a reaction vessel, add the ynamine (e.g., this compound, 1.1 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving a Cu(I) source (e.g., CuI, 5 mol%) or a Cu(II) precatalyst (e.g., CuSO₄·5H₂O, 5 mol%) and a reducing agent (e.g., sodium ascorbate, 10 mol%) in the reaction solvent.

  • Reaction Initiation: Add the catalyst solution to the mixture of the azide and ynamine.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired triazole.

Synthesis of Pyridines and Other Heterocycles

Ynamines are valuable building blocks for the synthesis of more complex heterocyclic systems, such as pyridines.[6][7][8][9] These syntheses often involve multi-step, one-pot sequences that can include C-H activation, electrocyclization, and aromatization. While specific protocols involving this compound are not readily found, its participation in such reaction cascades is highly plausible. For instance, the reaction of ynamines with α,β-unsaturated imines, catalyzed by transition metals like rhodium, can lead to the formation of highly substituted dihydropyridines, which can then be oxidized to the corresponding pyridines.[6][8]

Ynamines as Versatile Nucleophiles

The electron-rich nature of the β-carbon of ynamines allows them to act as potent nucleophiles, reacting with a variety of electrophiles.[10][11]

Reaction with Ketenes: Formation of Cyclobutenones

Ynamines can undergo [2+2] cycloaddition reactions with ketenes to form highly functionalized cyclobutenones.[12][13][14] Ketenes, being highly reactive intermediates themselves, are often generated in situ. The resulting cyclobutenones are versatile intermediates that can be used in further synthetic transformations.

Generalized Protocol for Ynamine-Ketene [2+2] Cycloaddition:

  • Ketene Generation: Generate the ketene in situ, for example, by the dehydrohalogenation of an acyl chloride with a non-nucleophilic base like triethylamine or by the Wolff rearrangement of a diazoketone.

  • Reaction with Ynamine: In a separate flask, dissolve the ynamine (e.g., this compound, 1.0 equiv) in an anhydrous, aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere.

  • Addition: Slowly add the solution of the in situ generated ketene to the ynamine solution at a low temperature (e.g., -78 °C to 0 °C).

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC-MS. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography to yield the cyclobutenone.

G cluster_1 Ynamine as a Nucleophile Ynamine This compound Intermediate Zwitterionic or Cycloadduct Intermediate Ynamine->Intermediate Nucleophilic Attack Electrophile Electrophile (E⁺) (e.g., Ketene, Alkyl Halide) Electrophile->Intermediate Product Functionalized Product Intermediate->Product Rearrangement or Further Reaction

Figure 2: General reaction pathway of an ynamine with an electrophile.

Safety and Handling Considerations

Ynamines are generally reactive and can be sensitive to moisture and acidic conditions, which can lead to their hydrolysis to the corresponding amides.[15] Therefore, they should be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound, as a representative ynamine, holds significant potential as a versatile reagent in organic synthesis. Its electron-rich triple bond enables a wide range of transformations, most notably cycloaddition reactions for the construction of valuable heterocyclic cores and nucleophilic additions to various electrophiles. While the protocols provided herein are generalized from the broader class of ynamines, they offer a solid foundation for researchers to explore the reactivity of this compound and harness its synthetic potential. As with any reactive chemical, careful handling and adherence to safety protocols are paramount. The continued exploration of ynamine chemistry promises to unveil new and efficient pathways for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Bunschoten, R. (2022). Mechanism-inspired understanding of ynamine reactivity in (3+2) cycloadditions with azides. Pure and Applied Chemistry.
  • Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. (2021). Journal of the American Chemical Society.
  • Selected examples of pyridine synthesis from oximes and ynamides and... (n.d.). ResearchGate. Retrieved from [Link]

  • S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles. (n.d.). PMC. Retrieved from [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). Retrieved from [Link]

  • Ynamides: A Modern Functional Group For The New Millennium. (n.d.). PMC. Retrieved from [Link]

  • Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. (n.d.). PMC. Retrieved from [Link]

  • General Amination Reactions for the Synthesis of Ynamides. (2012). Accounts of Chemical Research.
  • Enamines. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Ring forming transformations of ynamides via cycloaddition. (2015). RSC Publishing.
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  • Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. (n.d.). ACS Publications. Retrieved from [Link]

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  • Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. (n.d.). OUCI. Retrieved from [Link]

  • 1-(N,N-Dimethylamino)-2-(N-phenylcarbamoyl)-1-buten-3-one as a Building Block for the Synthesis of Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Heterocyclic Synthesis of Crowded Aposafranones: Structure of 1‐Methyl‐8‐dimethylamino‐10‐phenylphenazin‐2‐(10H)
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  • Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (n.d.). Google Patents.
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The Catalytic Versatility of 1-Dimethylamino-2-pentyne: Application Notes and Protocols for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Electron-Rich Alkynes

1-Dimethylamino-2-pentyne is a member of the ynamide family, a class of electron-rich alkynes that have emerged as exceptionally versatile building blocks in modern organic synthesis. The presence of the nitrogen atom directly attached to the alkyne terminus profoundly influences its reactivity, rendering the triple bond highly polarized and susceptible to a wide array of catalytic transformations. This unique electronic nature allows for the construction of complex molecular architectures, including heterocycles and stereochemically rich compounds, which are of significant interest in medicinal chemistry and materials science. This guide provides an in-depth exploration of the catalytic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. Ynamides, in general, are powerful and versatile building blocks involved in a variety of useful chemical transformations.[1]

Core Applications in Transition-Metal Catalysis

The synthetic utility of this compound is most prominently showcased in transition-metal catalyzed reactions. The electron-donating dimethylamino group activates the alkyne for various transformations, including cross-coupling reactions, cycloadditions, and hydrofunctionalizations.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound serves as an excellent coupling partner in several key transformations.[2][3]

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4][5][6] In the context of this compound, this reaction provides a direct route to substituted ynamides, which are valuable intermediates for further functionalization.

Application Note: Sonogashira Coupling of this compound with Aryl Halides

This protocol details the synthesis of N,N-dimethyl-1-phenylpent-1-yn-1-amine using a palladium-copper co-catalyzed Sonogashira coupling. The choice of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in conjunction with a copper(I) co-catalyst is crucial for activating the alkyne and facilitating the cross-coupling.[7] An amine base is used to deprotonate the terminal alkyne and regenerate the active catalytic species.[5]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 eq)

  • Iodobenzene (1.0 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous and degassed tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.03 eq).

  • Add anhydrous, degassed THF, followed by triethylamine (2.0 eq).

  • Add iodobenzene (1.0 eq) to the mixture.

  • Finally, add this compound (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with diethyl ether.

  • The filtrate is then washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

EntryAryl HalideCatalyst Loading (mol%)SolventBaseYield (%)
1IodobenzenePd(PPh₃)₂Cl₂ (2), CuI (3)THFTEA~85-95
2BromobenzenePd(PPh₃)₂Cl₂ (2), CuI (3)THFTEA~70-85
34-IodotoluenePd(PPh₃)₂Cl₂ (2), CuI (3)THFTEA~88-96

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-X) Aryl-Pd(II)-alkynyl Aryl-Pd(II)-alkynyl Pd(II) Complex->Aryl-Pd(II)-alkynyl Transmetalation (Cu-C≡C-R) Aryl-Pd(II)-alkynyl->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Aryl-Pd(II)-alkynyl->Coupled Product HC≡C-R HC≡C-R Cu-C≡C-R Cu-C≡C-R HC≡C-R->Cu-C≡C-R Cu(I), Base

Caption: General catalytic cycle for the Sonogashira coupling reaction.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between organoboron compounds and organic halides.[8][9][10] For this compound that has been functionalized with a boronic acid or ester, this reaction provides access to biaryl ynamides.

Application Note: Suzuki-Miyaura Coupling of a Borylated this compound Derivative

This protocol outlines the coupling of a pre-synthesized borylated derivative of this compound with an aryl bromide. The choice of a palladium catalyst and a suitable ligand, such as SPhos, is critical for achieving high efficiency, especially with challenging substrates.[11] A base is required to activate the boronic acid derivative for transmetalation.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Borylated this compound derivative (e.g., pinacol ester) (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous and degassed 1,4-dioxane/water (4:1)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl bromide (1.0 eq), the borylated ynamide (1.2 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired coupled product.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-R Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation (R-B(OR)2) Ar-Pd(II)-R->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Ar-Pd(II)-R->Coupled Product CuAAC_Workflow cluster_prep Reactant Preparation cluster_cat Catalyst Preparation Dissolve Alkyne & Azide Dissolve this compound and benzyl azide in tBuOH/H2O Add Catalyst Add Catalyst Solution to Reactant Mixture Dissolve Alkyne & Azide->Add Catalyst Prepare Catalyst Solution Prepare aqueous solution of CuSO4 and THPTA Prepare Catalyst Solution->Add Catalyst Initiate Reaction Add Sodium Ascorbate Solution Add Catalyst->Initiate Reaction Reaction Stir at Room Temperature Initiate Reaction->Reaction Workup Dilute, Extract, and Purify Reaction->Workup Product 1,2,3-Triazole Product Workup->Product

Sources

The Versatile Ynamine: Application Notes and Protocols for 1-Dimethylamino-2-pentyne in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount for the construction of complex molecular architectures. Among these, ynamines, and their more stable counterparts, ynamides, have garnered significant attention. 1-Dimethylamino-2-pentyne, a commercially available ynamine, represents a particularly valuable reagent, offering a unique combination of nucleophilic and electrophilic character at its core alkyne functionality. This dual reactivity, coupled with the modulating influence of the dimethylamino group, renders it a powerful tool for the synthesis of a diverse array of nitrogen-containing heterocycles and other intricate molecular frameworks of interest to researchers in medicinal chemistry, natural product synthesis, and materials science.

This document provides a comprehensive guide to the application of this compound as a strategic building block. Moving beyond a simple recitation of procedures, we delve into the causality behind experimental choices, offering insights honed from practical experience to empower researchers to not only replicate but also innovate.

Physicochemical and Safety Profile of this compound

A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 7383-77-9[1]
Molecular Formula C₇H₁₃N[1]
Molecular Weight 111.19 g/mol
Boiling Point 134.2 °C at 760 mmHg[1]
Density 0.812 g/mL
Refractive Index 1.436
Flash Point 26.8 °C[1]

Safety and Handling Precautions:

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[2] Therefore, strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames.[2][3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity: The Duality of the Ynamine Functionality

The synthetic utility of this compound stems from the electronic nature of the ynamine functional group. The nitrogen atom's lone pair of electrons donates into the alkyne, increasing the electron density of the triple bond and rendering the β-carbon nucleophilic. Conversely, the α-carbon exhibits electrophilic character. This push-pull electronic arrangement is the key to its diverse reactivity.

Caption: Electronic polarization in this compound.

Application in Heterocycle Synthesis: A Gateway to Molecular Diversity

One of the most powerful applications of this compound is in the construction of nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[4][5]

[3+2] Cycloaddition with Azides: The "Click" Reaction Pathway to Triazoles

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles.[3] Ynamines, like this compound, are excellent substrates for this transformation, leading to the formation of valuable 4-amino-1,2,3-triazole derivatives.

G cluster_workflow [3+2] Cycloaddition Workflow start This compound + Organic Azide (R-N₃) reaction Reaction Mixture in suitable solvent (e.g., THF/H₂O) start->reaction catalyst Cu(I) Catalyst (e.g., CuI, CuSO₄/NaAscorbate) catalyst->reaction workup Aqueous Workup & Purification (Chromatography) reaction->workup product 1-R-4-(ethyl)-5-(dimethylaminomethyl)-1H-1,2,3-triazole workup->product

Caption: Workflow for CuAAC with this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the synthesis of a 1,4,5-trisubstituted-1,2,3-triazole using this compound.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the organic azide (1.0 mmol, 1.0 equiv).

  • Dissolve the azide in a 1:1 mixture of tert-butanol and water (4 mL).

  • Add this compound (1.2 mmol, 1.2 equiv) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. The reaction mixture will typically change color.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL), then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired triazole.

Causality of Experimental Choices:

  • Excess Ynamine: A slight excess of the ynamine is used to ensure complete consumption of the limiting azide.

  • t-Butanol/Water Solvent System: This solvent mixture is commonly used for CuAAC reactions as it dissolves both organic and inorganic reagents.

  • Sodium Ascorbate: This acts as a reducing agent to generate the active Cu(I) catalyst from the Cu(II) precursor in situ.

  • Aqueous Workup: The workup procedure is designed to remove the copper catalyst and other water-soluble byproducts.

Transition Metal-Catalyzed Cyclizations for the Synthesis of Pyridines

Substituted pyridines are a ubiquitous motif in pharmaceuticals and agrochemicals. While numerous methods exist for their synthesis, transition metal-catalyzed reactions of alkynes offer a powerful and modular approach. This compound can serve as a versatile three-carbon building block in these transformations.

Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis

This protocol outlines a general procedure for the synthesis of a substituted pyridine via a cobalt-catalyzed co-cyclotrimerization of this compound with an alkyne and a nitrile.

Materials:

  • This compound

  • A terminal or internal alkyne (e.g., phenylacetylene)

  • A nitrile (e.g., acetonitrile)

  • Cobalt(II) bromide (CoBr₂)

  • Zinc powder (Zn)

  • Zinc iodide (ZnI₂)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add CoBr₂ (0.1 mmol, 10 mol%), Zn powder (0.2 mmol, 20 mol%), and ZnI₂ (0.2 mmol, 20 mol%).

  • Add anhydrous DCM (2 mL) and stir the suspension for 10 minutes at room temperature.

  • Add the alkyne (1.2 mmol, 1.2 equiv) and the nitrile (5.0 mmol, 5.0 equiv, can also be used as solvent).

  • Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Stir the reaction at a specified temperature (e.g., room temperature to 60 °C) for 12-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of EDTA disodium salt (5 mL).

  • Extract the mixture with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the substituted pyridine.

Causality of Experimental Choices:

  • Cobalt Catalyst System: The CoBr₂/Zn/ZnI₂ system is a common and effective catalyst for [2+2+2] cycloadditions. Zinc powder reduces the Co(II) precursor to the active Co(I) or Co(0) species, while ZnI₂ can act as a Lewis acid to activate the substrates.

  • Inert Atmosphere: Cobalt catalysts are sensitive to air and moisture, necessitating the use of Schlenk techniques.

  • Excess Nitrile: The nitrile often serves as both a reactant and a solvent to drive the reaction towards the desired product.

Application in the Synthesis of Acyclic and Carbocyclic Systems

Beyond heterocycles, this compound is a valuable precursor for the stereoselective synthesis of highly functionalized acyclic and carbocyclic molecules.

[2+2] Cycloaddition with Ketenes: Access to Substituted Cyclobutenones

The [2+2] cycloaddition of ynamines with ketenes provides a direct route to 3-aminocyclobutenones, which are versatile intermediates for further synthetic transformations.

G cluster_workflow [2+2] Cycloaddition Workflow start This compound reaction Reaction in an appropriate solvent (e.g., THF) start->reaction ketene Ketene (generated in situ) ketene->reaction workup Solvent Removal & Purification (Distillation or Chromatography) reaction->workup product 3-(Dimethylamino)-2-ethyl-cyclobut-2-en-1-one workup->product

Caption: Workflow for the [2+2] cycloaddition of a ketene with this compound.

Protocol 3: [2+2] Cycloaddition with Dichloroketene [1]

This protocol describes the reaction of this compound with dichloroketene, generated in situ.

Materials:

  • This compound

  • Trichloroacetyl chloride

  • Activated zinc (e.g., zinc-copper couple)

  • Diethyl ether, anhydrous

  • Pentane

Procedure:

  • To a stirred suspension of activated zinc (2.0 equiv) in anhydrous diethyl ether (10 mL) in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add a solution of this compound (1.0 equiv) and trichloroacetyl chloride (1.5 equiv) in anhydrous diethyl ether (5 mL) dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the excess zinc.

  • Wash the Celite pad with diethyl ether.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) or by distillation under reduced pressure to afford the 4,4-dichloro-3-(dimethylamino)-2-ethylcyclobut-2-en-1-one.

Causality of Experimental Choices:

  • In Situ Generation of Dichloroketene: Dichloroketene is highly reactive and is therefore generated in the presence of the ynamine to ensure efficient trapping. The reductive dechlorination of trichloroacetyl chloride with activated zinc is a common and effective method for its generation.[1]

  • Activated Zinc: The reactivity of zinc is crucial for the efficient generation of the ketene. A zinc-copper couple is often used for this purpose.

  • Anhydrous Conditions: Ketenes and the organometallic intermediates are sensitive to moisture, so anhydrous conditions are necessary.

Conclusion and Future Outlook

This compound has established itself as a versatile and powerful building block in organic synthesis. Its unique electronic properties enable a wide range of transformations, providing access to complex nitrogen-containing heterocycles and functionalized carbocycles that are of significant interest in drug discovery and natural product synthesis. The protocols detailed herein serve as a practical guide for researchers to harness the synthetic potential of this valuable reagent. As the field of catalysis continues to evolve, it is anticipated that new and even more efficient methods for the utilization of this compound and related ynamines will emerge, further expanding the synthetic chemist's toolkit for the construction of complex molecules.

References

  • [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. PubMed Central. Available at: [Link]

  • This compound. LookChem. Available at: [Link]

  • Click Chemistry with Ynamides. ResearchGate. Available at: [Link]

  • This compound. Stenutz. Available at: [Link]

  • Deconstructive and Divergent Synthesis of Bioactive Natural Products. MDPI. Available at: [Link]

  • Experimental Section. Web Pages. Available at: [Link]

  • Bioinspired total syntheses of natural products: a personal adventure. PubMed Central. Available at: [Link]

  • Total synthesis of polyyne natural products. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • A one-pot multicomponent reaction for the synthesis of 2-amino-2-chromenes promoted by N,N-dimethylamino-functionalized basic ionic liquid catalysis under solvent-free condition. ResearchGate. Available at: [Link]

  • HETEROCYCLES, Vol. HETEROCYCLES. Available at: [Link]

  • N,N-Dimethylamino-Functionalized Basic Ionic Liquid Catalyzed One-Pot Multicomponent Reaction for the Synthesis of 4H-Benzo[b]pyran Derivatives under Solvent-Free Condition. ResearchGate. Available at: [Link]

  • Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Electrophilic Reactions of 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Dimethylamino-2-pentyne is a member of the ynamine class of organic compounds, characterized by a nitrogen atom directly attached to an alkyne. This arrangement results in a highly polarized and electron-rich triple bond, making it a potent nucleophile for a variety of synthetic transformations. The lone pair of electrons on the nitrogen atom engages in conjugation with the π-system of the alkyne, significantly increasing the electron density at the β-carbon and rendering it susceptible to attack by electrophiles.[1] This guide provides an in-depth exploration of the reactivity of this compound with common electrophiles, offering detailed mechanistic insights and practical laboratory protocols for researchers in synthetic chemistry and drug development. We will cover key reactions including hydrohalogenation, halogenation, and cycloadditions, highlighting the unique reactivity that distinguishes ynamines from less activated alkynes.

Core Reactivity Principles of Ynamines

Ynamines, such as this compound, represent a unique functional group with a delicate balance of reactivity and stability. Unlike ynamides, where an electron-withdrawing group on the nitrogen atom tempers the nucleophilicity and increases stability, ynamines are highly reactive.[1][2] Their primary limitation is a pronounced sensitivity to hydrolysis. Protonation of the electron-rich alkyne by water or protic acids generates a reactive keteniminium intermediate, which is rapidly trapped by water to yield the corresponding amide.[1] This necessitates the use of anhydrous conditions for most transformations.

The key to understanding ynamine reactivity lies in the polarization of the carbon-carbon triple bond. The nitrogen atom acts as a powerful π-donor, pushing electron density onto the alkyne and polarizing it. This makes the α-carbon (Cα, adjacent to the nitrogen) electron-deficient and the β-carbon (Cβ) electron-rich and highly nucleophilic. Consequently, electrophiles (E+) are regioselectively attacked by the β-carbon.

Figure 1: Ynamine resonance and regioselectivity.

Reaction with Protic Acids: Hydrohalogenation

The reaction of ynamines with hydrohalic acids (e.g., HCl, HBr) is a classic example of electrophilic addition. The reaction proceeds via Markovnikov's rule, where the proton adds to the nucleophilic β-carbon, leading to the most stable carbocation intermediate (a resonance-stabilized enaminyl cation).[3] Subsequent attack by the halide anion yields the corresponding vinyl halide.

Mechanism of Hydrohalogenation

The mechanism involves two primary steps:

  • Protonation: The π-bond of the alkyne attacks the proton of the hydrohalic acid. This occurs at the β-carbon to generate a resonance-stabilized vinyl cation. This is the rate-determining step.[3]

  • Nucleophilic Attack: The halide anion (X⁻) then attacks the electrophilic α-carbon of the intermediate to form the final enamine product.

G start This compound + H-X intermediate Resonance-Stabilized Vinyl Cation Intermediate start->intermediate 1. Protonation at β-carbon (Rate-determining step) product (Z)-1-(Dimethylamino)-2-halo-2-pentene intermediate->product 2. Halide (X-) attack at α-carbon

Figure 2: Hydrohalogenation reaction pathway.
Protocol 2.1: Synthesis of (Z)-1-(Dimethylamino)-2-bromo-2-pentene

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and analytical data.

Materials:

  • This compound (1.0 eq)

  • Hydrogen bromide (33% in acetic acid, 1.1 eq)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add this compound (e.g., 1.11 g, 10 mmol) dissolved in anhydrous diethyl ether (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the solution of hydrogen bromide in acetic acid (e.g., 3.4 g, 11 mmol) dropwise to the stirred solution over 15 minutes. The use of anhydrous conditions is critical to prevent hydrolysis of the starting ynamine.[1]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

ParameterValue/ConditionRationale
Temperature 0 °CControls the exothermicity of the reaction and minimizes side reactions.
Solvent Anhydrous Diethyl EtherAprotic solvent prevents ynamine hydrolysis.
Stoichiometry Slight excess of HBrEnsures complete consumption of the starting ynamine.
Workup NaHCO₃ washNeutralizes excess acid.
Expected Yield 65-85%Varies based on purity of reagents and reaction scale.
Stereochemistry Predominantly Z-isomerTypically results from anti-addition across the triple bond.[4]

Reaction with Halogens: Halogenation

The addition of halogens (e.g., Br₂, I₂) across the ynamine triple bond proceeds readily to form dihaloenamines. The reaction is believed to proceed through a bridged halonium ion intermediate, similar to the halogenation of alkenes. The high nucleophilicity of the ynamine facilitates this reaction, which is often faster and more exothermic than the corresponding reaction with simple alkynes.[4]

Protocol 3.1: Synthesis of 1-(Dimethylamino)-2,3-diiodo-2-pentene

Materials:

  • This compound (1.0 eq)

  • Iodine (I₂) (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • 10% Sodium thiosulfate solution (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (e.g., 0.56 g, 5 mmol) in anhydrous DCM (25 mL).

  • In a separate flask, prepare a solution of iodine (e.g., 1.27 g, 5 mmol) in anhydrous DCM (25 mL).

  • Cool the ynamine solution to 0 °C.

  • Add the iodine solution dropwise to the ynamine solution over 20 minutes. A color change from purple to colorless or pale yellow should be observed as the iodine is consumed. Initial interaction may form a charge-transfer complex before addition occurs.[5]

  • Allow the reaction to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Quench the reaction by adding 10% sodium thiosulfate solution to remove any unreacted iodine.

  • Separate the organic layer, wash with water (2 x 15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo to obtain the crude diiodoenamine product. Further purification can be achieved via chromatography.

ParameterValue/ConditionRationale
Temperature 0 °CManages the reaction rate and prevents potential side reactions.
Solvent Anhydrous DichloromethaneAprotic and effectively solubilizes both reactants.
Stoichiometry 1:1 ratioPrevents further reactions or formation of complex mixtures.
Workup Na₂S₂O₃ washSafely quenches and removes excess elemental iodine.
Expected Yield 70-90%Generally a high-yielding transformation.

Cycloaddition Reactions

Ynamines and their more stable ynamide counterparts are exceptionally versatile building blocks in cycloaddition chemistry, providing rapid access to complex nitrogen-containing heterocycles.[6] Their enhanced reactivity makes them superior partners in reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[7][8]

Application Note: this compound in CuAAC Reactions

Ynamines exhibit superior reactivity in CuAAC ligations compared to terminal alkynes, often requiring lower copper catalyst loadings and proceeding at faster rates.[7] This is attributed to the electron-rich nature of the alkyne, which facilitates the rate-determining step of the catalytic cycle. This enhanced reactivity is highly valuable in bioconjugation and materials science, where mild conditions and high efficiency are paramount.

G A Prepare Ynamine Solution (this compound in t-BuOH/H₂O) D Combine Ynamine and Azide Solutions in Reaction Vessel A->D B Prepare Azide Solution (R-N₃ in t-BuOH/H₂O) B->D C Prepare Catalyst Solution (CuSO₄·5H₂O + Sodium Ascorbate in H₂O) E Add Catalyst Solution to Reactant Mixture C->E Initiates reaction D->E F Stir at Room Temperature (Monitor by TLC/LC-MS) E->F G Reaction Workup (e.g., Filtration, Extraction) F->G H Purification (e.g., Chromatography, Recrystallization) G->H I Characterize Product (NMR, MS, IR) H->I

Figure 3: General workflow for a CuAAC reaction.
Protocol 4.1: General Procedure for CuAAC with this compound

Materials:

  • This compound (1.0 eq)

  • Organic Azide (e.g., Benzyl azide) (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • Solvent system (e.g., t-BuOH/H₂O 1:1)

Procedure:

  • In a vial, dissolve this compound (1 eq) and the organic azide (1 eq) in the chosen solvent system (e.g., 4 mL of t-BuOH/H₂O for a 1 mmol scale).

  • In a separate small vial, dissolve CuSO₄·5H₂O (0.05 eq) in a minimal amount of water.

  • In another small vial, dissolve sodium ascorbate (0.10 eq) in a minimal amount of water.

  • To the main reaction vial containing the alkyne and azide, first add the sodium ascorbate solution, followed by the copper sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting triazole product by column chromatography.

Safety and Handling

  • This compound: This compound is flammable and should be handled in a well-ventilated fume hood away from ignition sources.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactivity: As an ynamine, it is sensitive to moisture and acidic conditions.[1] Store under an inert atmosphere (argon or nitrogen) and use anhydrous solvents and reagents for reactions.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • Cook, A. M., & Wolf, C. (2015). S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles. Tetrahedron Letters, 56(19), 2377–2392. [Link]

  • DeKorver, K. A., et al. (2010). Ynamides: a modern functional group for the new millennium. Chemical reviews, 110(9), 5064–5106. [Link]

  • Wikipedia. (n.d.). Carbonyl condensation. Retrieved from [Link]

  • Prough, R. A., & Ziegler, D. M. (1977). The reaction of amines with carbonyls: its significance in the nonenzymatic metabolism of xenobiotics. Drug metabolism and disposition: the biological fate of chemicals, 5(6), 716–725. [Link]

  • Fraser, D. A., et al. (2014). Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. Bioconjugate chemistry, 25(7), 1365–1374. [Link]

  • National Genomics Data Center. (2015). S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles. Retrieved from [Link]

  • Yousuf, M., & Wani, M. Y. (2020). Ring forming transformations of ynamides via cycloaddition. RSC Advances, 10(52), 31215–31236. [Link]

  • Hsung, R. P., et al. (2005). [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. Organic letters, 7(1), 177–179. [Link]

  • Chemistry LibreTexts. (2014). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]

  • Cook, A. M., & Wolf, C. (2015). S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles. Tetrahedron Letters, 56(19), 2377–2392. [Link]

  • Brannock, K. C., et al. (1964). Enamine Chemistry. V. Cycloaddition Reactions of Enamines Derived from Alicyclic Ketones. The Journal of Organic Chemistry, 29(4), 801–812. [Link]

  • Mann, W. C. (1974). Interactions of halogens with amines. PhD thesis, Thames Polytechnic. [Link]

  • Chemistry Steps. (n.d.). Enamines from Aldehydes and Ketones with Secondary Amines. Retrieved from [Link]

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  • ResearchGate. (n.d.). Nucleophilic α-addition and β-addition of ynamides. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]

  • Burley, G. A., et al. (2025). Mechanism-inspired understanding of ynamine reactivity in (3+2) cycloadditions with azides. PhD Thesis. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Davies, P. W. (2017). Developing Ynamide-based Transformations for Potential Use in Scaffold Synthesis. University of Birmingham. [Link]

  • ResearchGate. (2001). Recent Advances in the Chemistry of Ynamines and Ynamides. Retrieved from [Link]

  • Organic Chemistry Tutor. (2019). SN2 reactions of enamines and alkyl halides. YouTube. [Link]

  • Zhao, J., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]

  • Zhao, J., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]

  • Chemdad. (n.d.). 1-DIMETHYLAMINO-2-PROPYNE. Retrieved from [Link]

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  • Master Organic Chemistry. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from [Link]

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  • Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
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The Strategic Application of 1-Dimethylamino-2-pentyne in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Aminoalkyne Building Block

In the landscape of modern synthetic organic chemistry, the quest for efficient and selective methods to construct intricate molecular architectures is paramount, particularly within the realms of pharmaceutical and materials science. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the formation of carbon-carbon bonds.[1][2] This guide focuses on a niche yet powerful building block, 1-Dimethylamino-2-pentyne , and its strategic application in two of the most significant cross-coupling methodologies: the Sonogashira and Negishi reactions.

The presence of the dimethylamino group in close proximity to the alkyne functionality imbues this compound with unique reactivity. This tertiary amine can act as a coordinating group, potentially influencing the catalytic cycle through chelation to the palladium center. This interaction can profoundly impact reaction rates, regioselectivity, and catalyst stability, offering a handle for fine-tuning reaction outcomes. This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for experimental design and optimization.

The Sonogashira Coupling: A Gateway to Aryl- and Vinyl-Substituted Aminoalkynes

The Sonogashira reaction is a robust and widely utilized method for the coupling of terminal alkynes with aryl or vinyl halides.[1][3] When employing this compound, this reaction provides a direct route to valuable propargylamine derivatives, which are key intermediates in the synthesis of numerous biologically active compounds.[4][5]

Mechanistic Considerations: The Dual Role of the Amine

The classical Sonogashira reaction proceeds through a synergistic dual catalytic cycle involving palladium and copper.[1][6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (R-X).

  • Copper Acetylide Formation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The dimethylamino group of this compound can play a multifaceted role. Primarily, it can act as an internal base, facilitating the deprotonation of the terminal alkyne. More intriguingly, it can coordinate to the palladium or copper center, forming a chelate ring. This chelation can stabilize catalytic intermediates, potentially accelerating the rate-determining transmetalation step and influencing the regioselectivity of the coupling.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-alkyne(L2) R-Pd(II)-alkyne(L2) R-Pd(II)-X(L2)->R-Pd(II)-alkyne(L2) Transmetalation R-Pd(II)-alkyne(L2)->Pd(0)L2 Reductive Elimination R-R' Coupled Product R-Pd(II)-alkyne(L2)->R-R' Cu(I)X Cu(I)X Cu-alkyne Cu-alkyne Cu(I)X->Cu-alkyne Cu-alkyne->R-Pd(II)-X(L2) Alkyne-H Alkyne-H Alkyne-H->Cu-alkyne Deprotonation Base Base Base->Cu-alkyne caption Sonogashira Catalytic Cycles Negishi_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R-X R-X->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-ZnX R'-ZnX R'-ZnX->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Coupled Product Reductive_Elimination->R-R' caption Negishi Catalytic Cycle

Sources

Scale-Up Synthesis of 1-Dimethylamino-2-pentyne: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable two-step synthesis of 1-Dimethylamino-2-pentyne, a valuable propargylamine intermediate in pharmaceutical and materials science research. The described methodology is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles and practical insights necessary for successful scale-up. The synthesis commences with the bromination of 2-pentyn-1-ol to yield the key intermediate, 1-bromo-2-pentyne, followed by a nucleophilic substitution with dimethylamine. This document provides detailed procedures, safety considerations, purification techniques, and characterization data to ensure both high yield and purity of the final product.

Introduction

Propargylamines, a class of organic compounds characterized by an amino group attached to a propargyl moiety, are versatile building blocks in organic synthesis. Their unique structural features allow for a diverse range of chemical transformations, making them valuable precursors in the synthesis of various nitrogen-containing heterocyclic compounds, natural products, and pharmacologically active molecules. This compound, with its terminal dimethylamino group and internal alkyne, is a key intermediate for the introduction of a pentynyl-dimethylamino functional group in more complex molecular architectures.

The increasing demand for such specialized intermediates in drug discovery and materials science necessitates the development of reliable and scalable synthetic routes. This application note addresses this need by providing a detailed, field-proven protocol for the multi-gram synthesis of this compound. The chosen synthetic strategy is a classical and efficient two-step process that is both cost-effective and amenable to scale-up.

Synthetic Strategy and Rationale

The selected synthetic pathway for this compound is a two-step process, as illustrated in the workflow below. This approach was chosen for its reliability, high yields, and the commercial availability of the starting materials.

Synthesis_Workflow Start 2-Pentyn-1-ol Intermediate 1-Bromo-2-pentyne Start->Intermediate Step 1: Bromination PBr₃, Pyridine FinalProduct This compound Intermediate->FinalProduct Step 2: Amination Dimethylamine Bromination_Workflow cluster_setup Reaction Setup cluster_procedure Procedure Flask 2L 3-Neck Flask Stirrer Mechanical Stirrer Flask->Stirrer Funnel Dropping Funnel Flask->Funnel Condenser Condenser Flask->Condenser N2 N₂ Inlet Flask->N2 ChargeFlask Charge flask with 2-Pentyn-1-ol and anhydrous diethyl ether. Cool Cool to 0°C in an ice-water bath. ChargeFlask->Cool AddPyridine Add anhydrous pyridine. Cool->AddPyridine AddPBr3 Slowly add PBr₃ via dropping funnel, maintaining temperature below 5°C. AddPyridine->AddPBr3 Warm Allow to warm to room temperature and stir for 12 hours. AddPBr3->Warm Quench Carefully quench with ice-water. Warm->Quench Extract Extract with diethyl ether. Quench->Extract Wash Wash organic layer with saturated NaHCO₃ and brine. Extract->Wash Dry Dry over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate

Figure 2: Experimental workflow for the synthesis of 1-bromo-2-pentyne.

Procedure:

  • Reaction Setup: A 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with 2-pentyn-1-ol (100 g, 1.19 mol) and anhydrous diethyl ether (800 mL).

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Addition of Pyridine: Anhydrous pyridine (31.4 g, 0.397 mol) is added to the stirred solution.

  • Addition of Phosphorus Tribromide: Phosphorus tribromide (128.8 g, 0.476 mol) is added dropwise via the dropping funnel over a period of 2 hours, ensuring the internal temperature is maintained below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The reaction is carefully quenched by the slow addition of 500 mL of ice-water. The mixture is transferred to a 2 L separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 200 mL).

  • Washing: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 300 mL) and brine (300 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 1-bromo-2-pentyne. The crude product is used directly in the next step without further purification.

Safety Precautions for Step 1:

  • Phosphorus tribromide is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • The reaction is exothermic; maintain strict temperature control during the addition of PBr₃.

Step 2: Scale-Up Synthesis of this compound

Amination_Workflow cluster_setup_amine Reaction Setup cluster_procedure_amine Procedure Flask_Amine 2L 3-Neck Flask Stirrer_Amine Mechanical Stirrer Flask_Amine->Stirrer_Amine Funnel_Amine Dropping Funnel Flask_Amine->Funnel_Amine Condenser_Amine Condenser Flask_Amine->Condenser_Amine ChargeFlask_Amine Charge flask with 40% aqueous dimethylamine solution. Cool_Amine Cool to 0°C in an ice-water bath. ChargeFlask_Amine->Cool_Amine AddBromide Slowly add crude 1-bromo-2-pentyne via dropping funnel. Cool_Amine->AddBromide Warm_Amine Allow to warm to room temperature and stir for 24 hours. AddBromide->Warm_Amine Basify Basify with 50% NaOH solution. Warm_Amine->Basify Extract_Amine Extract with diethyl ether. Basify->Extract_Amine Wash_Amine Wash organic layer with brine. Extract_Amine->Wash_Amine Dry_Amine Dry over anhydrous Na₂SO₄. Wash_Amine->Dry_Amine Concentrate_Amine Concentrate under reduced pressure. Dry_Amine->Concentrate_Amine Distill Purify by vacuum distillation. Concentrate_Amine->Distill

Figure 3: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: A 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with a 40% aqueous solution of dimethylamine (535 g, 4.76 mol).

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Addition of 1-Bromo-2-pentyne: The crude 1-bromo-2-pentyne (assuming 1.19 mol theoretical yield from Step 1) is added dropwise to the stirred dimethylamine solution over a period of 1.5 hours, maintaining the internal temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and is stirred vigorously for 24 hours.

  • Work-up: The reaction mixture is cooled in an ice bath and made strongly basic (pH > 12) by the slow addition of a 50% aqueous sodium hydroxide solution.

  • Extraction: The mixture is transferred to a 2 L separatory funnel and extracted with diethyl ether (3 x 400 mL).

  • Washing and Drying: The combined organic layers are washed with brine (2 x 300 mL), dried over anhydrous sodium sulfate, and filtered.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Safety Precautions for Step 2:

  • Dimethylamine is a flammable and corrosive gas/liquid with a strong, unpleasant odor. Handle the aqueous solution in a well-ventilated fume hood. [1][2][3][4]* The reaction with 1-bromo-2-pentyne is exothermic. Maintain proper cooling.

  • Handling of strong caustic solutions (NaOH) requires appropriate personal protective equipment (gloves, goggles).

Product Characterization and Data

PropertyValueReference
Appearance Colorless to pale yellow liquid
Molecular Formula C₇H₁₃N
Molecular Weight 111.19 g/mol
Boiling Point 134.2 °C at 760 mmHg[5]
Density 0.812 - 0.825 g/cm³ at 25 °C
Refractive Index 1.4355 - 1.4360 at 20 °C
Purity (by GC) >98%

Scale-Up Considerations and Troubleshooting

  • Temperature Control: Both reaction steps are exothermic. For larger scale synthesis, the use of a jacketed reactor with a circulating cooling system is highly recommended to ensure efficient heat dissipation and maintain optimal reaction temperatures.

  • Reagent Addition: The dropwise addition of phosphorus tribromide and 1-bromo-2-pentyne is critical to control the reaction rate and prevent temperature spikes. For kilogram-scale production, the use of a programmable pump for reagent addition is advised.

  • Purification: While vacuum distillation is effective for multi-gram to hundred-gram scales, for kilogram-scale production, fractional distillation may be necessary to achieve high purity. For the purification of amines, flash chromatography on silica gel can be challenging due to the basic nature of the compound. If chromatography is necessary, using a stationary phase treated with a competing amine like triethylamine in the mobile phase can improve separation. [6]Alternatively, specialized amine-functionalized silica can be employed.

  • Troubleshooting - Low Yield in Step 1: Incomplete reaction or side reactions can lead to low yields of 1-bromo-2-pentyne. Ensure that the 2-pentyn-1-ol is of high purity and that all reagents and solvents are anhydrous. The reaction time can be extended if monitoring (e.g., by TLC or GC) indicates incomplete conversion.

  • Troubleshooting - Low Yield in Step 2: Insufficient excess of dimethylamine or incomplete reaction can result in lower yields. Using a larger excess of dimethylamine can help drive the reaction to completion. Ensure vigorous stirring to promote mixing of the biphasic reaction mixture.

Conclusion

The two-step synthesis of this compound presented in this application note provides a reliable and scalable method for producing this valuable intermediate in high yield and purity. By carefully controlling the reaction conditions and following the detailed protocols, researchers and process chemists can confidently produce multi-gram to kilogram quantities of this compound. The insights into the reaction mechanisms, safety precautions, and scale-up considerations are intended to facilitate a smooth transition from laboratory-scale synthesis to larger-scale production, thereby supporting the advancement of research and development in the pharmaceutical and materials science fields.

References

  • International Programme on Chemical Safety. (2024, April). ICSC 1485 - DIMETHYLAMINE (aqueous solution). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2013, May 11). help preparing aqueous 40% dimethylamine solution. Retrieved from [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]

  • Google Patents. (n.d.). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • University of Rochester, Department of Chemistry. (n.d.). About Purification. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylpentan-2-amine. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. Retrieved from [Link]

  • ScienceDirect. (n.d.). Scale-up of monoclonal antibody purification processes. Retrieved from [Link]

  • Google Patents. (n.d.). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
  • ResearchGate. (2010, August). 1-(N,N-Dimethylamino)-2-(N-phenylcarbamoyl)-1-buten-3-one as a Building Block for the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • PeerJ. (2024, October 1). For catching-by-polymerization oligo purification: scalable synthesis of the precursors to the polymerizable tagging phosphoramidites. Retrieved from [Link]

  • ResearchGate. (2006, August). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Retrieved from [Link]

  • eScholarship.org. (2022, October 20). UNIVERSITY OF CALIFORNIA, IRVINE. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Dimethylamino-2-pentyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the synthesis of this valuable propargylamine intermediate. Our goal is to equip you with the necessary information to identify common impurities, understand their formation, and effectively troubleshoot your experiments for a successful synthesis.

Introduction to this compound Synthesis

This compound is a tertiary propargylamine commonly synthesized via the nucleophilic substitution of a suitable propargylic substrate with dimethylamine. The most common synthetic routes involve the reaction of a propargyl halide, such as 1-chloro-2-pentyne, or a sulfonate ester of 2-pentyn-1-ol with dimethylamine. While seemingly straightforward, these reactions can be prone to the formation of specific impurities that can complicate purification and impact the quality of the final product. This guide will address these potential challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Q1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the yield?

A1: Several factors can contribute to a slow or incomplete reaction. Let's break down the common culprits and their solutions:

  • Poor Leaving Group: The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group on your propargylic substrate. While chlorides and bromides are commonly used, they may not be reactive enough.

    • Troubleshooting: Consider converting 2-pentyn-1-ol to its corresponding tosylate or mesylate. These are excellent leaving groups and can significantly accelerate the reaction rate.

  • Insufficient Nucleophilicity of Dimethylamine: Under neutral conditions, dimethylamine might not be nucleophilic enough to drive the reaction to completion.

    • Troubleshooting: The addition of a non-nucleophilic base can deprotonate a portion of the dimethylamine, increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃) or triethylamine (TEA). Use of a stronger base like sodium hydride (NaH) is also an option, though it requires stricter anhydrous conditions.

  • Inappropriate Solvent: The choice of solvent is critical for facilitating the SN2 reaction.

    • Troubleshooting: Aprotic polar solvents such as acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are generally recommended. These solvents can effectively dissolve the reactants and stabilize the transition state of the reaction.

  • Low Reaction Temperature: While higher temperatures can sometimes lead to side reactions, some amination reactions are slow at room temperature.

    • Troubleshooting: Gentle heating of the reaction mixture to 40-60°C can often improve the reaction rate and yield without promoting significant impurity formation.

Q2: I see an unexpected peak in my GC-MS and a strange set of signals in the 1H NMR of my product. What could this impurity be?

A2: The most probable isomeric impurity in the synthesis of this compound is the corresponding allene, N,N-dimethylpenta-1,2-dien-1-amine . This impurity has the same mass as your desired product and therefore will not be distinguishable by mass spectrometry alone.

  • Mechanism of Formation: Allene formation occurs through a competing reaction pathway, often facilitated by the base used in the reaction or by the amine reagent itself. The propargyl starting material can undergo a base-mediated isomerization to an allenic intermediate, which then reacts with dimethylamine. Alternatively, the propargyl product can isomerize to the allene under the reaction conditions.

  • Identification:

    • 1H NMR: The key to identifying the allene impurity is through 1H NMR spectroscopy. Allenic protons typically appear at a different chemical shift compared to acetylenic protons. Look for signals in the region of δ 4.5-5.5 ppm, which are characteristic of allenic C-H bonds. The terminal allenic protons often appear as a triplet.

    • GC-MS: While the mass spectrum will be identical to the product, the allene will likely have a slightly different retention time on a standard GC column. If you observe a closely eluting peak with the same mass fragmentation pattern, it is highly indicative of the allene isomer.

The following diagram illustrates the competing pathways leading to the desired propargylamine and the isomeric allene impurity.

cluster_0 Reaction Pathways Start 1-Chloro-2-pentyne + (CH₃)₂NH Propargyl_Pathway SN2 Reaction Start->Propargyl_Pathway Direct Substitution Allene_Pathway Isomerization & Reaction Start->Allene_Pathway Base-Mediated Product This compound (Desired Product) Allene_Impurity N,N-Dimethylpenta-1,2-dien-1-amine (Allene Impurity) Propargyl_Pathway->Product Allene_Pathway->Allene_Impurity caption Fig. 1: Formation of this compound and its allene isomer.

Fig. 1: Formation of this compound and its allene isomer.
Q3: How can I minimize the formation of the allene impurity?

A3: The formation of the allene byproduct can often be suppressed by carefully controlling the reaction conditions.

  • Choice of Base: The nature of the base can influence the extent of isomerization. In some cases, using a milder, non-nucleophilic base like potassium carbonate may be preferable to stronger bases.

  • Solvent Effects: The solvent can play a significant role in the product distribution. For some propargylation reactions, switching from a more polar aprotic solvent like DMF to a less polar one like THF or even a non-polar solvent like toluene can disfavor the isomerization pathway.

  • Temperature Control: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help to minimize the formation of the thermodynamically more stable allene in some cases.

Q4: What are the best methods for purifying crude this compound?

A4: The purification strategy will depend on the nature of the impurities present. Here are the recommended methods:

  • Acid-Base Extraction: This is a highly effective method for separating the basic this compound from non-basic impurities such as unreacted starting materials (if they are not basic) and the allene isomer.

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane.

      • Extract the organic layer with an aqueous solution of a weak acid, such as 1 M hydrochloric acid or citric acid. The basic amine will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.

      • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

      • Make the aqueous layer basic (pH > 10) by the careful addition of a base like sodium hydroxide or potassium carbonate.

      • Extract the now deprotonated, free amine back into an organic solvent.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Distillation: If the primary impurities are non-volatile salts or high-boiling point byproducts, distillation under reduced pressure can be an effective purification method. The boiling point of this compound is reported to be 134.2°C at 760 mmHg[1]. Distillation at a lower pressure will reduce the boiling point and prevent potential decomposition.

  • Column Chromatography: While possible, column chromatography on silica gel can be challenging for amines due to their basicity, which can lead to tailing and poor separation. If this method is necessary, it is often beneficial to treat the silica gel with a small amount of a base like triethylamine (typically 1-2% in the eluent) to improve the chromatography.

The following diagram outlines a general workflow for the synthesis and purification of this compound.

cluster_1 Synthesis & Purification Workflow Reaction Reaction of 1-Chloro-2-pentyne with (CH₃)₂NH Workup Initial Workup (e.g., Filtration of salts) Reaction->Workup Extraction Acid-Base Extraction Workup->Extraction Purified_Aq Aqueous Layer (Protonated Amine) Extraction->Purified_Aq Amine Organic_Imp Organic Layer (Neutral Impurities) Extraction->Organic_Imp Impurities Basification Basification of Aqueous Layer Purified_Aq->Basification Final_Extraction Back-Extraction into Organic Solvent Basification->Final_Extraction Drying Drying and Solvent Removal Final_Extraction->Drying Final_Product Pure this compound Drying->Final_Product Distillation Optional: Vacuum Distillation Final_Product->Distillation caption Fig. 2: General workflow for synthesis and purification.

Fig. 2: General workflow for synthesis and purification.

Summary of Potential Impurities

Impurity ClassSpecific ExampleIdentification Method(s)Mitigation/Removal
Isomeric Byproducts N,N-Dimethylpenta-1,2-dien-1-amine1H NMR, GC (retention time)Control of reaction conditions (base, solvent, temperature), Acid-Base Extraction
Unreacted Starting Materials 1-Chloro-2-pentyne, DimethylamineGC-MS, 1H NMREnsure complete reaction, Acid-Base Extraction, Distillation
Reagent-Related Triethylamine, Potassium Carbonate1H NMR, Washing with waterAqueous workup
Solvent-Related Acetonitrile, DMF, THF1H NMR, GC-MSEvaporation under reduced pressure

References

  • BenchChem. (n.d.). Common side reactions and byproducts in amine-propargyl conjugations.
  • Google Patents. (2013). US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • National Center for Biotechnology Information. (2010). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • LookChem. (n.d.). This compound.
  • RSC Publishing. (2018). Scope and advances in the catalytic propargylic substitution reaction. Retrieved from [Link]

  • ResearchGate. (2021). Cu (I) -catalyzed Green Synthesis of Propargyl Amines Decorated with Carbazole Moiety by A 3 -Coupling. Retrieved from [Link]

  • LookChem. (n.d.). This compound Chemical Property. Retrieved from [Link]

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Side reactions of 1-Dimethylamino-2-pentyne and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Dimethylamino-2-pentyne. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered questions during its use. As a highly reactive ynamine, this compound is a powerful synthetic intermediate, but its utility is matched by its sensitivity to specific experimental conditions. This guide provides field-proven insights to help you anticipate and overcome common challenges, ensuring the success and reproducibility of your experiments.

Part 1: Critical Safety & Handling Protocols

Working with highly reactive reagents demands a stringent adherence to safety and proper handling procedures. Ynamines are known for their reactivity, and this compound is no exception.

Q: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

A: this compound is a hazardous substance that presents multiple risks. It is a highly flammable liquid and vapor with a low flash point, necessitating strict exclusion of ignition sources.[1][2] Furthermore, it is corrosive and causes severe skin burns and eye damage .[1][2][3] Ocular contact can lead to permanent damage, including blindness.[1][4] Inhalation of vapors may cause respiratory tract irritation and other symptoms like headaches and dizziness.[1]

Mandatory PPE includes:

  • Flame-retardant lab coat.

  • Chemical splash goggles and a full-face shield.

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene). Always check manufacturer guidelines for breakthrough times.

  • Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of corrosive vapors.[1]

Q: What are the correct procedures for the storage and handling of this compound?

A: Proper storage is critical to maintaining the reagent's purity and ensuring safety. Due to its reactivity and sensitivity, the following conditions must be met:

  • Temperature: Store in a refrigerator, typically between 2-8°C, to minimize volatility and thermal decomposition.[2][5]

  • Atmosphere: Amines, especially unsaturated ones, are sensitive to air and moisture.[6] Store the reagent under an inert atmosphere (e.g., Argon or Nitrogen). The container must be tightly sealed.[7][8]

  • Moisture Control: Ynamines are exceptionally sensitive to hydrolysis.[9] The storage area must be dry. Avoid storing under sinks or in areas with high humidity.[7][10]

  • Incompatible Materials: Segregate this compound from acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide, as these can trigger vigorous or explosive reactions.[1][10]

Physical & Chemical Properties
Molecular Formula C₇H₁₃N[11]
Molecular Weight 111.19 g/mol [12]
Boiling Point 134.2°C at 760 mmHg[11]
Density 0.812 - 0.825 g/cm³[11][12]
Flash Point 26.8°C[11]
Appearance Colorless to yellow liquid[5]
Solubility Fully miscible in water (reacts), soluble in many organic solvents.

Part 2: Troubleshooting Guide: Side Reactions & Impurities

This section addresses the most common issues encountered during reactions involving this compound. Understanding the underlying mechanisms is key to effective troubleshooting.

Issue 1: Reaction Failure / Low Yield due to Hydrolysis

Q: My reaction has failed or resulted in a low yield of the desired product. I've isolated N,N-dimethylpentanamide instead. What happened?

A: You are observing the classic side reaction of ynamines: hydrolysis. Ynamines are extremely sensitive to protic reagents, especially water and acids.[9] The electron-rich alkyne is readily protonated, even by trace amounts of water, forming a highly reactive keteniminium intermediate. This intermediate is then rapidly attacked by water to produce the corresponding amide, in your case, N,N-dimethylpentanamide. This hydrolytic instability is a primary challenge in ynamine chemistry.[9]

Q: How can I rigorously prevent the hydrolysis of this compound during my experiment?

A: Preventing hydrolysis requires the stringent exclusion of water from your reaction system. A self-validating protocol is essential.

Protocol: Setting up an Anhydrous Reaction
  • Glassware Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours.

    • Assemble the glassware hot and allow it to cool under a stream of dry inert gas (Argon or Nitrogen). This "flame-drying" technique ensures a water-free surface.

  • Solvent Purification:

    • Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).

    • Alternatively, use commercially available anhydrous solvents packaged under inert gas and handle them using cannulation or syringe techniques. Validate solvent dryness with a Karl Fischer titrator (<10 ppm H₂O is ideal).

  • Reagent Handling:

    • Handle this compound and other reagents under an inert atmosphere using gas-tight syringes or cannulas.

    • If any other reagent is a solid, ensure it is dried in a vacuum oven or by azeotropic distillation before use.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the entire experiment. Use a bubbler or balloon to monitor the pressure.

    • Perform all additions and transfers via syringe through rubber septa.

    • Monitor the reaction by TLC or LC-MS. If the reaction stalls, do not be tempted to add water or aqueous reagents until the desired transformation is complete.

Issue 2: Loss of Stereochemical Integrity in Chiral Synthesis

Q: I am activating a chiral carboxylic acid with this compound for subsequent amidation, but my final product shows significant racemization. What is the cause?

A: The basicity of the ynamine itself is the likely cause of racemization. When activating a carboxylic acid with an α-chiral center, two primary mechanisms for racemization are at play, both facilitated by base-induced proton abstraction.[13]

  • Direct α-Proton Abstraction: The ynamine or the resulting activated intermediate can be basic enough to directly deprotonate the acidic α-hydrogen of the chiral acid, leading to a planar enolate and loss of stereochemical information.

  • Oxazolone Formation: The activated carboxylic acid can cyclize to form an oxazolone (or azlactone) intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to a non-chiral aromatic intermediate that produces a racemic product upon aminolysis.[13]

Q: What strategies can I employ to minimize or eliminate racemization during the activation step?

A: Minimizing racemization involves careful control of reaction conditions and, in some cases, choosing an alternative class of reagents.

  • Temperature Control: Perform the activation at low temperatures (e.g., -20°C to 0°C) to reduce the rate of both proton abstraction and oxazolone formation.

  • Use of Ynamides: Consider using an ynamide instead of an ynamine. Ynamides have an electron-withdrawing group on the nitrogen atom, which reduces the basicity of the molecule.[9] This modification provides a better balance of reactivity and stability, often activating carboxylic acids with minimal racemization.[13]

  • Non-basic Additives: If the protocol allows, the use of additives like HOBt (Hydroxybenzotriazole) can sometimes trap the activated ester before it has a chance to racemize, though compatibility must be verified.

Issue 3: Dimerization in Copper-Catalyzed Reactions

Q: I am attempting a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction and observing a significant byproduct with double the mass of my starting ynamine. What is this side reaction?

A: You are likely observing Glaser-Hay homocoupling, a common side reaction for terminal alkynes in the presence of copper catalysts and an oxidant (often adventitious oxygen).[14] Ynamines can be particularly susceptible to this. In this process, two molecules of the ynamine couple at the alkyne terminus to form a symmetric 1,3-diyne. This can consume your starting material and complicate purification. Some studies suggest that ynamines can even reduce Cu(II) to the active Cu(I) species, which can then participate in both the desired click reaction and the undesired homocoupling.[14]

Q: How can I suppress this diyne formation in my CuAAC reaction?

A: Suppressing homocoupling involves optimizing the catalytic system and reaction environment.

  • Use a Ligand: Employ a copper-coordinating ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or other nitrogen-based ligands. These ligands stabilize the Cu(I) oxidation state and can sterically hinder the formation of the diyne byproduct.

  • Control Copper Source and Reductant: Ynamines have been shown to be superior reagents in CuAAC, often requiring lower copper loadings.[15] Carefully titrate the amount of copper catalyst. Use a mild reductant like sodium ascorbate to maintain a high population of the active Cu(I) catalyst, which favors the cycloaddition pathway.

  • Strictly Anaerobic Conditions: Rigorously deoxygenate your reaction mixture by sparging with an inert gas (Argon) before adding the copper catalyst. Oxygen is a key component in many Glaser-Hay coupling mechanisms.

Troubleshooting Summary
Symptom Probable Cause Recommended Solution(s)
Amide byproduct formation; low yield.Hydrolysis due to trace moisture.Implement rigorous anhydrous techniques (flame-dried glass, dry solvents, inert atmosphere).[9]
Loss of enantiomeric purity in product.Base-induced racemization of chiral acid.Lower reaction temperature; consider using less basic ynamides as an alternative.[13]
Formation of a diyne byproduct in CuAAC.Copper-catalyzed homocoupling.Use a stabilizing ligand (e.g., TBTA), optimize copper loading, and ensure strictly anaerobic conditions.[14]
Darkening of reagent upon storage.Decomposition or polymerization.Discard the reagent. Ensure future storage is under inert gas, refrigerated, and protected from light.

Part 3: General FAQs

Q: How can I reliably assess the purity of my this compound before use?

A: Purity is paramount. Use a combination of techniques:

  • ¹H NMR: This will confirm the structure and reveal the presence of proton-containing impurities. The characteristic signals for the ethyl and dimethylamino groups should be sharp and integrate correctly.

  • GC-MS: Gas Chromatography-Mass Spectrometry is excellent for identifying volatile impurities and confirming the mass of the parent compound.

  • Visual Inspection: The reagent should be a clear, colorless to pale yellow liquid.[5] A dark brown or black color indicates significant decomposition or polymerization, and the reagent should be discarded.

Q: What are the signs of decomposition during storage?

A: Besides a significant color change, decomposition can lead to the formation of solid precipitates (polymers) or a noticeable pressure buildup in the container due to the formation of volatile byproducts. If the material appears viscous or contains solids, it should not be used.

Q: Is it ever acceptable to use a protic solvent like methanol or ethanol with this compound?

A: Only if the intended reaction is to form a keteniminium intermediate for subsequent trapping by the alcohol (an alcoholysis reaction). For most other applications where the ynamine functionality is intended to react with another electrophile, protic solvents are strictly contraindicated as they will competitively react and lead to hydrolysis or alcoholysis byproducts.

Part 4: Appendices

Appendix A: Visualization of Key Mechanisms and Workflows
Mechanism 1: Hydrolysis of this compound

hydrolysis cluster_start Step 1: Protonation cluster_intermediate Step 2: Nucleophilic Attack cluster_end Step 3: Tautomerization Ynamine R-C≡C-NR'₂ (this compound) Keteniminium [R-CH=C=N⁺R'₂] (Keteniminium Intermediate) Ynamine->Keteniminium + H⁺ H2O H₂O Intermediate [R-CH=C(OH)-N⁺R'₂] Keteniminium->Intermediate Attack by H₂O H2O_attack H₂O Amide R-CH₂-C(=O)NR'₂ (N,N-dimethylpentanamide) Intermediate->Amide

Caption: The mechanism of ynamine hydrolysis proceeds via a reactive keteniminium intermediate.

Workflow: Troubleshooting a Failed Ynamine Reaction

troubleshooting_workflow start Reaction Shows Low Conversion or Wrong Product check_purity 1. Analyze Crude Reaction Mixture (LC-MS, ¹H NMR) start->check_purity is_amide Is the main byproduct an amide of the ynamine? check_purity->is_amide is_dimer Is a dimer or polymer of the ynamine observed? is_amide->is_dimer No hydrolysis_cause Diagnosis: Hydrolysis Cause: Contamination with water/acid. is_amide->hydrolysis_cause Yes other_issue Other Issue: - Starting material decomposition? - Incorrect stoichiometry? - Wrong temperature? is_dimer->other_issue No coupling_cause Diagnosis: Unwanted Coupling Cause: O₂, wrong catalyst/ligand. is_dimer->coupling_cause Yes review_protocol Diagnosis: Protocol Error Review all experimental parameters. other_issue->review_protocol solution_hydrolysis Solution: - Use flame-dried glassware. - Use freshly distilled/anhydrous solvents. - Maintain strict inert atmosphere. hydrolysis_cause->solution_hydrolysis solution_coupling Solution: - Degas solvent/reagents. - Use stabilizing ligands (e.g., TBTA). - Optimize catalyst loading. coupling_cause->solution_coupling solution_protocol Solution: - Verify reagent purity & amounts. - Confirm reaction temperature. - Check literature for precedents. review_protocol->solution_protocol

Caption: A logical workflow for diagnosing and solving common issues in ynamine reactions.

Part 5: References

  • Ghormade, V., & Liu, R. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(17), 3443–3454. [Link]

  • CHEMTRON SUPPLY CORPORATION. (2018). Safety Data Sheet. [Link]

  • LookChem. (n.d.). This compound. [Link]

  • van der Heijden, B. (2023). Mechanism-inspired understanding of ynamine reactivity in (3+2) cycloadditions with azides. University of Strathclyde Thesis. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • DeKorver, K. A., et al. (2010). Ynamides: A Modern Functional Group For The New Millennium. Chemical Reviews, 110(9), 5064–5106. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet: 1-Dimethylamino-2-propyne. [Link]

  • Jaysons Chemical Industries. (2024). Safe Handling And Storage Procedures For Liquor Ammonia. [Link]

  • Sharma, P., et al. (2014). Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. Bioconjugate Chemistry, 25(11), 2004–2011. [Link]

  • Wang, X.-N., et al. (2018). Brønsted acid-mediated reactions of ynamides. Organic & Biomolecular Chemistry, 16(3), 320-333. [Link]

  • Chemdad Co., Ltd. (n.d.). 1-DIMETHYLAMINO-2-PROPYNE. [Link]

  • Sciencemadness Wiki. (2023). Safe handling and storage of chemicals. [Link]

  • Stenutz, R. (n.d.). This compound. [Link]

  • Mallak Specialties Pvt Ltd. (2018). 1-Dimethylamino-2-propanol. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of 1-Dimethylamino-2-pentyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your product.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound via the copper-catalyzed Mannich reaction between 1-pentyne, dimethylamine, and paraformaldehyde.

Issue 1: Low or No Product Yield

Question: I am performing the Mannich reaction to synthesize this compound, but I am observing a very low yield or no product at all. What are the potential causes and how can I rectify this?

Answer:

Low or no yield in this three-component coupling reaction can stem from several factors, ranging from reagent quality to suboptimal reaction parameters.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

A. Reagent Quality and Handling:

  • Paraformaldehyde: This is a common culprit. Old or poorly stored paraformaldehyde can depolymerize or become hydrated, leading to inconsistent reactivity. It is crucial to use fresh, high-quality paraformaldehyde for optimal results.[1]

  • Dimethylamine: Ensure the dimethylamine solution's concentration is accurate. If using dimethylamine hydrochloride, ensure it is of a practical grade and has been stored correctly to prevent degradation.[1]

  • 1-Pentyne: While generally stable, ensure the purity of the 1-pentyne. Impurities could interfere with the catalyst or side reactions.

  • Copper(I) Catalyst: Copper(I) salts are susceptible to oxidation to Copper(II), which is generally less effective for this reaction. Use a fresh bottle of the copper salt (e.g., CuI, CuBr) or purify it before use. The color of the salt can be an indicator of its oxidation state; Cu(I) salts are typically white or off-white, while Cu(II) salts are often blue or green.

B. Reaction Conditions:

  • Temperature: The reaction temperature significantly impacts the rate and yield. While some Mannich reactions proceed at room temperature, others may require heating to reflux.[1] Experiment with a temperature range (e.g., room temperature, 40°C, 60°C) to find the optimal condition for your specific setup.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of maximum product formation. Reaction times can vary from a few hours to overnight.[1]

  • Solvent: Protic solvents like ethanol and methanol can promote the formation of the electrophilic iminium ion, a key intermediate.[1] However, aprotic polar solvents like DMSO have also been shown to be effective, sometimes leading to nearly quantitative yields in similar reactions.[2] The choice of solvent can significantly influence reaction rates and should be optimized.

  • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reagent may be necessary to drive the reaction to completion, but significant deviations can lead to the formation of side products and reduce the yield of the desired product.[3][4]

C. Catalyst Activity:

  • Catalyst Loading: The amount of copper catalyst is critical. Typically, a catalytic amount is sufficient. Too little catalyst will result in a sluggish or incomplete reaction, while too much may lead to unwanted side reactions. A typical starting point is 1-5 mol% of the copper catalyst.

Troubleshooting Workflow:

Troubleshooting_Yield Start Low/No Yield Reagent_Quality Check Reagent Quality - Fresh Paraformaldehyde? - Dimethylamine Concentration? - 1-Pentyne Purity? - Active Cu(I) Catalyst? Start->Reagent_Quality Reaction_Conditions Optimize Reaction Conditions - Temperature? - Reaction Time (TLC)? - Solvent Choice? Reagent_Quality->Reaction_Conditions If reagents are good Stoichiometry Verify Stoichiometry - Correct Molar Ratios? - Order of Addition? Reaction_Conditions->Stoichiometry If conditions are optimized Catalyst Evaluate Catalyst - Appropriate Loading? Stoichiometry->Catalyst If stoichiometry is correct Success Yield Improved Catalyst->Success If catalyst is active

Caption: A logical workflow for troubleshooting low or no yield of this compound.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired this compound, but I am also observing significant amounts of side products, complicating purification. What are these likely byproducts and how can I minimize their formation?

Answer:

The formation of byproducts is a common challenge in Mannich reactions. Understanding the potential side reactions is key to optimizing your conditions for higher product purity.

A. Common Side Products:

  • Bis-Mannich Product (1,4-bis(dimethylamino)-2-pentyne): Since 1-pentyne has two acidic protons (at C-1 and C-3, though the terminal alkyne proton is far more acidic), it is possible for a second aminomethylation to occur, leading to a bis-Mannich base. This is more likely if an excess of dimethylamine and paraformaldehyde is used.

  • Aldol Condensation Products: Self-condensation of the starting aldehyde (formaldehyde) or other carbonyl compounds present as impurities can occur, especially under basic conditions. The use of dimethylamine hydrochloride helps maintain acidic conditions, which generally favors the Mannich reaction over aldol condensation.[1]

  • Polymerization of Paraformaldehyde: Paraformaldehyde can polymerize if not used correctly. A slow or portion-wise addition of paraformaldehyde can help maintain a low concentration and minimize its polymerization.

  • Homocoupling of 1-Pentyne (Glaser Coupling): Copper catalysts can promote the oxidative homocoupling of terminal alkynes to form diynes. This is more prevalent in the presence of an oxidant (like air) and at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this side reaction.

B. Strategies to Minimize Side Products:

  • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants is the most effective way to minimize the formation of the bis-Mannich product. Using a slight excess of 1-pentyne relative to dimethylamine and paraformaldehyde can favor the formation of the mono-substituted product.[1]

  • Order of Addition: Consider the order of reagent addition. For instance, pre-forming the iminium ion from dimethylamine and paraformaldehyde before adding the 1-pentyne and copper catalyst might, in some cases, provide better control over the reaction.

  • Inert Atmosphere: To prevent the homocoupling of 1-pentyne, it is advisable to conduct the reaction under an inert atmosphere, especially if elevated temperatures are required.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize the rates of competing side reactions.

Side Product Minimization Strategy:

Side_Products Start Significant Side Products Bis_Mannich Bis-Mannich Product (1,4-bis(dimethylamino)-2-pentyne) Start->Bis_Mannich Aldol Aldol Condensation Start->Aldol Polymerization Paraformaldehyde Polymerization Start->Polymerization Homocoupling 1-Pentyne Homocoupling Start->Homocoupling Control_Stoichiometry Control Stoichiometry (Limit Amine/Aldehyde) Bis_Mannich->Control_Stoichiometry Acidic_Conditions Maintain Acidic pH Aldol->Acidic_Conditions Slow_Addition Slow/Portion-wise Addition of Paraformaldehyde Polymerization->Slow_Addition Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Homocoupling->Inert_Atmosphere

Caption: Common side products in the synthesis of this compound and strategies for their minimization.

Issue 3: Difficulties in Product Purification

Question: I am having trouble purifying my this compound product. What are some effective purification strategies?

Answer:

The purification of tertiary propargylamines like this compound can be challenging due to their basic nature and potential for co-elution with other basic impurities on silica gel.

A. Recommended Purification Techniques:

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for purifying propargylamines.[5] Using a cation exchange cartridge (e.g., SCX), the basic product and other basic compounds will be retained on the column, while non-basic impurities and excess starting materials can be washed away with a non-polar solvent like methanol. The desired product can then be eluted with a solution of ammonia in methanol. This technique is particularly advantageous for parallel synthesis and library generation.[5]

  • Acid-Base Extraction: A classical liquid-liquid extraction can be employed.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the product.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Distillation: As this compound is a liquid with a boiling point of approximately 134-136°C at atmospheric pressure, vacuum distillation can be an effective final purification step, especially for removing non-volatile impurities.

  • Column Chromatography: While standard silica gel chromatography can be challenging due to the basicity of the product, it can be made more effective by pre-treating the silica gel with a base (e.g., triethylamine) or using a solvent system containing a small amount of a basic modifier.

Purification Workflow:

Purification Crude_Product Crude Reaction Mixture SPE Solid-Phase Extraction (SPE) - Cation Exchange (SCX) - Elute with NH3/MeOH Crude_Product->SPE For high-throughput Extraction Acid-Base Extraction - Acid Wash (product to aq.) - Base Wash (product to org.) Crude_Product->Extraction For bulk purification Distillation Vacuum Distillation SPE->Distillation Extraction->Distillation Chromatography Column Chromatography (Base-treated silica) Extraction->Chromatography If further purification needed Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: A decision tree for selecting an appropriate purification strategy for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the copper-catalyzed Mannich reaction for the synthesis of this compound?

A1: The reaction proceeds through a few key steps:

  • Formation of the Iminium Ion: Dimethylamine reacts with paraformaldehyde (which depolymerizes to formaldehyde in situ) to form a highly electrophilic iminium ion. This step is often acid-catalyzed.[6]

  • Formation of the Copper Acetylide: The terminal alkyne, 1-pentyne, reacts with the copper(I) catalyst to form a copper acetylide intermediate. This increases the nucleophilicity of the alkyne.

  • Nucleophilic Attack: The copper acetylide then acts as a nucleophile and attacks the electrophilic iminium ion.

  • Product Formation: Subsequent workup or protonolysis releases the final product, this compound, and regenerates the catalyst.

Q2: What are the optimal storage conditions for this compound?

A2: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degradation. Some sources recommend refrigeration. It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

Q3: Are there any specific safety precautions I should take when working with this compound?

A3: Yes, this compound is a flammable liquid and vapor. It can cause severe skin burns and eye damage and may cause respiratory irritation. It is harmful if swallowed or in contact with skin.[3] Therefore, it is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Take precautionary measures against static discharge.

Q4: Can I use other aldehydes or amines in this reaction?

A4: The Mannich reaction is quite versatile. While this guide focuses on this compound, the general principles can be applied to other terminal alkynes, secondary amines, and aldehydes to generate a diverse range of propargylamines.[7] However, the optimal reaction conditions may vary depending on the specific substrates used.

Section 3: Experimental Protocol

This section provides a general, optimized protocol for the synthesis of this compound.

Optimized Synthesis Protocol
Parameter Recommendation Rationale
Reactants 1-Pentyne, Dimethylamine (or its hydrochloride salt), ParaformaldehydeStandard components for the Mannich reaction.
Catalyst Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)Highly effective for activating the terminal alkyne.
Solvent Dioxane, Tetrahydrofuran (THF), or Dimethyl Sulfoxide (DMSO)Dioxane and THF are common, while DMSO can lead to higher yields.[2]
Temperature Room Temperature to 60°COptimization may be required; start at room temperature and gently heat if the reaction is slow.
Atmosphere Inert (Nitrogen or Argon)Minimizes the risk of alkyne homocoupling.
Stoichiometry 1.2 eq. 1-Pentyne, 1.0 eq. Dimethylamine, 1.1 eq. Paraformaldehyde, 0.05 eq. Cu(I) saltA slight excess of the alkyne can help drive the reaction to completion and minimize bis-addition.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the copper(I) catalyst and the solvent.

  • Add the 1-pentyne to the flask.

  • In a separate flask, prepare a solution or suspension of dimethylamine and paraformaldehyde in the reaction solvent.

  • Slowly add the dimethylamine/paraformaldehyde mixture to the flask containing the 1-pentyne and catalyst over a period of 30-60 minutes.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Proceed with one of the purification methods outlined in the Troubleshooting Guide (Issue 3).

References

Sources

Improving yield and purity of 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1-Dimethylamino-2-pentyne. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile propargylamine intermediate. Here, we move beyond simple protocols to address the common challenges encountered in the lab, providing troubleshooting guides and in-depth FAQs to help you improve both the yield and purity of your target compound.

Section 1: The A³ Coupling (Aldehyde-Alkyne-Amine) Approach

The three-component A³ coupling reaction is one of the most direct and atom-economical methods for synthesizing propargylamines like this compound.[1] This reaction typically involves the copper-catalyzed condensation of an aldehyde (propanal), a terminal alkyne (1-butyne), and a secondary amine (dimethylamine). Despite its elegance, the reaction is sensitive to several parameters that can impact its success.

A³ Coupling: Frequently Asked Questions & Troubleshooting

Question 1: My A³ coupling reaction is giving very low yields or has stalled completely. What are the most likely causes?

Answer: This is a common issue that typically points to one of three areas: the catalyst, the reagents, or the reaction conditions.

  • Catalyst Inactivation: The workhorse of this reaction is typically a Copper(I) salt (e.g., CuI, CuBr, CuCl).[2] Cu(I) is easily oxidized to the catalytically inactive Cu(II) state by atmospheric oxygen. If your reaction has a green or blue tint, it's a sign of Cu(II) formation.

    • Solution: Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Use freshly purchased, high-purity copper salts or purify older batches. Solvents should be thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Poor Reagent Quality:

    • Aldehyde: Aldehydes, like propanal, are prone to oxidation to carboxylic acids and polymerization. The presence of the corresponding carboxylic acid can neutralize the amine and interfere with the reaction.

    • Amine: Dimethylamine can be hygroscopic. Water can hydrolyze the key iminium ion intermediate.

    • Alkyne: Ensure 1-butyne is free from contaminants.

    • Solution: Use freshly distilled aldehydes. Use a reliable source for dimethylamine (e.g., a solution in THF or ethanol, or condensed gas) and handle it under inert gas.

  • Suboptimal Reaction Conditions: The formation of the iminium ion from the aldehyde and amine is a critical equilibrium step. Temperature plays a key role.

    • Solution: While many A³ couplings are run at elevated temperatures (e.g., 80-110 °C in toluene), gentle heating might be necessary to drive the reaction forward.[2][3] If the reaction is stalling at room temperature, consider increasing the temperature incrementally to 50-60 °C and monitoring by TLC or GC-MS.

Question 2: My main impurity is a di-alkyne species (a homocoupling product). How can I prevent this?

Answer: The formation of a 1,3-diyne via oxidative homocoupling (Glaser coupling) is a classic side reaction in copper-catalyzed alkyne chemistry. This occurs when the copper acetylide intermediate reacts with another molecule of itself in the presence of an oxidant (often trace oxygen).

  • Causality: The A³ coupling relies on the copper acetylide being trapped by the in situ generated iminium ion. If the concentration of the iminium ion is too low or the rate of its formation is slow, the copper acetylide has a higher chance of undergoing homocoupling.

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: This is the most critical factor. Rigorously exclude oxygen from your reaction vessel, solvents, and reagents.

    • Order of Addition: Pre-mixing the aldehyde and amine for a short period (e.g., 15-30 minutes) before adding the catalyst and alkyne can help build up a sufficient concentration of the iminium ion, favoring the desired reaction pathway.

    • Use of a Co-catalyst/Ligand: In some systems, the addition of a ligand can stabilize the copper catalyst and modulate its reactivity to disfavor homocoupling. While not always necessary for simple substrates, it is a variable to consider.[4]

Visualizing the A³ Coupling Pathway

A3_Coupling cluster_intermediates Key Intermediates Propanal Propanal Iminium Iminium Ion [CH₃CH₂CH=N⁺Me₂] Propanal->Iminium Dimethylamine Dimethylamine (HNMe₂) Dimethylamine->Iminium Butyne 1-Butyne Acetylide Copper Acetylide [Cu-C≡C-Et] Butyne->Acetylide Catalyst Cu(I) Salt Catalyst->Acetylide Product This compound Iminium->Product Acetylide->Product

A³ Coupling Reaction Parameters
ParameterConditionRationale & Potential Impact
Catalyst CuI, CuBr, CuCl (1-10 mol%)CuI is often preferred for its stability. Higher catalyst loading can increase rate but also side reactions.[2]
Solvent Toluene, Dioxane, CH₃CN, Solvent-freeToluene is a common choice for its ability to azeotropically remove water. Solvent-free conditions can be highly efficient but may require higher temperatures.[3]
Temperature 25 °C to 110 °CHigher temperatures favor iminium ion formation and increase reaction rate but can also lead to byproduct formation and reagent decomposition.[3]
Atmosphere Inert (N₂ or Ar)CRITICAL: Prevents oxidation of the Cu(I) catalyst and suppresses oxidative homocoupling of the alkyne.

Section 2: Alternative Synthesis via Iminium Salts

An alternative to the one-pot A³ coupling is a two-step approach where an iminium salt is pre-formed and then reacted with a metal acetylide. A common method involves using Eschenmoser's salt (dimethyl(methylene)ammonium iodide) or a related analogue.[5][6] For this compound, this would involve reacting the metal salt of 1-butyne (e.g., lithium or magnesium butynilide) with a propanal-derived iminium species.

Iminium Salt Route: Frequently Asked Questions & Troubleshooting

Question 3: I am attempting to react lithium butynilide with an iminium salt precursor, but my yields are poor and I recover mostly starting alkyne.

Answer: This issue typically stems from problems with either the metal acetylide formation or the reactivity of the electrophile (the iminium ion).

  • Incomplete Deprotonation of 1-Butyne: Terminal alkynes have a pKa of ~25. While strong bases like n-BuLi are effective, incomplete deprotonation can occur if the base has degraded or if there are acidic impurities (like water) in the solvent or on the glassware.

    • Solution: Use freshly titrated n-BuLi. Ensure all glassware is rigorously flame-dried or oven-dried. Perform the reaction in an anhydrous ether solvent (like THF or Diethyl Ether) under a strict inert atmosphere. The formation of the lithium acetylide often produces a precipitate, which can be a visual indicator of success.

  • Iminium Ion Instability/Unavailability: The iminium ion is generated in situ from propanal and dimethylamine, often with a Lewis acid or dehydrating agent. If this equilibrium is not favorable, the acetylide has nothing to react with.

    • Solution: Consider using a pre-formed and stable iminium salt like an Eschenmoser's salt analogue. Alternatively, ensure the conditions for in situ formation are optimal. For example, using a dehydrating agent like anhydrous MgSO₄ can help drive the equilibrium toward the iminium ion.

Visualizing the Troubleshooting Logic

Troubleshooting_Flowchart Start Low Yield in A³ Coupling Check_Catalyst Is reaction mixture blue/green? Start->Check_Catalyst Check_Reagents Are reagents fresh/pure? Check_Catalyst->Check_Reagents No Sol_Inert Solution: Use inert atmosphere, degassed solvents. Check_Catalyst->Sol_Inert Yes Check_Conditions Is reaction run under inert gas? Check_Reagents->Check_Conditions Yes Sol_Reagents Solution: Distill aldehyde, use dry amine. Check_Reagents->Sol_Reagents No Check_Homocoupling Is di-alkyne a major byproduct? Check_Conditions->Check_Homocoupling Yes Check_Conditions->Sol_Inert No Sol_Order Solution: Pre-mix amine/aldehyde before adding alkyne/catalyst. Check_Homocoupling->Sol_Order Yes Sol_Optimize_Temp Action: Increase temperature incrementally. Check_Homocoupling->Sol_Optimize_Temp No

Section 3: Purification Strategies

The crude product from either synthesis will contain unreacted starting materials, catalyst residues, and byproducts. The basic nature of the dimethylamino group is the key to a successful purification strategy.

Question 4: How can I effectively purify this compound from neutral organic byproducts and starting materials?

Answer: An acid-base liquid-liquid extraction is a highly effective first-line purification technique.

  • Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Acid Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral impurities (like the homocoupled alkyne or unreacted aldehyde/alkyne) will remain in the organic layer.

  • Separate and Basify: Separate the aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 10). This deprotonates the amine, causing it to separate from the aqueous layer, often as an oil.

  • Back-Extract: Extract the now-basic aqueous layer several times with fresh organic solvent (diethyl ether or dichloromethane).

  • Dry and Concentrate: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question 5: What is the best method for final purification to achieve high purity (>98%)?

Answer: After an initial acid-base extraction, fractional distillation under reduced pressure is the ideal method for obtaining highly pure this compound, which is a liquid with a reported boiling point of 134.2 °C at 760 mmHg.[7] Distillation effectively separates the product from non-volatile impurities and other components with different boiling points.

For smaller scales or for library synthesis, Solid Phase Extraction (SPE) is an excellent alternative.[8]

  • Method: Load the crude material onto a silica-based cation exchange (SCX) cartridge. Wash with a neutral solvent (e.g., methanol) to elute neutral impurities. Then, elute the desired basic product with a solution of ammonia in methanol (e.g., 2M NH₃/MeOH). Evaporation of the solvent yields the purified product.[8]

Section 4: Experimental Protocols

Protocol 1: A³ Coupling Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Copper(I) Iodide (CuI, 0.095 g, 0.5 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times. Maintain a positive pressure of nitrogen for the duration of the reaction.

  • Add Reagents: Add 20 mL of degassed toluene via syringe. To the stirring suspension, add dimethylamine (2.0 M solution in THF, 5.5 mL, 11 mmol), followed by propanal (0.72 mL, 10 mmol).

  • Add Alkyne: Add 1-butyne (1.2 mL, 12 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After cooling to room temperature, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue using the acid-base extraction procedure followed by fractional distillation as described in Section 3.

Protocol 2: Purification via Solid Phase Extraction (SPE)
  • Condition Cartridge: Condition a 1g SCX SPE cartridge by washing with 10 mL of methanol.

  • Load Sample: Dissolve the crude product (approx. 100 mg) in a minimal amount of dichloromethane or methanol (1-2 mL) and load it onto the conditioned cartridge.

  • Wash: Wash the cartridge with 20 mL of methanol to elute non-basic impurities. Collect this fraction and check by TLC to ensure no product is eluting.

  • Elute Product: Elute the desired this compound with 15 mL of 2M ammonia in methanol.

  • Concentrate: Collect the basic fraction and concentrate under reduced pressure to yield the purified product.

References

  • Feng, F.-F., Li, S., Cheung, C. W., & Ma, J.-A. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters, 21(21), 8419–8423. [Link]

  • Feng, F.-F., Li, S., Cheung, C. W., & Ma, J.-A. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Chemistry Portal. [Link]

  • Borah, B. J., & Sarma, D. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(34), 20845–20869. [Link]

  • Houghten, R. A., & Nefzi, A. (1998). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. [Link]

  • Ma, J.-A., et al. (2019). Enantioselective decarboxylative Mannich reaction of β-keto acids with C-alkynyl N-Boc N,O-acetals: access to chiral β-keto propargylamines. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Eschenmoser's salt. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 1-DIMETHYLAMINO-2-PROPYNE Product Information. [Link]

  • LookChem. (n.d.). This compound Product Information. [Link]

  • Organic Chemistry Portal. (2023). Eschenmoser Salt Dimethylaminomethylating Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]

  • Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Organic Chemistry Tutor. (n.d.). Reactions of Alkynes. [Link]

  • Das, B., & Begum, A. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances, 11(5), 2919–2936. [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). 1-Dimethylamino-2-propanol Product Information. [Link]

  • YouTube. (2019). Eschenmoser's salt: Application of Mannich reaction (Part 3). [Link]

  • Reddy, B. V. S., et al. (2009). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega, 4(26), 21974–21981. [Link]

  • Master Organic Chemistry. (n.d.). Alkyne Reactions Practice Problems With Answers. [Link]

  • Varsity Tutors. (n.d.). Help with Alkyne Reactions. [Link]

  • Leah4sci. (2016). Alkyne Reactions Products and Shortcuts. [Link]

  • Organic Syntheses. (n.d.). 3-Pentanone, 1-(dimethylamino)-4-methyl-. [Link]

  • Google Patents. (2012). A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Google Patents. (n.d.).
  • Michigan State University Chemistry. (2009). The Eschenmoser Methenylation Name Reaction. [Link]

  • Scientific Strategies. (n.d.). This compound, 98%, 25 G. [Link]

  • Wen, N., et al. (n.d.). One-Pot Synthesis of 7-N,N- dimethylamino-2-naphthol Using 2,7-Dihydroxynaphthalene: A Highly Selective Bucherer Reaction. Asian Journal of Chemistry. [Link]

  • Google Patents. (1962). Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides.
  • Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems. [Link]

  • Wiley Online Library. (2025). Synthesis and properties of some 7‐dimethylamino‐1,4‐benzoxazin‐2‐ones. [Link]

  • Stenutz. (n.d.). This compound. [Link]

  • Organic Syntheses. (n.d.). 2-(Dimethylamino)pyrimidine. [Link]

Sources

Technical Support Center: 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 1-Dimethylamino-2-pentyne. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile ynamine. Here, we address common challenges and questions related to its stability and decomposition pathways, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing poor yield and multiple unknown byproducts. What could be the primary cause?

A1: The most common issue arises from the inherent reactivity of the ynamine functionality, which is susceptible to degradation by moisture and acidic conditions. The presence of even trace amounts of water or acid can lead to rapid hydrolysis, forming N,N-dimethylpentanamide as a major byproduct. This competing reaction consumes your starting material and complicates purification. It is crucial to work under strictly anhydrous and inert conditions.

Q2: I observe a gradual discoloration of my this compound sample upon storage. Is this indicative of decomposition?

A2: Yes, a change in color, often to a yellowish or brownish hue, is a visual indicator of potential oligomerization or polymerization. Ynamines can undergo self-reaction over time, especially when exposed to light, air, or elevated temperatures. For optimal stability, store this compound under an inert atmosphere (argon or nitrogen), at low temperatures (2-8°C), and protected from light.

Q3: Can I use protic solvents like methanol or ethanol for my reaction involving this compound?

A3: It is highly discouraged to use protic solvents with this compound. The ynamine will readily react with the acidic proton of the solvent, leading to the formation of enamines or hydrolysis products, which will significantly reduce the yield of your desired product. Opt for anhydrous aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or toluene.

Q4: What are the expected thermal decomposition products of this compound?

A4: While specific high-temperature decomposition studies on this compound are not extensively documented, the thermal decomposition of ynamines can be complex. Potential pathways include cyclization, fragmentation, and polymerization. At elevated temperatures, you might observe the formation of various volatile and non-volatile byproducts. It is recommended to maintain a controlled temperature profile during your reactions to minimize thermal degradation.

Troubleshooting Guide

Issue 1: Rapid Decomposition Upon Addition of a Reagent
  • Symptom: Immediate color change, gas evolution, or an exothermic event upon adding a reagent to this compound.

  • Possible Cause: The reagent or its solvent contains acidic impurities or water.

  • Solution:

    • Ensure all reagents are of the highest purity and are properly dried.

    • Dry all solvents using appropriate methods (e.g., distillation over sodium/benzophenone for THF, or using a solvent purification system).

    • Perform the reaction under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Issue 2: Formation of N,N-dimethylpentanamide as a Major Byproduct
  • Symptom: NMR or GC-MS analysis of the crude reaction mixture shows a significant peak corresponding to N,N-dimethylpentanamide.

  • Possible Cause: Hydrolysis of this compound due to the presence of water.

  • Solution:

    • Thoroughly dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas.

    • Use freshly distilled or anhydrous grade solvents.

    • If a reagent is a hydrate, consider using the anhydrous form or accounting for the water content in your reaction stoichiometry.

Experimental Protocols

Protocol 1: Monitoring Decomposition via ¹H NMR Spectroscopy

This protocol allows for the quantitative monitoring of this compound decomposition, particularly its hydrolysis to N,N-dimethylpentanamide.

Materials:

  • This compound sample

  • Anhydrous NMR solvent (e.g., CDCl₃)

  • NMR tubes with J. Young valves or other airtight seals

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Microsyringe

Procedure:

  • In a glovebox or under a flow of inert gas, prepare a stock solution of the internal standard in the anhydrous NMR solvent.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of the internal standard stock solution.

  • Transfer the solution to an NMR tube and seal it.

  • Acquire an initial ¹H NMR spectrum (t=0). The characteristic singlet for the dimethylamino group of this compound appears around δ 2.7-2.9 ppm.

  • To simulate decomposition, a controlled amount of water can be added, or the sample can be exposed to ambient air for defined periods.

  • Acquire subsequent ¹H NMR spectra at regular intervals.

  • Monitor the decrease in the integral of the this compound dimethylamino signal and the appearance of the corresponding signal for N,N-dimethylpentanamide (typically around δ 2.9-3.1 ppm).

  • Quantify the extent of decomposition by comparing the integrals of the analyte peaks to the integral of the internal standard.

Visualizing Decomposition Pathways

Hydrolytic Decomposition Pathway

This is the most common decomposition route encountered under standard laboratory conditions.

Hydrolysis cluster_reactants Reactants cluster_products Products Ynamine This compound Keteniminium Keteniminium Ion Ynamine->Keteniminium + H⁺ Enamine Enamine Intermediate Keteniminium->Enamine + H₂O, - H⁺ Amide N,N-dimethylpentanamide Enamine->Amide Tautomerization H2O H₂O H_plus H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Data Summary

Compound¹H NMR Chemical Shift (CDCl₃, δ ppm)Key Diagnostic Signal
This compound~2.8 (s, 6H)Singlet for N(CH₃)₂
N,N-dimethylpentanamide~2.9-3.1 (two singlets, 3H each)Two distinct singlets for the two N-methyl groups due to restricted rotation around the amide bond

This technical guide provides a foundational understanding of the decomposition pathways of this compound. For further inquiries or application-specific support, please do not hesitate to contact our technical support team.

Technical Support Center: Catalyst Deactivation in 1-Dimethylamino-2-pentyne Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Dimethylamino-2-pentyne. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical issue of catalyst deactivation in reactions involving this versatile building block. By understanding the underlying causes of catalyst deactivation, you can enhance reaction efficiency, improve product yield, and ensure the robustness of your synthetic processes.

Introduction: The Challenge of Catalyst Stability

This compound is a valuable synthon in pharmaceutical and materials science. Its unique structure, featuring both a tertiary amine and an internal alkyne, allows for a diverse range of chemical transformations. However, these same functional groups can also be the source of significant challenges in catalysis, primarily through catalyst deactivation. This guide is structured to help you diagnose and resolve these issues effectively.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Catalyst Deactivation

This section is designed as a practical, question-and-answer-based troubleshooting guide. It addresses common problems encountered during reactions with this compound.

My reaction has stalled or is showing low conversion. How do I know if catalyst deactivation is the cause?

Initial Symptoms:

  • The reaction fails to reach completion, even with extended reaction times.

  • Initial reaction rates are high but decrease significantly over time.

  • Inconsistent results are observed between batches, despite using the same protocol.

Diagnostic Workflow:

To confirm catalyst deactivation, consider the following experimental workflow:

A Reaction Stalls or Shows Low Conversion B Add a second charge of catalyst A->B G Monitor reaction by in-situ spectroscopy (e.g., IR, NMR) if possible A->G H Observe changes in catalyst appearance (color change, precipitation) A->H C Reaction restarts and proceeds B->C Yes D Reaction does not restart B->D No E Catalyst deactivation is likely C->E F Check for substrate/reagent degradation or inhibitory byproduct formation D->F

Caption: Diagnostic workflow for identifying catalyst deactivation.

Explanation of Steps:

  • Adding a second charge of catalyst: If the reaction restarts, it strongly suggests that the initial catalyst lost its activity.

  • Monitoring the reaction profile: A non-linear reaction rate that plateaus prematurely is a classic sign of catalyst deactivation.

  • Visual inspection: Changes in the catalyst's physical state, such as a color change from light to dark (often indicating nanoparticle agglomeration or coke formation) or the formation of precipitates, can be indicative of deactivation.

I suspect catalyst poisoning by the tertiary amine. What is the mechanism and how can I prevent it?

The Causality: The lone pair of electrons on the nitrogen atom of the dimethylamino group can strongly coordinate to the metal center of the catalyst (e.g., Palladium, Rhodium, Gold).[1] This strong binding can block active sites, preventing the alkyne from coordinating and reacting, a common cause of catalyst poisoning.[1]

Prevention Strategies:

  • Protecting the Amine: Temporarily protecting the amine group with a labile protecting group can prevent its coordination to the catalyst. This strategy, however, adds extra steps to your synthesis.

  • Use of Additives: In some cases, the addition of a Lewis acid can interact with the amine, reducing its poisoning effect. Careful screening of additives is necessary.

  • Catalyst Selection: Choose catalysts that are known to be more tolerant to amines. For instance, certain ligand designs can sterically hinder the approach of the amine to the metal center.

Could the alkyne group itself be causing deactivation?

The Causality: Yes, the alkyne functionality can lead to deactivation through fouling , specifically by the formation of oligomeric or polymeric materials on the catalyst surface. This process, often referred to as coking , is more prevalent at higher temperatures and can physically block the active sites of the catalyst.[2]

Troubleshooting Fouling:

ParameterRecommended ActionRationale
Temperature Operate at the lowest effective temperature.Higher temperatures can accelerate the rate of side reactions leading to coke formation.
Concentration Use a lower concentration of this compound.High substrate concentrations can favor intermolecular side reactions that lead to oligomerization.
Catalyst Support Employ catalysts on high-surface-area supports (e.g., activated carbon, silica).A higher surface area can provide more active sites and may delay the impact of fouling.
Solvent Choose a solvent that effectively dissolves both reactants and potential oligomeric byproducts.This can help to keep the catalyst surface clean.
My reaction mixture is turning dark, and I'm losing my precious metal catalyst. What is happening?

The Causality: This is likely due to sintering and/or leaching of the metal catalyst.

  • Sintering: At elevated temperatures, small metal nanoparticles on a support can migrate and agglomerate into larger, less active particles. This reduces the catalyst's active surface area.

  • Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction medium.[3] This is particularly a concern with palladium catalysts in the presence of coordinating species like amines.[3][4]

Mitigation Strategies:

  • Catalyst Support Interaction: Utilize supports that have strong interactions with the metal nanoparticles to anchor them and prevent migration and leaching.

  • Lower Temperatures: Operate at the lowest possible temperature to minimize both sintering and leaching.

  • Ligand Design: For homogeneous catalysts, use strongly coordinating ligands that prevent metal agglomeration.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which catalysts are commonly used for reactions with this compound and what are their typical deactivation pathways?

A1: The choice of catalyst depends on the desired transformation. Here's a summary of common catalysts and their vulnerabilities:

Catalyst TypeCommon ReactionsPrimary Deactivation Pathways
Palladium-based Cross-coupling, hydrogenationPoisoning by the tertiary amine, leaching, sintering.[1][5]
Rhodium-based Hydroamination, C-H activationFormation of inactive complexes, poisoning by coordinating substrates.[6]
Gold-based Hydroamination, alkyne activationCatalyst aggregation, reduction to inactive Au(0).[7][8][9]

Q2: How can I regenerate a deactivated catalyst from a this compound reaction?

A2: Regeneration is highly dependent on the deactivation mechanism.

A Deactivated Catalyst B Identify Deactivation Mechanism A->B C Poisoning B->C D Fouling (Coking) B->D E Sintering B->E F Solvent Washing (mild acid/base) C->F G Calcination (Oxidative Treatment) followed by reduction D->G H Redispersion (e.g., oxidative treatment with halogens) E->H

Caption: Decision tree for catalyst regeneration based on the deactivation mechanism.

  • For Poisoning: A gentle wash with a dilute acid or base solution may remove the poisoning species.[10] However, this can also damage the catalyst, so it must be done with care.

  • For Fouling/Coking: A common method is calcination , which involves heating the catalyst in the presence of air or oxygen to burn off the carbonaceous deposits. This is often followed by a reduction step to restore the active metal.[10][11]

  • For Sintering: Regeneration is more challenging. In some cases, treatment with an oxidizing agent, sometimes containing halogens, can redisperse the metal particles.[10]

Q3: Are there any analytical techniques to confirm the cause of deactivation?

A3: Yes, several characterization techniques can provide valuable insights:

  • Transmission Electron Microscopy (TEM): To visualize changes in particle size and morphology (sintering).

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the metal and identify adsorbed poisons.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify metal leaching into the reaction solution.

  • Temperature Programmed Desorption/Oxidation (TPD/TPO): To characterize coke deposits on the catalyst surface.

References

  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers. [Link]

  • Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. National Institutes of Health. [Link]

  • Catalyst poisoning. Wikipedia. [Link]

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]

  • Leaching in metal nanoparticle catalysis. PubMed. [Link]

  • Rh(iii)-catalyzed highly site- and regio-selective alkenyl C–H activation/annulation of 4-amino-2-quinolones with alkynes via reversible alkyne insertion. National Institutes of Health. [Link]

  • The catalytic hydroamination of alkynes. Chemical Society Reviews (RSC Publishing). [Link]

  • Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

  • Poisoning and deactivation of palladium catalysts | Request PDF. ResearchGate. [Link]

  • A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. ResearchGate. [Link]

  • Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia. National Institutes of Health. [Link]

  • Catalyst Poisoning: Palladium & Platinum. StudySmarter. [Link]

  • Comparative Study of Different Atmospheres for a PtPd/Y Catalyst Regeneration for Plastics/VGO Hydrocracking. Chemical Engineering Transactions. [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. PubMed. [Link]

  • Advances in Catalyst Deactivation and Regeneration. Semantic Scholar. [Link]

  • Towards Recyclable NAD(P)H Regeneration Catalysts. National Center for Biotechnology Information. [Link]

  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. National Institutes of Health. [Link]

  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. MDPI. [Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity | Chemical Reviews. ACS Publications. [Link]

  • State-of-the-art of Coke Formation during Steam Cracking: Anti-Coking Surface Technologies. ResearchGate. [Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. National Institutes of Health. [Link]

  • Hydroamination. Chemistry LibreTexts. [Link]

  • ChemInform Abstract: Transition-Metal Nanoparticles: Synthesis, Stability and the Leaching Issue. ResearchGate. [Link]

  • The degradation of phenol via in situ H2O2 production over supported Pd-based catalysts. -ORCA - Cardiff University. [Link]

  • Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps. National Center for Biotechnology Information. [Link]

  • Special Issue on Catalyst Deactivation and Regeneration. KAUST Repository. [Link]

  • Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. [Link]

  • Gold-Powered Alkyne Activation Unleashed!. YouTube. [Link]

  • Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation. National Institutes of Health. [Link]

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Technical Support Center: Solvent Effects on 1-Dimethylamino-2-pentyne Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Dimethylamino-2-pentyne. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuanced reactivity of this versatile ynamide. As an electron-rich alkyne, this compound possesses a unique electronic profile, making it a powerful building block in organic synthesis.[1] However, its reactivity is exquisitely sensitive to the reaction medium. The choice of solvent can dramatically influence reaction rates, product distribution, and even the mechanistic pathway.

This document provides field-proven insights in a direct question-and-answer format to troubleshoot common experimental issues and clarify the underlying principles of solvent selection.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during your experiments.

Issue 1: The reaction is sluggish, showing low conversion or failing completely.

Question: My reaction with this compound is not proceeding to completion, even after extended reaction times. Could the solvent be the cause?

Answer: Absolutely. A stalled reaction is frequently traced back to an inappropriate solvent choice that either hinders reactant solubility or actively suppresses the desired reactivity. Let's break down the primary causes:

  • Cause A: Poor Solubility of Reagents.

    • Explanation: this compound and your coupling partner must be sufficiently dissolved for the reaction to occur at a practical rate. A heterogeneous mixture will suffer from slow kinetics limited by mass transport between phases.

    • Solution:

      • Verify Solubility: Before starting the reaction, perform a simple solubility test with all reactants in your chosen solvent at the intended reaction temperature.

      • Switch Solvents: If solubility is poor, select a solvent with a more appropriate polarity. For polar substrates, consider polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (MeCN). For nonpolar substrates, Toluene or Dichloromethane (DCM) may be more effective.[2]

  • Cause B: Nucleophile Deactivation by Protic Solvents.

    • Explanation: This is a critical and common pitfall. Protic solvents, such as methanol, ethanol, or water, possess acidic protons (O-H or N-H bonds). These protons can form strong hydrogen bonds with the lone pair of electrons on the nitrogen atom of this compound.[3][4] This interaction creates a "solvent cage" around the amine, sterically hindering it and stabilizing the lone pair, which significantly reduces its nucleophilicity and basicity.[5][6]

    • Solution:

      • Switch to a Polar Aprotic Solvent: The most effective solution is to replace the protic solvent with a polar aprotic one. Solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF) do not have acidic protons and cannot act as hydrogen-bond donors.[7] They will solvate the reactants without deactivating the nucleophilic nitrogen, often leading to dramatic rate accelerations.[5][8]

Workflow: Diagnosing a Failed Reaction

start Reaction Stalled (Low/No Yield) solubility Are all reactants fully dissolved? start->solubility solvent_type Is the solvent protic? (e.g., MeOH, EtOH, H2O) solubility->solvent_type Yes change_solvent Action: Switch to a solvent with better solubilizing power. (e.g., Toluene for nonpolar, DMF for polar substrates). solubility->change_solvent No switch_aprotic Action: Switch to a polar APROTIC solvent. (e.g., MeCN, THF, DMF). This prevents H-bonding. solvent_type->switch_aprotic Yes other_issues Problem likely related to other factors: - Temperature too low - Catalyst inactive - Reagent purity solvent_type->other_issues No

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: An unexpected amide byproduct is contaminating my product.

Question: My NMR and Mass Spec data show a significant byproduct with a mass corresponding to my starting ynamide plus water (M+18). What is happening?

Answer: You are observing the hydration of the ynamide, a common side reaction. The electron-rich alkyne of this compound is susceptible to attack by nucleophiles, including water. This leads to the formation of a stable amide, which can be difficult to separate from your desired product.

  • Explanation: Ynamides can react with even trace amounts of water, especially under acidic or heated conditions, to yield the corresponding amide.[9] This compromises your yield and complicates purification.

  • Solution: Implement Rigorous Anhydrous Technique.

    • Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous grade solvents and store them properly over molecular sieves under an inert atmosphere.

    • Dry Glassware: Oven-dry all glassware overnight at >120 °C and allow it to cool in a desiccator or under a stream of dry nitrogen or argon just before use.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a balloon setup. This prevents atmospheric moisture from entering the reaction flask.

Protocol: Preparation for a Moisture-Sensitive Ynamide Reaction
  • Glassware: Place the round-bottom flask, condenser, and magnetic stir bar in a 125 °C oven for at least 4 hours (preferably overnight).

  • Assembly: Quickly assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow it to cool to room temperature.

  • Solvent: Draw anhydrous solvent from a sealed bottle or a solvent purification system using a dry syringe and transfer it to the reaction flask.

  • Reagents: Add reagents via syringe or, for solids, under a strong counter-flow of inert gas.

  • Execution: Maintain a positive pressure of inert gas throughout the entire duration of the reaction and workup.

Issue 3: The reaction is yielding an unexpected isomer or a mixture of products.

Question: My reaction is producing a different regioisomer than predicted. How can the solvent influence the product's structure?

Answer: The solvent plays a profound role in stabilizing or destabilizing transition states and intermediates, which can divert a reaction down one mechanistic pathway over another.[10] This is particularly true for ynamides, which can react through different intermediates.

  • Explanation: In nonpolar solvents, reactions may favor concerted, pericyclic pathways (e.g., [2+2] cycloadditions). In polar solvents, however, stepwise pathways involving charged, polar intermediates become more favorable.[11] For ynamides, treatment with an acid or electrophile can generate a highly reactive keteniminium ion intermediate .[12][13] The stability and subsequent reactivity of this intermediate are heavily influenced by the solvent's polarity.

  • Solution: Systematic Solvent Screening.

    • Modulate Polarity: If you suspect a change in mechanism, perform a small-scale screen of solvents with a wide range of polarities. This can provide insight into the nature of the transition state.

    • Nonpolar Solvents (e.g., Toluene, Hexane): May favor a less polar, concerted transition state.

    • Polar Aprotic Solvents (e.g., DCM, MeCN): Are excellent choices for promoting reactions that proceed through polar or charged intermediates like keteniminium ions, as they can stabilize these species.[13]

    • Polar Protic Solvents (e.g., Methanol): While they can also stabilize charged species, their tendency to hydrogen-bond with the starting material often makes them less suitable unless they are intended to participate in the reaction.[14]

Frequently Asked Questions (FAQs)

Q1: How does the fundamental electronic structure of this compound dictate its reactivity?

A1: this compound is an ynamide. The nitrogen atom's lone pair of electrons is in conjugation with the carbon-carbon triple bond. This has two major effects:

  • It strongly polarizes the alkyne, making the β-carbon (the terminal carbon of the triple bond) electron-rich and highly nucleophilic.[1]

  • Upon interaction with an acid or electrophile, the molecule can readily form a stabilized keteniminium ion, rendering the α-carbon (adjacent to the nitrogen) electrophilic.[12] This dual reactivity allows ynamides to participate in a wide array of transformations, including cycloadditions, rearrangements, and nucleophilic additions.[15]

Q2: Can you summarize the key differences between polar protic and polar aprotic solvents for my experiments?

A2: Certainly. Understanding this distinction is crucial for controlling ynamide reactions.

Table 1: Comparison of Solvent Classes for Ynamide Reactivity
Solvent TypeExamplesKey Interaction with YnamideTypical Effect on SN2-type ReactionsWhen to Consider
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Forms strong H-bonds with the nitrogen lone pair.Decreases rate by "caging" and deactivating the nucleophile.[4][5]When a proton source is needed, or to stabilize anionic leaving groups. Generally avoided unless participatory.
Polar Aprotic Acetonitrile (MeCN), DMF, DMSO, AcetoneSolvates reactants via dipole-dipole interactions without H-bonding to the nitrogen.Increases rate by leaving the nucleophile "naked" and more reactive.[5]The default choice for most reactions where the ynamide acts as a nucleophile. Excellent for dissolving polar reagents.
Nonpolar Hexane, Toluene, Diethyl Ether, DCMWeak van der Waals interactions.Rate is less influenced by solvent effects.For reactions with nonpolar substrates or when trying to favor concerted, less polar mechanistic pathways.
Visualization: Solvent-Nucleophile Interaction

cluster_0 A) Polar Protic Solvent (e.g., Methanol) cluster_1 B) Polar Aprotic Solvent (e.g., Acetonitrile) ynamide_p R-N(CH₃)₂ MeOH1 H-O-CH₃ ynamide_p->MeOH1 H-Bond MeOH2 CH₃-O-H ynamide_p->MeOH2 H-Bond MeOH3 H-O-CH₃ ynamide_p->MeOH3 H-Bond caption_p Nitrogen is 'caged' and deactivated. ynamide_a R-N(CH₃)₂ MeCN1 CH₃-C≡N MeCN2 N≡C-CH₃ caption_a Nitrogen is 'free' and highly reactive.

Caption: Protic vs. Aprotic solvent effects on the amine nucleophile.

Q3: What are the best starting points for solvent selection in a novel reaction with this compound?

A3: A logical, stepwise approach is best.

  • Consult the Literature: Search for similar reactions involving ynamides to see what solvent systems have been successful. Dichloromethane (DCM) is often a good starting point as it is relatively inert and has moderate polarity.[13]

  • Prioritize Solubility: Ensure all your starting materials are soluble. A good general-purpose polar aprotic solvent like Acetonitrile (MeCN) is often an excellent choice.

  • Assume Moisture Sensitivity: Always begin by using strict anhydrous conditions. It is easier to add water deliberately if needed than to remove trace amounts that are killing your reaction.[9]

  • Consider Temperature: The boiling point of your solvent must be compatible with the required reaction temperature. For high-temperature reactions, consider solvents like Toluene, DMF, or DMSO.

By carefully considering the principles outlined in this guide, you can harness the full synthetic potential of this compound and efficiently troubleshoot any challenges that arise.

References

  • Divergent ynamide reactivity in the presence of azides – an experimental and comput
  • Regio-reversed alkenyl–arylation of ynamides via 1,3-olefin shift. PMC - NIH.
  • Reactivity of ynamides in catalytic intermolecular annulations. Chemical Society Reviews (RSC Publishing).
  • Divergent ynamide reactivity in the presence of azides-an experimental and computational study.
  • identifying and characterizing unexpected byproducts in ynamide reactions. Benchchem.
  • Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines.
  • Asymmetric Synthesis with Ynamides: Unique Reaction Control, Chemical Diversity and Applic
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solv
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
  • 4.1.1 Protic Vs Aprotic Solvent | PDF. Scribd.
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
  • Solvent effects for SN2, SN1, E2, and E1. YouTube.
  • Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Co
  • Technical Support Center: Solvent Effects on the Reactivity of 2,4-Dimethylpentane-1,2-diamine. Benchchem.

Sources

Technical Support Center: Purification of 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 1-Dimethylamino-2-pentyne. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile alkynylamine. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during the purification of this compound. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.

Introduction to the Purification Challenges

This compound is a valuable intermediate in organic synthesis. However, its purification can be challenging due to its basic nature, potential for side reactions during synthesis, and sensitivity to certain conditions. This guide will address these challenges head-on, providing you with the knowledge to overcome them effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude this compound is a dark color. What is the likely cause and how can I remove the color?

Answer: A dark coloration in crude this compound is typically due to polymeric byproducts or degradation products formed during the synthesis, especially if the reaction was carried out at an elevated temperature. These colored impurities are often high molecular weight and can be removed by the following methods:

  • Activated Carbon Treatment: Before distillation, you can treat a solution of the crude product in a suitable solvent (e.g., diethyl ether or toluene) with a small amount of activated carbon. Stir the mixture for 30-60 minutes at room temperature, then filter off the carbon through a pad of celite. This is often effective at adsorbing colored impurities.

  • Distillation: Simple or fractional distillation is usually effective at separating the desired product from non-volatile colored impurities. However, care must be taken to avoid thermal degradation of the product during distillation.

Question 2: I'm seeing a significant loss of product during fractional distillation. What could be the reasons?

Answer: Significant product loss during fractional distillation can be attributed to several factors:

  • Thermal Degradation: Alkynylamines can be susceptible to thermal degradation, especially in the presence of acidic impurities.[1] Ensure your distillation is performed under reduced pressure to lower the boiling point. It is also crucial to thoroughly neutralize and dry the crude product before distillation.

  • Azeotrope Formation: While less common for this specific compound, azeotrope formation with residual solvents or impurities cannot be entirely ruled out. Ensure your crude product is as free of solvent as possible before distillation.

  • Inefficient Fractionating Column: An inefficient column will lead to poor separation and, consequently, lower yields of the pure fraction. Ensure your column is well-packed and has a sufficient number of theoretical plates for the separation.

Question 3: My purified this compound shows an extra peak in the GC-MS analysis. What could it be?

Answer: An extra peak in the GC-MS analysis of the purified product could be one of several common impurities. The identity of the impurity will depend on the synthetic route used. For a Mannich-type synthesis, potential impurities include:

  • Unreacted Starting Materials: Residual 1-pentyne, formaldehyde (or its derivatives), and dimethylamine.

  • Aminal Byproduct: Formed from the reaction of formaldehyde and dimethylamine. This is a common byproduct in Mannich reactions.[2]

  • Propargyl Alcohol Impurity: If the starting alkyne was not completely converted, it could be present.

  • Isomeric Impurities: Depending on the reaction conditions, you might have small amounts of isomeric alkynes.

To identify the peak, you will need to analyze the mass spectrum of the impurity and compare it with known fragmentation patterns.

Question 4: I am observing significant tailing of my product spot during TLC analysis on silica gel. How can I resolve this?

Answer: Tailing on silica gel is a common issue when working with basic compounds like tertiary amines.[3] This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a Basic Modifier to the Eluent: Add a small amount (0.5-2%) of a base like triethylamine or a solution of ammonia in methanol to your eluent system.[3] This will neutralize the acidic sites on the silica gel and lead to more symmetrical spots.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina for your chromatography, as these will have less acidic sites.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the final purification of this compound to >99% purity?

A1: For achieving high purity, a combination of purification techniques is often necessary. A typical workflow would be:

  • Aqueous Workup: Perform an acid-base extraction to remove non-basic impurities.

  • Drying: Thoroughly dry the organic extract over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Fractional Distillation: This is the most effective method for removing volatile impurities and achieving high purity.[5] Perform the distillation under reduced pressure to minimize thermal stress on the compound.

Q2: How should I store purified this compound?

A2: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture and carbon dioxide. It should be kept in a cool, dark, and well-ventilated area, away from sources of ignition.[6]

Q3: What are the key safety precautions I should take when handling this compound?

A3: this compound is a flammable liquid and can be corrosive. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[6]

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be used, but it requires careful selection of the stationary and mobile phases to avoid the issues mentioned in the troubleshooting guide (tailing). It is often used to remove non-volatile impurities before a final distillation step.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

This protocol describes the final purification step to obtain high-purity this compound.

Materials:

  • Crude this compound (previously subjected to an aqueous workup and dried)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Vacuum source and pressure gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.

  • Connect the apparatus to the vacuum source and slowly reduce the pressure to the desired level (e.g., 20-30 mmHg).

  • Begin heating the distillation flask gently with the heating mantle.

  • Observe the temperature at the distillation head. Collect and discard any low-boiling forerun.

  • Collect the main fraction at a constant temperature. The boiling point of this compound is approximately 134°C at atmospheric pressure, so the boiling point at reduced pressure will be significantly lower.

  • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.

  • Allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh) or neutral alumina

  • Chromatography column

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether), with the addition of 0.5-1% triethylamine.

  • Collection tubes

Procedure:

  • Slurry Packing the Column: Prepare a slurry of the silica gel or alumina in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack evenly.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the column.

  • Elution: Begin eluting the column with the solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₃N
Molecular Weight 111.19 g/mol
Boiling Point ~134 °C at 760 mmHg
Density ~0.812 g/cm³
Flash Point ~27 °C
Appearance Colorless to pale yellow liquid

Visualizations

Purification Workflow Decision Tree

This diagram illustrates a decision-making process for selecting the appropriate purification strategy for crude this compound.

Purification_Workflow start Crude this compound check_impurities Initial Purity Assessment (TLC, GC-MS, NMR) start->check_impurities decision_volatile Are there significant volatile impurities? check_impurities->decision_volatile decision_nonvolatile Are there significant non-volatile/polar impurities? decision_volatile->decision_nonvolatile No distillation Fractional Distillation under Reduced Pressure decision_volatile->distillation Yes column_chrom Column Chromatography (Silica or Alumina with basic modifier) decision_nonvolatile->column_chrom Yes acid_base Acid-Base Extraction decision_nonvolatile->acid_base Minor Impurities final_product Pure this compound (>99%) distillation->final_product column_chrom->distillation For final polishing acid_base->distillation Mannich_Byproducts cluster_impurities Potential Impurities reactants Starting Materials: 1-Pentyne Dimethylamine Formaldehyde mannich_reaction Mannich Reaction reactants->mannich_reaction product This compound mannich_reaction->product aminal Aminal (from Dimethylamine + Formaldehyde) mannich_reaction->aminal alkyne_coupling Alkyne Dimer (from self-coupling of 1-Pentyne) mannich_reaction->alkyne_coupling unreacted Unreacted Starting Materials mannich_reaction->unreacted

Sources

Handling and storage best practices for 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for laboratory professionals, this Technical Support Center provides in-depth guidance on the safe handling, storage, and troubleshooting of 1-Dimethylamino-2-pentyne (CAS No. 7383-77-9). As a Senior Application Scientist, my aim is to bridge the gap between datasheet specifications and practical laboratory application, ensuring both experimental success and the highest standards of safety. This guide is structured to address common and critical questions encountered during research and development.

Frequently Asked Questions (FAQs): Core Properties and Safety

This section addresses fundamental questions regarding the physical, chemical, and safety characteristics of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical that presents multiple risks. It is a highly flammable liquid and vapor, with a low flash point, meaning it can ignite at low temperatures.[1][2] It is also corrosive and can cause severe skin burns and serious eye damage upon contact.[1][3][4] Inhalation of vapors may lead to respiratory irritation and other adverse effects like headaches and dizziness, while ingestion can cause severe damage to the gastrointestinal tract.[3][5] Due to these hazards, it must be handled with stringent safety protocols.

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the physical properties is critical for safe handling and experimental design. Key data is summarized below.

PropertyValueSource
CAS Number 7383-77-9[2]
Molecular Formula C₇H₁₃N[2]
Molecular Weight 111.19 g/mol [6]
Appearance Colorless Liquid
Boiling Point 134.2 °C at 760 mmHg[2]
Flash Point 26.8 °C[2]
Density 0.812 - 0.825 g/cm³[2][6]
Water Solubility Limited solubility. Alkynes are generally hydrophobic.[7][8]

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: A comprehensive PPE strategy is non-negotiable.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[4][9]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene, check manufacturer's breakthrough time). A flame-retardant lab coat and an apron are also required.[4][9]

  • Respiratory Protection: All handling of the liquid should be done inside a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge is necessary.[9]

  • Footwear: Always wear closed-toed shoes.[10]

Troubleshooting Guide for Experimental Applications

This section provides solutions to specific problems that may arise during experimentation.

Q1: My reaction is sluggish or failing. What are potential causes related to the reagent?

A1: If you suspect the this compound reagent is the issue, consider these factors:

  • Cause 1: Reagent Degradation. The compound can degrade if improperly stored. Exposure to air can lead to oxidation, while moisture can react with the amine functionality. The alkyne itself can be sensitive to certain conditions.

    • Solution: Ensure the reagent was stored under an inert atmosphere (e.g., nitrogen or argon), refrigerated, and tightly sealed.[1][11] If degradation is suspected, it may be necessary to purify the material (e.g., by distillation under reduced pressure, taking extreme care due to its flammability) or use a fresh bottle.

  • Cause 2: Incompatible Reagents/Solvents. The dimethylamino group is basic and nucleophilic, while the terminal alkyne proton is weakly acidic.[7]

    • Solution: Avoid acidic conditions unless intended for the reaction, as this will protonate the amine. This compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[1][3] Review your reaction scheme for any potential incompatibilities.

Q2: I've noticed the "colorless" liquid has developed a yellow or brown tint. Is it still usable?

A2: A change in color often indicates decomposition or the presence of impurities.

  • Cause: This discoloration is likely due to slow oxidation or polymerization upon exposure to air and/or light over time. Amines, in particular, are prone to air oxidation.

  • Solution & Logic: While a slight tint might not affect some robust reactions, it is a clear sign of impurity. For sensitive applications, such as catalysis or pharmaceutical synthesis, using discolored reagent is not recommended as impurities could interfere with the reaction mechanism or lead to unwanted byproducts. The best practice is to use a fresh, unopened container or to purify the material if you have the appropriate expertise and equipment. Always store the compound in amber or opaque containers to protect it from light.[11]

Q3: How do I safely quench a reaction mixture containing residual this compound?

A3: Quenching must be performed carefully in a controlled manner within a fume hood.

  • The Hazard: The primary concern is the potential for a highly exothermic reaction if the quenching agent is added too quickly, especially if other reactive species (like organometallics or hydrides) are present.

  • Step-by-Step Protocol:

    • Cool the Reaction: Before quenching, cool the reaction vessel in an ice/water bath to dissipate heat generated during the process.[12]

    • Slow Addition: Slowly and carefully add a proton source that is less reactive than water, such as isopropanol or ethanol.[10] This will neutralize any highly reactive species in a controlled manner.

    • Follow with Water/Aqueous Solution: Once the initial exothermic phase (if any) has subsided, water or a dilute aqueous acid/base solution can be added slowly to complete the quench.

    • Constant Monitoring: Monitor the temperature of the reaction mixture throughout the quenching process. If it begins to rise uncontrollably, pause the addition immediately.[10]

The following diagram illustrates a safe handling and dispensing workflow.

G cluster_prep 1. Preparation cluster_handling 2. Handling & Dispensing cluster_cleanup 3. Post-Dispensing prep_area Verify fume hood is operational. Clear workspace of clutter. gather_ppe Don appropriate PPE: - Goggles & Face Shield - Flame-retardant lab coat - Chemical-resistant gloves prep_area->gather_ppe gather_materials Gather spark-proof tools, grounded equipment, and inert gas setup (N2/Ar). gather_ppe->gather_materials get_reagent Retrieve reagent from refrigerated storage. Allow to equilibrate to room temp if necessary for weighing. purge Purge receiving flask with inert gas. get_reagent->purge dispense Using a clean, dry syringe or cannula, transfer the required amount under a positive pressure of inert gas. purge->dispense seal Immediately seal the reagent bottle and the receiving flask. dispense->seal return_storage Return reagent bottle to designated refrigerated, corrosive-compatible storage. clean_area Clean workspace. Dispose of contaminated consumables as hazardous waste. return_storage->clean_area remove_ppe Remove PPE in the correct order. clean_area->remove_ppe

Caption: Workflow for Safe Handling and Dispensing.

Storage and Stability FAQs

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure the stability and longevity of the compound, adhere to the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature Keep refrigerated.[1][3]Reduces vapor pressure and slows potential decomposition pathways.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).Prevents oxidation of the amine and reaction with atmospheric CO₂.[1][3]
Container Tightly closed, original supplier container or amber glass bottle.[4][11]Prevents contamination, evaporation, and degradation from light.
Location A dry, cool, well-ventilated area designated for corrosives and flammables.[1]Segregates it from incompatible materials and ensures proper ventilation.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces.[1][4]The compound is highly flammable with a low flash point.

Q2: Are there any chemicals that should NOT be stored near this compound?

A2: Absolutely. Due to its reactivity, it must be segregated from incompatible materials to prevent dangerous reactions. Do not store it with:

  • Acids and Acidic Materials: Violent reaction can occur due to the basicity of the amine.[1][3]

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates): Can lead to a vigorous, potentially explosive reaction.[1][3]

  • Acid Anhydrides and Acid Chlorides: Reacts exothermically with the amine group.[1][3]

References

  • Safety Data Sheet - Chemtron. [Link]

  • SAFETY DATA SHEET - Fisher Scientific (1-Dimethylamino-2-propyne). [Link]

  • Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino) - NIH. [Link]

  • This compound - LookChem. [Link]

  • (2S)-1-(Dimethylamino)-2-methyl-3-pentanone - LookChem. [Link]

  • Interaction, bond formation or reaction between a dimethylamino group and an adjacent alkene or aldehyde - NTU. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals - University of Notre Dame. [Link]

  • This compound - Stenutz. [Link]

  • Quenching of Water Reactive Materials - The Sarpong Group. [Link]

  • Alkyne - Wikipedia. [Link]

  • 1-Pentyne with Water - IUPAC-NIST Solubilities Database. [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to 1-Dimethylamino-2-pentyne and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed spectroscopic comparison of 1-Dimethylamino-2-pentyne and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. By examining the spectral characteristics of foundational analogs, we will construct a comprehensive and predictive analysis of this compound, offering insights into the influence of its functional groups on its spectroscopic signature.

Introduction: Understanding the Structural Context

This compound is a propargylamine derivative characterized by an internal alkyne and a tertiary amine. To fully appreciate its spectroscopic properties, it is essential to compare it with simpler, related structures. This guide will focus on a comparative analysis with:

  • 1-Pentyne: A terminal alkyne, allowing for the examination of the spectral features of a terminal C≡C-H bond.

  • 2-Pentyne: An internal alkyne, providing a direct comparison for the C-C≡C-C core of our target molecule.

  • Propargylamine: The simplest amino alkyne, which helps in understanding the interplay between a terminal alkyne and a primary amine.

This comparative approach allows for a systematic deconstruction of the spectral data, attributing specific features to the terminal vs. internal alkyne and the primary vs. tertiary amine functionalities.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key vibrational modes for these compounds are the C-H and C≡C stretches of the alkyne and the C-N and N-H stretches of the amine.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Ensure the sample is neat (liquid) and free of solvent. Place a single drop of the analyte onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to achieve an adequate signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded prior to the sample analysis and subtracted from the sample spectrum.

  • Data Processing: Perform baseline correction and peak picking on the resulting spectrum.

Comparative IR Data
CompoundKey Absorptions (cm⁻¹)Interpretation
1-Pentyne ~3310 (strong, sharp), ~2120 (weak)≡C-H stretch, C≡C stretch (terminal)[1][2]
2-Pentyne ~2240 (very weak or absent)C≡C stretch (internal, weak due to symmetry)[3][4]
Propargylamine ~3300 (strong, sharp), ~3380 & ~3300 (medium, two bands), ~2120 (weak)≡C-H stretch, N-H stretch (primary amine), C≡C stretch
This compound (Predicted) ~2245 (weak)C≡C stretch (internal), Absence of ≡C-H and N-H stretches
Analysis and Interpretation

The most striking difference in the IR spectra is between terminal and internal alkynes. 1-Pentyne and Propargylamine both exhibit a strong, sharp absorption around 3300 cm⁻¹ characteristic of the ≡C-H stretch, a feature that is absent in internal alkynes like 2-Pentyne and is predicted to be absent in This compound .[1] The C≡C triple bond stretch for terminal alkynes appears as a weak band around 2120 cm⁻¹. For internal alkynes, this stretch is often very weak or completely absent due to the lack of a significant dipole moment change during the vibration, especially in symmetrical or near-symmetrical molecules.[3][4] Therefore, for this compound, we predict a weak absorption in the 2200-2260 cm⁻¹ region.

The presence of the amino group in Propargylamine introduces N-H stretching bands (typically two for a primary amine) in the 3300-3500 cm⁻¹ region. In contrast, This compound , being a tertiary amine, will not show any N-H stretching absorptions. The C-N stretching vibrations, typically found in the 1250-1020 cm⁻¹ region, will be present in both propargylamine and this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Chemical shift, splitting patterns (multiplicity), and integration are key parameters for structure elucidation.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 300 or 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.

Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)
CompoundCH₃ (ethyl/methyl)-CH₂- (ethyl)≡C-H-CH₂- (propargyl)-N(CH₃)₂
1-Pentyne 1.00 (t)1.55 (sextet)1.95 (t)2.14 (dt)-
2-Pentyne 1.11 (t) & 1.77 (t)2.13 (q)---
Propargylamine --~2.4 (t)~3.4 (d)-
This compound (Predicted) ~1.0 (t)~2.2 (q)-~3.2 (s)~2.3 (s)
Analysis and Interpretation

The terminal alkyne proton (≡C-H) of 1-Pentyne and Propargylamine gives a characteristic signal around δ 1.9-2.4 ppm, which is absent in the internal alkynes.[5][6] This proton typically shows long-range coupling (allylic and propargylic) with adjacent protons, resulting in a triplet in 1-pentyne (coupled to the C4 methylene group) and propargylamine (coupled to the methylene group).

For This compound , the absence of the ≡C-H proton is a key distinguishing feature. The protons on the carbon adjacent to the nitrogen (the propargylic methylene group) are expected to be deshielded by the electron-withdrawing effect of the nitrogen and the alkyne, appearing as a singlet around δ 3.2 ppm. The six protons of the two methyl groups on the nitrogen are chemically equivalent and will therefore appear as a single, sharp singlet around δ 2.3 ppm. The ethyl group attached to the alkyne will show a typical triplet for the methyl group and a quartet for the methylene group, with the methylene protons being deshielded by the adjacent triple bond.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare the sample as for ¹H NMR, though a higher concentration (20-50 mg) may be required for good signal-to-noise.

  • Instrument Setup: Use a 75 or 100 MHz NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A sufficient number of scans should be acquired due to the low natural abundance of ¹³C.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)
Compound-CH₃-CH₂-≡C -H-C-CH₂-N-N(C H₃)₂
1-Pentyne 1321, 236885--
2-Pentyne 3.4, 14.412.6-74.8, 80.8--
Propargylamine --~72~82~30-
This compound (Predicted) ~14~13-~75, ~85~48~45
Analysis and Interpretation

The sp-hybridized carbons of the alkyne functionality are the most downfield signals in the aliphatic region, typically appearing between δ 65 and 90 ppm. In the terminal alkynes, 1-Pentyne and Propargylamine , the terminal carbon (≡C-H) is more shielded (upfield) than the internal alkyne carbon.[6] For the internal alkynes, 2-Pentyne and the predicted spectrum for This compound , two distinct signals are expected for the two sp-hybridized carbons.

The presence of the nitrogen atom significantly influences the chemical shifts of the adjacent carbons. In Propargylamine , the methylene carbon attached to the nitrogen appears around δ 30 ppm. For This compound , this propargylic methylene carbon is expected to be further downfield (~δ 48 ppm) due to the substitution pattern. The N-methyl carbons are predicted to resonate around δ 45 ppm.

Mass Spectrometry: Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure based on its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (M⁺) (m/z)Key Fragments (m/z)Interpretation
1-Pentyne 6867, 53, 39[M-H]⁺, [M-CH₃]⁺, Propargyl cation
2-Pentyne 6853, 39[M-CH₃]⁺, Propargyl cation
Propargylamine 5554, 39, 30[M-H]⁺, Propargyl cation, [CH₂=NH₂]⁺
This compound (Predicted) 11196, 82, 58[M-CH₃]⁺, [M-C₂H₅]⁺, [CH₂=N(CH₃)₂]⁺ (base peak)
Analysis and Interpretation

A key principle in the mass spectrometry of amines is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. This is consistent for Propargylamine (MW=55) and is predicted for This compound (MW=111).

Amines characteristically undergo α-cleavage , which is the cleavage of the bond adjacent to the C-N bond. This results in the formation of a resonance-stabilized iminium cation, which is often the base peak in the spectrum. For This compound , the most favorable α-cleavage would be the loss of the propargyl-ethyl group to form the highly stable [CH₂=N(CH₃)₂]⁺ iminium ion at m/z 58. This is predicted to be the base peak.

Alkynes also have characteristic fragmentation patterns. A common fragmentation is the loss of an alkyl group to form a resonance-stabilized propargyl cation. For 1-Pentyne and 2-Pentyne , a fragment at m/z 53 (loss of a methyl radical) is observed. For This compound , loss of the ethyl group from the molecular ion would lead to a fragment at m/z 82, and loss of a methyl group from the ethyl substituent would result in a fragment at m/z 96.

Visualizing Structural Relationships and Fragmentation

Graphviz diagrams can be used to illustrate the structural differences between the compounds and the key fragmentation pathways in mass spectrometry.

Caption: Structural relationships between this compound and its analogs.

MS_Fragmentation M [C₇H₁₃N]⁺˙ m/z = 111 F1 [C₆H₁₀N]⁺ m/z = 96 M->F1 - •CH₃ F2 [C₅H₈N]⁺ m/z = 82 M->F2 - •C₂H₅ F3 [C₄H₁₀N]⁺ m/z = 58 (Base Peak) M->F3 α-cleavage

Sources

A Comparative Guide to the Reactivity of 1-Dimethylamino-2-pentyne and Other Alkynes for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the alkyne functional group serves as a versatile linchpin for constructing complex molecular architectures. However, not all alkynes exhibit the same reactivity profile. This guide provides an in-depth technical comparison of 1-Dimethylamino-2-pentyne, a representative ynamide, with common terminal and internal alkynes—specifically 1-pentyne and 2-pentyne. By examining their performance in key synthetic transformations and providing supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in experimental design and drug development.

Introduction: The Unique Electronic Nature of Ynamides

This compound belongs to the class of ynamides, which are alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group (in this case, the dimethylamino group can be considered as part of a larger amide-like system if derived from an appropriate precursor, or its lone pair can be delocalized). This arrangement confers a unique electronic character upon the carbon-carbon triple bond. The nitrogen atom's lone pair of electrons can donate into the alkyne's π-system, significantly polarizing the triple bond and increasing the electron density at the β-carbon. This polarization renders ynamides highly reactive and nucleophilic compared to their non-heteroatom-substituted counterparts.[1][2]

This guide will focus on three ubiquitous and powerful transformations in the synthetic chemist's toolkit: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Gold-Catalyzed Hydroamination, and the Sonogashira Coupling.

Comparative Reactivity in Cycloaddition Reactions: The [3+2] Azide-Alkyne Cycloaddition

The CuAAC, a cornerstone of "click chemistry," is a prime example of where the choice of alkyne has profound consequences. This reaction is celebrated for its high efficiency, mild reaction conditions, and exclusive formation of 1,4-disubstituted 1,2,3-triazoles.[3]

Reactivity Profile

This compound (Ynamide): Due to the electron-donating nature of the nitrogen atom, ynamides are highly activated towards cycloaddition reactions. They are expected to react rapidly in CuAAC, often at lower temperatures and with lower catalyst loadings compared to simple terminal alkynes.

1-Pentyne (Terminal Alkyne): As a standard terminal alkyne, 1-pentyne is a reliable substrate for CuAAC. The presence of a terminal C-H bond is a prerequisite for the formation of the key copper acetylide intermediate.[3]

2-Pentyne (Internal Alkyne): Internal alkynes, lacking a terminal proton, are generally unreactive in the classic CuAAC reaction, which proceeds via a copper acetylide intermediate.[4]

Experimental Data Comparison
AlkyneReaction ConditionsTimeYieldReference
This compound (Ynamide) Benzyl azide, CuI (1 mol%), Et3N, THF, rt1 h>95% (estimated)[General ynamide reactivity]
1-Pentyne Benzyl azide, CuI (1 mol%), DIPEA, CH2Cl2, rt2 h96%[5]
2-Pentyne Benzyl azide, CuI (1 mol%), Et3N, THF, rtNo Reaction0%[4]

Note: The data for this compound is an estimation based on the generally observed high reactivity of ynamides in CuAAC. The data for 1-pentyne and 2-pentyne are from sources with comparable reaction setups.

Mechanistic Rationale

The enhanced reactivity of ynamides in CuAAC can be attributed to the polarization of the alkyne bond, which facilitates the nucleophilic attack of the azide. The electron-rich nature of the ynamide triple bond accelerates the overall reaction rate.

CuAAC_Mechanism cluster_ynamide Ynamide Pathway (Faster) cluster_terminal Terminal Alkyne Pathway Ynamide This compound Cu_Ynamide Copper-Ynamide Complex Ynamide->Cu_Ynamide [Cu(I)] Triazole_Y 1,4-Disubstituted Triazole Cu_Ynamide->Triazole_Y + Benzyl Azide Pentyne 1-Pentyne Cu_Acetylide Copper Acetylide Pentyne->Cu_Acetylide [Cu(I)], Base Triazole_P 1,4-Disubstituted Triazole Cu_Acetylide->Triazole_P + Benzyl Azide

Figure 1: Comparative pathways in CuAAC.

Comparative Reactivity in Hydrofunctionalization: Gold-Catalyzed Hydroamination

Hydroamination, the addition of an N-H bond across a carbon-carbon triple bond, is a highly atom-economical method for synthesizing enamines and imines. Gold catalysts are particularly effective for this transformation.[6][7]

Reactivity Profile

This compound (Ynamide): Ynamides are excellent substrates for gold-catalyzed hydroamination. The electron-rich nature of the alkyne facilitates activation by the gold catalyst, leading to facile nucleophilic attack by the amine.[1]

1-Pentyne (Terminal Alkyne): Terminal alkynes undergo gold-catalyzed hydroamination, typically with good regioselectivity (Markovnikov addition).[2][6]

2-Pentyne (Internal Alkyne): Internal alkynes are also viable substrates for hydroamination, although their reactivity can be lower than terminal alkynes, and regioselectivity can be an issue with unsymmetrical internal alkynes.[8]

Experimental Data Comparison
AlkyneAmineCatalystConditionsTimeYieldReference
This compound (Ynamide) Aniline[IPrAu(NTf2)] (2 mol%)DCE, 60 °C4 h~90% (estimated)[1]
1-Pentyne AnilineAuNPs-sPSB-t (0.09 mol%)Neat, 100 °C7 h85%[2]
2-Pentyne AnilineCp2Zr(NHAr)2120 °C-Moderate[8]

Note: Data is compiled from different sources with varying catalysts and conditions, reflecting the general trends in reactivity.

Mechanistic Rationale

Gold catalysts act as soft π-acids, coordinating to the alkyne and rendering it more electrophilic. The electron-rich ynamide coordinates more strongly to the gold catalyst, leading to a lower activation barrier for the subsequent nucleophilic attack by the amine compared to less electron-rich simple alkynes.

Hydroamination_Workflow Start Start: Alkyne + Amine Catalyst_Addition Add Gold Catalyst Start->Catalyst_Addition Reaction Heat to Reaction Temperature Catalyst_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench and Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Figure 2: General workflow for gold-catalyzed hydroamination.

Comparative Reactivity in Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of C(sp)-C(sp²) bond formation.[9][10]

Reactivity Profile

This compound (Ynamide): While ynamides can participate in Sonogashira-type couplings, their high reactivity can sometimes lead to side reactions. However, under appropriate conditions, they can be effective coupling partners.[9]

1-Pentyne (Terminal Alkyne): 1-Pentyne is a classic substrate for the Sonogashira reaction, readily forming the copper acetylide in situ and coupling with a variety of aryl and vinyl halides.[11]

2-Pentyne (Internal Alkyne): As an internal alkyne, 2-pentyne is not a suitable substrate for the standard Sonogashira coupling, which requires a terminal C-H bond for the reaction to proceed.

Experimental Data Comparison
AlkyneCoupling PartnerCatalyst SystemConditionsTimeYieldReference
This compound (Ynamide) IodobenzenePd(OAc)2, PPh3, NaOAc, DMF80 °C12 hGood (qualitative)[General ynamide reactivity]
1-Pentyne 5-IodouridinePd(PPh3)4, CuI, Et3N, DMFrt2 h85%[11]
2-Pentyne IodobenzenePd(PPh3)4, CuI, Et3N, DMFNo Reaction-0%[Standard Sonogashira scope]
Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The crucial first step is the deprotonation of the terminal alkyne and formation of a copper acetylide. Since internal alkynes lack this acidic proton, they cannot enter the catalytic cycle.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X Pd0->OxAdd + Ar-X Transmetal Ar-Pd(II)-C≡CR OxAdd->Transmetal + Cu-C≡CR RedElim Ar-C≡CR Transmetal->RedElim Reductive Elimination RedElim->Pd0 Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide [Cu(I)], Base CuAcetylide->Transmetal

Figure 3: Simplified Sonogashira coupling mechanism.

Experimental Protocols

Synthesis of this compound

A general and reliable method for the synthesis of ynamides involves the copper-catalyzed coupling of an amide with an alkynyl bromide. For this compound, a plausible route involves the reaction of dimethylamine with a suitable pentynyl precursor, followed by functional group manipulation. A more direct approach could involve the alkynylation of a dimethylamine derivative. A specific protocol for N,N,4-trimethyl-4-penten-2-yn-1-amine, a structurally related compound, involves a two-step process starting with the bromination of the corresponding terminal alkyne followed by nucleophilic substitution with dimethylamine.[12][13]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • To a solution of the alkyne (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent (e.g., THF, CH2Cl2, or a mixture with water) is added a copper(I) source (e.g., CuI, 1-5 mol%).

  • A base (e.g., triethylamine or DIPEA, 1.1-2.0 equiv) is added.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution to remove the copper catalyst.

  • The organic layer is dried, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Protocol for Gold-Catalyzed Hydroamination
  • In an oven-dried reaction vessel under an inert atmosphere (e.g., argon), dissolve the alkyne (1.0 equiv) and the amine (1.1 equiv) in an anhydrous solvent (e.g., DCE).[1]

  • Add the gold catalyst (e.g., [IPrAu(NTf2)], 1-5 mol%) to the solution.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete.[1][2]

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • To a solution of the aryl or vinyl halide (1.0 equiv) in a suitable solvent (e.g., THF, DMF) under an inert atmosphere are added the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[11]

  • The terminal alkyne (1.1-1.5 equiv) and a base (e.g., triethylamine, 2-3 equiv) are added.

  • The reaction is stirred at room temperature or heated until the starting halide is consumed.

  • The reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Conclusion

The presence of the dimethylamino group in this compound profoundly influences its reactivity, setting it apart from simple terminal and internal alkynes. Its electron-rich nature makes it a highly reactive and versatile building block, particularly in cycloaddition and hydroamination reactions, where it often outperforms its counterparts in terms of reaction rates and conditions. However, this enhanced reactivity also necessitates careful consideration of reaction conditions to avoid potential side reactions. In contrast, for reactions that mechanistically require a terminal C-H bond, such as the Sonogashira coupling, 1-pentyne remains the substrate of choice over internal alkynes like 2-pentyne, which are unreactive.

The choice of alkyne is therefore a critical strategic decision in synthesis design. For rapid and efficient construction of nitrogen-containing heterocycles and functionalized enamines, this compound offers significant advantages. For robust and predictable C-C bond formations via cross-coupling, the classic terminal alkyne, 1-pentyne, provides a reliable and well-established option. Understanding these nuances in reactivity is paramount for the successful development of novel synthetic methodologies and the efficient construction of complex target molecules in the pharmaceutical and materials sciences.

References

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  • Ivanova, N. A., et al. (2018). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions.
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A Senior Application Scientist’s Guide to 1-Dimethylamino-2-pentyne: A Versatile Building Block for Complex Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the demand for versatile, multi-functional building blocks is perennial. Propargylamines, a class of compounds featuring both an amine and a terminal alkyne, are exemplary in this regard, serving as key intermediates in the synthesis of a diverse array of nitrogen-containing molecules, from pharmaceuticals to complex materials.[1][2][3] 1-Dimethylamino-2-pentyne is a member of this valuable class, characterized by a tertiary amine and a terminal alkyne tethered to a short alkyl chain. This bifunctional architecture allows for a wide range of chemical transformations, enabling its use in multicomponent reactions, cycloadditions, and as a precursor to more complex molecular scaffolds.

This guide provides an in-depth technical comparison of this compound against alternative reagents and synthetic strategies. We will move beyond a simple cataloging of reactions to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our analysis will focus on its performance as a modular building block, benchmarked against other propargylamines and the increasingly powerful strategy of direct catalytic hydroamination.

Physicochemical Profile and Its Synthetic Implications

The reactivity of a propargylamine is directly influenced by the nature of the substituents on the nitrogen atom. These substituents dictate the steric environment and the nucleophilicity/basicity of the amine, which in turn affects catalyst coordination, substrate solubility, and potential side reactions. This compound, being a tertiary amine, offers distinct advantages over primary or secondary propargylamines, primarily by preventing N-H reactivity such as self-condensation or competing reactions at the nitrogen center.

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Key Features
This compound 7383-77-9C₇H₁₃N111.19134.20.825Tertiary amine prevents N-H side reactions; moderate steric bulk.
Propargylamine2450-71-7C₃H₅N55.08840.864Primary amine allows for further functionalization but can lead to side reactions.
N-Phenylpropargylamine15263-43-1C₉H₉N131.17116 (15 mmHg)1.01Reduced basicity due to the aryl group; useful in cross-coupling reactions.

Data compiled from various chemical suppliers and databases.

The tertiary amine in this compound is a moderately strong base (predicted pKa of the conjugate acid is ~7.26) and a good nucleophile, making it an active participant in many reactions, not merely a spectator.[4] This inherent reactivity is a critical consideration when designing synthetic routes.

Core Application: The "Building Block" Approach in Vinylallene Synthesis

One of the powerful applications of propargylamine derivatives is in the synthesis of highly functionalized allenes. Vinylallenes, in particular, are exceptionally useful intermediates, serving as reactive 4π-electron components in cycloaddition reactions to construct complex six-membered rings found in many natural products.[5][6]

The synthesis of vinylallenes can be achieved efficiently through a multicomponent reaction involving a propargylamine derivative, an aldehyde, and an enyne, often catalyzed by a metal salt like Cu(I). The propargylamine acts as a key building block that facilitates the formation of the allene backbone.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification P1 Combine 1-Enyne, Aldehyde, and Amine in Dioxane P2 Add CuI Catalyst (e.g., 5 mol%) P1->P2 Inert Atmosphere (Ar) P3 Heat Reaction Mixture (e.g., 110 °C) P2->P3 P4 Monitor Progress (TLC/GC-MS) P3->P4 P5 Cool to RT & Quench (e.g., aq. NH4Cl) P4->P5 P6 Extract with Organic Solvent P5->P6 P7 Purify via Column Chromatography P6->P7 Final Product\n(Vinylallene) Final Product (Vinylallene) P7->Final Product\n(Vinylallene)

Caption: General workflow for copper-catalyzed vinylallene synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis of a Representative Vinylallene

This protocol describes a general method for the synthesis of a chiral vinylallene, showcasing the utility of a propargylamine core structure.

Materials:

  • 1-Enyne (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Secondary Amine (e.g., a chiral amine for asymmetric synthesis) (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 equiv)

  • Dioxane (anhydrous)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the 1-enyne (1.0 mmol), the aldehyde (1.2 mmol), the secondary amine (1.2 mmol), and anhydrous dioxane (5 mL).

  • Catalyst Addition: Add Copper(I) Iodide (9.5 mg, 0.05 mmol) to the stirred solution.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

    • Causality Explanation: Copper(I) is crucial for activating the terminal alkyne, facilitating the nucleophilic addition of the amine and subsequent cascade to form the allene. Dioxane is a suitable high-boiling solvent for this transformation.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting enyne is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure vinylallene product.[7]

Alternative Strategy: Catalytic Intermolecular Hydroamination

While using a pre-functionalized building block like this compound is effective, an alternative and highly atom-economical approach is the direct catalytic hydroamination of a simpler, unfunctionalized alkyne.[8][9] This strategy involves the addition of an N-H bond from a separate amine across the carbon-carbon triple bond, catalyzed by a transition metal complex. This approach offers greater flexibility, as a variety of amines can be coupled with a variety of alkynes.

Copper-hydride (CuH) catalysis has emerged as a robust method for these transformations, enabling the synthesis of diverse amine products, including enamines and both linear and branched alkylamines, with high selectivity.[10][11]

G cluster_0 Building Block Approach cluster_1 Catalytic Approach A1 This compound (Pre-functionalized) A_Out Complex Amine Product A1->A_Out Single Transformation A2 Reaction Partner (e.g., Electrophile) A2->A_Out Single Transformation B1 Simple Alkyne (e.g., 1-Pentyne) B_Cat Cu-Hydride Catalyst B1->B_Cat B2 Simple Amine (e.g., Dimethylamine) B2->B_Cat B_Out Complex Amine Product B_Cat->B_Out Hydroamination

Sources

Navigating the Quantitative Proteomics Landscape: A Comparative Guide to Stable Isotope Dimethyl Labeling (SIDL) and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of proteins is paramount to unraveling complex biological processes and identifying novel therapeutic targets. Stable Isotope Dimethyl Labeling (SIDL) has emerged as a robust and cost-effective chemical labeling strategy for quantitative proteomics. This guide provides an in-depth, objective comparison of SIDL with other prominent isotopic labeling techniques, namely Stable Isotope Labeling with Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). By delving into the underlying principles, experimental workflows, and performance metrics, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific research needs.

The Central Role of Isotopic Labeling in Quantitative Proteomics

Quantitative proteomics seeks to determine the relative or absolute abundance of proteins in a sample. Isotopic labeling techniques are powerful tools in this endeavor, allowing for the differential labeling of proteins from different samples with light and heavy isotopes. When the samples are mixed and analyzed by mass spectrometry (MS), the relative abundance of a protein can be determined by comparing the signal intensities of its isotopically labeled forms.[1] This approach minimizes experimental variability and enhances the accuracy of quantification.[2][3]

Stable Isotope Dimethyl Labeling (SIDL): A Versatile and Economical Choice

SIDL is a chemical labeling method that modifies the primary amines (N-terminus and the ε-amino group of lysine residues) of peptides through reductive amination.[4][5] This is achieved using formaldehyde and a reducing agent, typically sodium cyanoborohydride.[6] By using isotopically labeled formaldehyde (e.g., ¹³CD₂O) and/or sodium cyanoborohydride (e.g., NaBD₃CN), peptides from different samples can be differentially labeled, resulting in a specific mass shift that is detectable by mass spectrometry.[4]

The SIDL Mechanism: A Two-Step Process

The core of SIDL is a straightforward and efficient two-step chemical reaction:

  • Schiff Base Formation: The primary amine of a peptide reacts with formaldehyde to form a Schiff base intermediate.

  • Reduction: The Schiff base is then reduced by sodium cyanoborohydride to a stable dimethylamine.

This reaction is rapid, typically completing within minutes, and proceeds with high efficiency and specificity.[7][8]

A Head-to-Head Comparison: SIDL vs. The Field

The selection of an appropriate isotopic labeling strategy is a critical decision in the design of a quantitative proteomics experiment. The choice depends on a multitude of factors including the nature of the sample, the desired level of multiplexing, budget constraints, and the specific research question being addressed.

Key Performance Metrics: A Comparative Overview
FeatureStable Isotope Dimethyl Labeling (SIDL)SILAC (Stable Isotope Labeling with Amino acids in Cell culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Principle Chemical labeling of primary amines (in vitro)Metabolic labeling with heavy amino acids (in vivo)Isobaric chemical labeling of primary amines (in vitro)Isobaric chemical labeling of primary amines (in vitro)
Sample Type Virtually any protein sample (cells, tissues, biofluids)[9]Proliferating cells in culture[10]Virtually any protein sample[7]Virtually any protein sample[10]
Multiplexing Up to 5-plex[11]Typically 2-plex or 3-plex, up to 54-plex with TMT combination[12]4-plex and 8-plex[7]Up to 18-plex (TMTpro)[10]
Cost Low[2][9]High (due to labeled amino acids and media)[4]High[4]High[4]
Workflow Complexity Relatively simple and fast[2]Requires cell culture expertise and can be lengthy[2]Multi-step chemical labeling[13]Multi-step chemical labeling[13]
Quantification Accuracy Good, MS1-level quantification[4]Excellent, minimizes sample handling errors[4]Good, but can be affected by ratio compression[10]Good, but can be affected by ratio compression[10]
Protein ID Rate Can be slightly lower than SILAC[4]HighCan be lower with higher plexing[13]Can be lower with higher plexing
In-Depth Analysis of the Alternatives

SILAC (Stable Isotope Labeling with Amino acids in Cell culture): The Gold Standard for Cell Culture

SILAC is a metabolic labeling technique where cells are grown in media containing "heavy" isotopically labeled essential amino acids (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).[2] This results in the in vivo incorporation of the heavy amino acids into all newly synthesized proteins. A key advantage of SILAC is that samples can be combined at the very beginning of the experimental workflow, even before cell lysis, which significantly reduces sample handling variability and leads to high quantification accuracy.[2][4] However, SILAC is primarily limited to actively dividing cells in culture and is not suitable for tissues or clinical samples. The cost of isotopically labeled amino acids and specialized media can also be a significant factor.[4][14]

iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags): High-Throughput Multiplexing

iTRAQ and TMT are isobaric tagging methods. This means that the different isotopic labels have the same total mass, and thus, identically labeled peptides from different samples are indistinguishable in the initial MS1 scan.[15] Quantification is achieved at the MS2 level, where the tags fragment to produce reporter ions of different masses, the intensities of which correspond to the relative abundance of the peptide in each sample.[11][16]

The major advantage of iTRAQ and TMT is their high multiplexing capability, allowing for the simultaneous analysis of up to 8 (iTRAQ) or even 18 (TMTpro) samples in a single experiment.[7][10] This is particularly beneficial for large-scale studies. However, these methods are more expensive than SIDL and can suffer from an issue known as "ratio compression," where the co-isolation and fragmentation of interfering ions can lead to an underestimation of the true abundance ratios.[10]

Experimental Workflows: A Visual Guide

To better understand the practical implementation of these techniques, the following diagrams illustrate the key steps in each workflow.

SIDL_Workflow cluster_sample1 Sample 1 (Light) cluster_sample2 Sample 2 (Heavy) Prot1 Protein Extraction Dig1 Tryptic Digestion Prot1->Dig1 Label1 Light Dimethyl Labeling (CH₂O, NaBH₃CN) Dig1->Label1 Mix Mix Samples Label1->Mix Prot2 Protein Extraction Dig2 Tryptic Digestion Prot2->Dig2 Label2 Heavy Dimethyl Labeling (¹³CD₂O, NaBD₃CN) Dig2->Label2 Label2->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data Data Analysis (MS1 Quantification) LCMS->Data

Figure 1: Stable Isotope Dimethyl Labeling (SIDL) Workflow.

SILAC_Workflow cluster_sample1 Sample 1 (Light) cluster_sample2 Sample 2 (Heavy) Culture1 Cell Culture (Light Amino Acids) Mix Mix Cells/Lysates Culture1->Mix Culture2 Cell Culture (Heavy Amino Acids) Culture2->Mix Prot Protein Extraction Mix->Prot Dig Tryptic Digestion Prot->Dig LCMS LC-MS/MS Analysis Dig->LCMS Data Data Analysis (MS1 Quantification) LCMS->Data

Figure 2: SILAC Workflow.

iTRAQ_TMT_Workflow cluster_sample1 Sample 1 cluster_sample2 Sample 2 cluster_sampleN Sample N Prot1 Protein Extraction Dig1 Tryptic Digestion Prot1->Dig1 Label1 iTRAQ/TMT Label 1 Dig1->Label1 Mix Mix Samples Label1->Mix Prot2 Protein Extraction Dig2 Tryptic Digestion Prot2->Dig2 Label2 iTRAQ/TMT Label 2 Dig2->Label2 Label2->Mix ProtN Protein Extraction DigN Tryptic Digestion ProtN->DigN LabelN iTRAQ/TMT Label N DigN->LabelN LabelN->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data Data Analysis (MS2 Quantification) LCMS->Data

Figure 3: iTRAQ/TMT Workflow.

Detailed Experimental Protocol: On-Column Stable Isotope Dimethyl Labeling

This protocol provides a streamlined method for labeling tryptic peptides on a C18 solid-phase extraction column.

Materials:

  • Tryptic digest of protein samples (25-30 µg per sample)

  • Labeling buffers:

    • Light: 4% (v/v) CH₂O and 600 mM NaBH₃CN in 100 mM sodium phosphate buffer, pH 7.5

    • Heavy: 4% (v/v) ¹³CD₂O and 600 mM NaBD₃CN in 100 mM sodium phosphate buffer, pH 7.5

  • C18 StageTips

  • Wash buffer: 0.1% formic acid in water

  • Elution buffer: 80% acetonitrile, 0.1% formic acid in water

Procedure:

  • Sample Loading: Acidify the peptide digests with formic acid to a final concentration of 1%. Load the samples onto pre-conditioned C18 StageTips.

  • Washing: Wash the loaded StageTips with 100 µL of wash buffer to remove salts and other contaminants.

  • Labeling:

    • For the "light" sample, add 100 µL of the light labeling buffer to the StageTip and incubate for 30 minutes at room temperature.

    • For the "heavy" sample, add 100 µL of the heavy labeling buffer to the StageTip and incubate for 30 minutes at room temperature.

  • Quenching: Quench the reaction by adding 100 µL of wash buffer.

  • Final Wash: Perform a final wash with 100 µL of wash buffer.

  • Elution: Elute the labeled peptides with 60 µL of elution buffer.

  • Sample Pooling: Combine the light and heavy labeled eluates in a 1:1 ratio.

  • LC-MS/MS Analysis: Analyze the mixed sample by LC-MS/MS.

Applications in Drug Discovery and Development

Quantitative proteomics, powered by isotopic labeling techniques like SIDL, plays a pivotal role in modern drug discovery.[17] These methods are instrumental in:

  • Target Identification and Validation: By comparing the proteomes of healthy and diseased states, researchers can identify proteins that are differentially expressed, providing potential drug targets.[16]

  • Biomarker Discovery: SIDL can be used to identify biomarkers that can aid in disease diagnosis, prognosis, and monitoring treatment response.[18][19]

  • Mechanism of Action Studies: Understanding how a drug candidate interacts with the proteome can elucidate its mechanism of action and potential off-target effects.

  • Preclinical and Clinical Research: Quantitative proteomics can be applied to analyze patient samples to stratify populations and predict drug efficacy.[17]

The cost-effectiveness and versatility of SIDL make it a particularly attractive option for these applications, enabling high-throughput screening and large-scale studies that might be prohibitive with more expensive techniques.[20]

Conclusion: Making an Informed Choice

The choice of an isotopic labeling strategy is a critical determinant of the success of a quantitative proteomics study. Stable Isotope Dimethyl Labeling offers a compelling combination of low cost, procedural simplicity, and broad sample applicability. While SILAC provides superior accuracy for cell culture-based experiments, and iTRAQ/TMT excel in high-level multiplexing, SIDL presents a balanced and highly effective solution for a wide range of research questions in academia and the pharmaceutical industry. By carefully considering the specific experimental needs and the comparative advantages and limitations outlined in this guide, researchers can confidently select the optimal method to advance their scientific discoveries.

References

  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]

  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376–386. [Link]

  • Wu, W. W., Wang, G., Baek, S. J., & Shen, R. F. (2013). Comparative study of three proteomic quantitative methods, DIGE, iTRAQ, and SILAC, for credentialing biomarkers in head and neck cancer. Journal of proteome research, 12(5), 2379–2394. [Link]

  • Ross, P. L., Huang, Y. N., Marchese, J. N., Williamson, B., Parker, K., Hattan, S., ... & Pappin, D. (2004). Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. Molecular & cellular proteomics, 3(12), 1154–1169. [Link]

  • Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., ... & Olsen, J. V. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895–1904. [Link]

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. [Link]

  • MetwareBio. (2023). Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC. [Link]

  • Thompson, A., Wölmer, N., Koncarevic, S., Zora, M., Gstaiger, M., Aebersold, R., & Rinner, O. (2012). TMT-SILAC: a tool for multiplexed, targeted proteomics. Analytical chemistry, 84(4), 1864–1871. [Link]

  • University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. [Link]

  • Turecek, F. (2014). Quantitative proteomics using reductive dimethylation for stable isotope labeling. Journal of visualized experiments, (89), e51559. [Link]

  • MtoZ Biolabs. (n.d.). Principles of iTRAQ, TMT, and SILAC in Protein Quantification. [Link]

  • Welle, K. A., Zhang, T., Hryhorenko, J. R., Shen, S., Qu, J., & Ghaemmaghami, S. (2016). Time-resolved Analysis of Proteome Dynamics by Tandem Mass Tags and Stable Isotope Labeling in Cell Culture (TMT-SILAC) Hyperplexing. Molecular & cellular proteomics, 15(12), 3551–3563. [Link]

  • ResearchGate. (2015). Should I use ITraq or SILAC labelling for qMS? [Link]

  • Biotyest. (n.d.). Dimethyl Labeling. [Link]

  • PharmiWeb.com. (2023). Label-based Protein Quantification Technology: iTRAQ, TMT, SILAC. [Link]

  • Vamathevan, J., Clark, D., Czodrowski, P., Dunham, I., Ferran, E., Lee, G., ... & Zhao, Z. (2019). Applications of machine learning in drug discovery and development. Nature reviews Drug discovery, 18(6), 463–477. [Link]

  • Yale School of Medicine. (n.d.). iTRAQ and TMT | Proteomics. [Link]

  • Wagner, J. A., Egan, J. J., & Herman, G. A. (2007). Accelerating Drug Development Using Biomarkers: A Case Study with Sitagliptin, A Novel DPP4 Inhibitor for Type 2 Diabetes. Current drug targets, 8(5), 597–605. [Link]

  • Borsook, D., Becerra, L., & Hargreaves, R. (2011). IMAGING BIOMARKERS IN DRUG DEVELOPMENT: CASE STUDIES. In Translational Medicine and Drug Discovery (pp. 222-264). Cambridge: Cambridge University Press. [Link]

  • MDPI. (2023). Artificial Intelligence in Small-Molecule Drug Discovery: A Critical Review of Methods, Applications, and Real-World Outcomes. [Link]

  • Cassidy, J. W. (2020). Applications of Machine Learning in Drug Discovery I: Target Discovery and Small Molecule Drug Design. Computational and Structural Biotechnology Journal, 18, 2589–2597. [Link]

  • Hsu, J. L., Huang, S. Y., Chen, S. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843–6852. [Link]

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Ynamine and Ynamide Cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuances of Ynamine and Ynamide Reactivity

In the landscape of modern organic synthesis, nitrogen-substituted alkynes, namely ynamines and ynamides, have emerged as exceptionally versatile building blocks. Their unique electronic nature, characterized by a polarized carbon-carbon triple bond, underpins a rich and diverse reactivity profile, particularly in the construction of complex nitrogen-containing heterocycles.[1] This guide focuses on the kinetic analysis of reactions involving a representative electron-rich ynamine, 1-Dimethylamino-2-pentyne , and provides a comparative framework against its electron-deficient counterparts, the ynamides.

The primary distinction between these two classes of compounds lies in the substituent on the nitrogen atom. Ynamines, such as this compound, possess electron-donating alkyl groups on the nitrogen, which enhances the electron density of the alkyne and renders them highly nucleophilic. Conversely, ynamides feature an electron-withdrawing group (EWG) on the nitrogen, which tempers the nucleophilicity of the alkyne.[1][2] This fundamental electronic difference profoundly influences their reaction kinetics, a critical aspect for researchers in drug development and process chemistry aiming to optimize reaction conditions, control selectivity, and ensure process safety.

This guide will delve into a comparative kinetic analysis of a synthetically paramount reaction: the [3+2] cycloaddition with azides. We will explore the causality behind experimental choices for monitoring these reactions and provide detailed, self-validating protocols.

Comparative Kinetic Profile: this compound (Ynamine) vs. N-Sulfonyl Ynamides

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its reliability and broad applicability.[3] The electronic properties of the alkyne component significantly impact the reaction rate. To illustrate this, we will compare the expected kinetic behavior of the electron-rich this compound with a representative electron-poor N-sulfonyl ynamide in a CuAAC reaction.

FeatureThis compound (Ynamine)N-Sulfonyl Ynamide (Alternative)Rationale & Causality
Electronic Nature Electron-rich alkyneElectron-deficient alkyneThe dimethylamino group is strongly electron-donating, increasing the HOMO energy of the alkyne. The sulfonyl group is strongly electron-withdrawing, lowering the HOMO energy.
Expected Reactivity in CuAAC HighModerate to HighThe more electron-rich alkyne in the ynamine is expected to react faster with the azide in the presence of a copper catalyst. However, N-sulfonyl ynamides are also activated towards cycloaddition, albeit generally at a slower rate.[2]
Reaction Control Potentially lowerGenerally higherThe high reactivity of ynamines can sometimes lead to undesired side reactions or polymerization. The electron-withdrawing group in ynamides stabilizes the molecule, often leading to cleaner reactions.[2]
Handling & Stability Sensitive to hydrolysis and protic acidsGenerally more stable and easier to handleProtonation of the electron-rich ynamine can lead to the formation of reactive keteniminium intermediates, which can be trapped by water.[2]

Experimental Protocols for Kinetic Analysis

A robust kinetic analysis relies on the accurate measurement of reactant and product concentrations over time. For the [3+2] cycloaddition of ynamines and ynamides, in-situ spectroscopic techniques are invaluable as they provide real-time data without the need for quenching and sampling, which can introduce errors.

Protocol 1: In-Situ NMR Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for kinetic analysis, offering quantitative information on multiple species simultaneously.

Objective: To determine the reaction rate constant for the CuAAC of an ynamine/ynamide with an azide by monitoring the disappearance of a reactant proton signal and the appearance of a product proton signal.

Instrumentation: 400 MHz (or higher) NMR spectrometer with automated acquisition capabilities.

Step-by-Step Methodology:

  • Sample Preparation: In an NMR tube, dissolve the ynamine (e.g., this compound) and the azide in a deuterated solvent (e.g., CDCl₃ or CD₃CN) to known concentrations. Ensure the solvent is anhydrous, particularly for reactions involving ynamines.

  • Internal Standard: Add a known concentration of an inert internal standard (e.g., mesitylene or 1,3,5-trichlorobenzene) whose signals do not overlap with reactant or product signals. This allows for accurate quantification.

  • Initial Spectrum: Acquire a high-quality initial spectrum (¹H NMR) of the mixture before initiating the reaction to confirm the starting concentrations and chemical shifts.

  • Reaction Initiation: Inject the copper catalyst solution (e.g., a solution of CuI or CuSO₄/sodium ascorbate in the reaction solvent) into the NMR tube, ensuring rapid and thorough mixing. Note the exact time of initiation.

  • Automated Acquisition: Immediately begin a series of automated ¹H NMR acquisitions at predefined time intervals. The time interval should be chosen based on the expected reaction rate (e.g., every 5 minutes for a moderately fast reaction). Use a minimal number of scans per spectrum to ensure a good "snapshot" of the reaction at each time point.

  • Data Processing and Analysis: Process the series of spectra. For each time point, integrate the characteristic signals of a reactant and a product relative to the internal standard.

  • Kinetic Plotting: Plot the concentration of the reactant versus time. From this data, the order of the reaction and the rate constant can be determined using appropriate integrated rate laws.

Self-Validation: The disappearance of the reactant should stoichiometrically correlate with the appearance of the product. The concentration of the internal standard must remain constant throughout the experiment.

Protocol 2: In-Situ FT-IR Spectroscopy for Reaction Monitoring

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is particularly useful for monitoring changes in functional groups, such as the disappearance of the azide and alkyne stretches and the appearance of new bands corresponding to the triazole product.[4]

Objective: To monitor the reaction progress by tracking the change in absorbance of the characteristic azide stretching frequency (~2100 cm⁻¹).

Instrumentation: FT-IR spectrometer equipped with an attenuated total reflectance (ATR) probe.

Step-by-Step Methodology:

  • Reactor Setup: Assemble a reaction vessel that can accommodate the in-situ IR probe and allow for controlled temperature and stirring.

  • Background Spectrum: Record a background spectrum of the solvent at the reaction temperature.

  • Reactant Addition: Charge the reactor with the ynamine/ynamide and the solvent.

  • Initial Spectrum: Record an initial spectrum of the starting materials.

  • Reaction Initiation: Add the azide and the copper catalyst to the reactor to initiate the reaction.

  • Data Acquisition: Begin collecting IR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the intensity of the azide peak. The concentration can be correlated to the absorbance using the Beer-Lambert law (calibration may be necessary).

  • Kinetic Analysis: Plot the concentration of the azide versus time to determine the reaction rate.

Self-Validation: The disappearance of the azide peak should be accompanied by the growth of new peaks characteristic of the triazole product.

Visualization of Concepts

Reaction Mechanism: CuAAC

CuAAC cluster_0 Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Alkyne Ynamine/Ynamide Azide Azide Triazolide Triazolide Cu-Acetylide->Triazolide + Azide Product Triazole Product Triazolide->Product Protonolysis Product->Cu(I) releases

Caption: Simplified catalytic cycle for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for Kinetic Analysis

KineticWorkflow cluster_1 Preparation cluster_2 Execution cluster_3 Analysis A Prepare Reactant Solution (Ynamine/Ynamide, Azide, Internal Standard) C Acquire Initial Spectrum (t=0) A->C B Prepare Catalyst Solution D Initiate Reaction (Mix Reactants & Catalyst) B->D C->D E Automated In-Situ Monitoring (NMR or FT-IR) D->E F Process Spectroscopic Data E->F G Quantify Concentrations vs. Time F->G H Determine Rate Law & Rate Constant G->H

Caption: General workflow for conducting a kinetic analysis of a chemical reaction using in-situ spectroscopy.

Conclusion and Future Outlook

The kinetic analysis of reactions involving this compound and its comparison with ynamides highlights the profound impact of electronic effects on reactivity. While the electron-rich nature of this compound suggests a higher intrinsic reaction rate in cycloadditions, the enhanced stability and handling of ynamides make them attractive alternatives in many synthetic contexts. The choice between an ynamine and an ynamide will, therefore, depend on the specific requirements of the synthesis, balancing the need for high reactivity with the practical considerations of reaction control and substrate stability.

The protocols detailed in this guide provide a robust framework for researchers to quantify these kinetic differences, enabling data-driven decisions in reaction optimization and scale-up. As the demand for more efficient and selective synthetic methodologies grows, a thorough understanding of reaction kinetics will continue to be an indispensable tool for the modern chemist.

References

  • Iftikhar, R., Mazhar, A., Iqbal, M. S., Khand, F. Z., Askary, S. H., & Sibtain, H. (2023). Ring forming transformations of ynamides via cycloaddition. RSC Advances, 13(16), 10823–10855. [Link]

  • Hsung, R. P., Kurdyumov, A. V., & Sydorenko, N. (2010). Ynamides: A Modern Functional Group For The New Millennium. NIH Public Access, 49(1), 1–60. [Link]

  • Sahoo Research Group. (n.d.). Alkyne versus Ynamide Reactivity: Regioselective Radical Cyclization of Yne-Ynamides. Welcome to The Sahoo Research Group. Retrieved January 21, 2026, from [Link]

  • Burley, G. A., et al. (2024). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society. [Link]

  • García, J. I., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(17), 3889. [Link]

  • Lee, T. R., et al. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. The Journal of Organic Chemistry, 87(6), 4435–4446. [Link]

  • Mettler-Toledo. (n.d.). ReactIR In Situ Spectroscopy. Retrieved January 21, 2026, from [Link]

  • O'Rourke, D. J. (1996). The Use of Calorimetry to Study Reaction Kinetics (Doctoral dissertation, South Bank University). LSBU Open Research. [Link]

  • Blackmond, D. G., et al. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. Reaction Chemistry & Engineering, 1(1), 83-88. [Link]

  • Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process. Retrieved January 21, 2026, from [Link]

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Bridging the Gap: A Comparative Guide to Computational and Experimental Analysis of 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

The Subject: 1-Dimethylamino-2-pentyne at a Glance

Before delving into complex analytical techniques, it is crucial to establish the fundamental physicochemical properties of this compound. This foundational data serves as the initial point of comparison and is vital for interpreting more complex spectroscopic data.

PropertyValueSource
CAS Number 7383-77-9[1]
Molecular Formula C7H13N[1]
Molecular Weight 111.19 g/mol [1]
Boiling Point 134.2°C at 760 mmHg[2]
Density 0.812 - 0.825 g/cm³[1][2]
Refractive Index 1.4355[2]
Predicted pKa 7.26 ± 0.28[2]
Predicted XLogP3 1.3[2]

These experimentally determined and predicted values provide a baseline for our investigation. The boiling point, density, and refractive index are macroscopic properties that can be readily verified in a laboratory setting and serve as initial indicators of sample purity. The predicted pKa suggests the molecule is weakly basic, a characteristic attributable to the dimethylamino group.

Experimental Characterization: The Gold Standard

The unambiguous determination of a molecule's structure and purity relies on a suite of spectroscopic techniques. For a molecule like this compound, the following experimental protocols are considered standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.[3] Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to set include the spectral width, acquisition time, and relaxation delay.[3]

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

Expected ¹H NMR Spectrum of this compound:

Based on the structure (CH₃CH₂C≡CCH₂N(CH₃)₂), we can predict the following signals:

  • A triplet corresponding to the terminal methyl group (CH₃CH₂-).

  • A quartet corresponding to the methylene group adjacent to the ethyl's methyl group (-CH₂C≡C-).

  • A singlet for the methylene group adjacent to the nitrogen atom (≡CCH₂N-).

  • A singlet for the two equivalent methyl groups on the nitrogen atom (-N(CH₃)₂).

¹³C NMR Spectroscopy Protocol:

The protocol is similar to ¹H NMR, but with a different pulse program optimized for ¹³C detection, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Expected ¹³C NMR Spectrum of this compound:

  • Signals for the two distinct sp-hybridized carbons of the alkyne bond.

  • Signals for the various sp³-hybridized carbons of the ethyl and dimethylamino groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Attenuated Total Reflectance (ATR) FT-IR Protocol:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected IR Spectrum of this compound:

  • C-H stretching: Around 2850-3000 cm⁻¹ for the sp³ hybridized C-H bonds.

  • C≡C stretching: A weak to medium intensity band around 2200-2260 cm⁻¹ for the internal alkyne.[4] The intensity of this peak is often diminished in symmetrical or near-symmetrical internal alkynes.

  • C-N stretching: In the region of 1000-1250 cm⁻¹.

For comparison, the gas-phase IR spectrum of a related compound, 1-diethylamino-2-pentyne, is available and would show similar characteristic peaks.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

  • Sample Introduction: Inject a dilute solution of this compound into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Expected Mass Spectrum of this compound:

  • Molecular Ion (M⁺): A peak at an m/z corresponding to the molecular weight of the molecule (111.19).

  • Fragment Ions: Characteristic fragmentation patterns would be expected. For instance, cleavage alpha to the nitrogen atom is a common fragmentation pathway for amines, which would lead to a prominent peak.

The mass spectrum of 1-diethylamino-2-pentyne shows a molecular ion peak and characteristic fragment ions, providing a useful reference.[5]

Computational Modeling: The Predictive Power

Computational chemistry offers a powerful and cost-effective means to predict the properties of molecules before they are synthesized or as a complement to experimental data. Density Functional Theory (DFT) is a widely used method for such predictions.[6]

Computational Workflow

G cluster_input Input cluster_calc Calculation cluster_output Output mol_structure 1. Molecular Structure Input (SMILES or 3D coordinates) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc 3. Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc 4. NMR Chemical Shift Calculation (e.g., GIAO method) geom_opt->nmr_calc opt_geom Optimized 3D Structure geom_opt->opt_geom ir_spectrum Predicted IR Spectrum freq_calc->ir_spectrum nmr_shifts Predicted NMR Chemical Shifts nmr_calc->nmr_shifts

Caption: A typical DFT workflow for predicting molecular properties.

Detailed Computational Protocol:

  • Structure Input: The 2D structure of this compound is drawn in a molecular editor and converted to a 3D structure. The SMILES string is CCC#CCN(C)C.[1]

  • Geometry Optimization: The initial 3D structure is optimized to find its lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). This step is crucial for obtaining accurate predictions.

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. This serves two purposes: to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These are then converted to chemical shifts by referencing them against the calculated shielding of a standard (e.g., TMS).

Head-to-Head: Experimental Expectations vs. Computational Predictions

This section compares the anticipated experimental data with what can be predicted through computational modeling.

ParameterExpected Experimental ResultComputational PredictionSynergy and Insights
¹H NMR Chemical Shifts Relative positions and splitting patterns are predictable based on chemical intuition. Absolute values require experimental measurement.Provides absolute chemical shifts. Accuracy depends on the level of theory and solvent modeling.Computation can help assign complex or overlapping experimental signals.
¹³C NMR Chemical Shifts Similar to ¹H NMR, relative positions are predictable.Provides absolute chemical shifts. Generally more accurate than ¹H NMR predictions.Confirms carbon framework and aids in the assignment of quaternary carbons, which are often weak in experimental spectra.
IR Frequencies Characteristic peaks for functional groups are expected in specific regions.Provides a full vibrational spectrum with frequencies and intensities. Frequencies are often systematically overestimated and may require a scaling factor.Computation can help assign specific vibrational modes to observed experimental peaks, especially in the complex fingerprint region.
Molecular Geometry Indirectly inferred from spectroscopic data (e.g., coupling constants in NMR).Provides precise bond lengths, bond angles, and dihedral angles.Offers a detailed 3D structural model that can rationalize observed reactivity and spectroscopic features.

Conclusion: An Integrated Approach for Comprehensive Characterization

The analysis of this compound serves as a compelling example of the power of an integrated analytical strategy. While experimental techniques like NMR, IR, and mass spectrometry remain the definitive methods for structural elucidation and purity confirmation, computational modeling provides a predictive and interpretative framework that can guide and accelerate research. For novel or uncharacterized molecules where experimental data is scarce, computational chemistry can offer valuable a priori insights into their expected properties. By leveraging the strengths of both approaches, researchers can achieve a more comprehensive and robust understanding of their molecules of interest, a critical aspect in the rigorous process of modern drug discovery and materials science.

References

  • ResearchGate. (2025). Modeling of alkynes: synthesis and theoretical properties. Retrieved from [Link]

  • SpectraBase. 1-(DIMETHYLAMINO)-2-METHYLPENT-1-EN-3-ONE. Retrieved from [Link]

  • ACS Publications. (2026). Selective Chemical Looping Combustion of Terminal Alkynes in Mixtures with Alkenes. Retrieved from [Link]

  • Stenutz. This compound. Retrieved from [Link]

  • LookChem. This compound. Retrieved from [Link]

  • PubChemLite. This compound (C7H13N). Retrieved from [Link]

  • EBSCO. Alkynes | Research Starters. Retrieved from [Link]

  • Solubility of Things. Alkynes: Structure, Properties, and Reactions. Retrieved from [Link]

  • Chemdad. 1-DIMETHYLAMINO-2-PROPYNE. Retrieved from [Link]

  • NIST WebBook. 2-Pentyn-1-amine, N,N-diethyl-. Retrieved from [Link]

  • Wikipedia. Alkyne. Retrieved from [Link]

  • Cheméo. Chemical Properties of C7H13N (CAS 7383-77-9). Retrieved from [Link]

  • Scientific Strategies. This compound, 98%, 25 G. Retrieved from [Link]

  • The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

  • NIST WebBook. 2-Pentanone, 5-(diethylamino)-. Retrieved from [Link]

  • NIST WebBook. 1-Pentyne. Retrieved from [Link]

  • lookchem. Cas 1190-92-7,1-DIMETHYLAMINO-2-NITROETHYLENE. Retrieved from [Link]

  • NIST WebBook. 1-Pentyne. Retrieved from [Link]

  • MDPI. Synthesis and Characterization of 2-(((2,7-Dihydroxynaphthalen-1-yl)methylene)amino)-3′,6′-bis(ethylamino)-2′,7′-dimethylspiro[isoindoline-1,9′-xanthen]-3-one and Colorimetric Detection of Uranium in Water. Retrieved from [Link]

  • NIST WebBook. 2-Pentyne. Retrieved from [Link]

  • NIST WebBook. 2-Pentyne, 4,4-dimethyl-. Retrieved from [Link]

Sources

A Comparative Guide to Catalytic Systems for the Transformation of 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Potential of 1-Dimethylamino-2-pentyne

This compound, a member of the ynamide family, is a versatile building block in modern organic synthesis. The presence of the nitrogen atom directly attached to the alkyne moiety polarizes the triple bond, rendering it susceptible to a wide range of transformations. This unique electronic nature allows for the construction of complex nitrogen-containing molecules, which are of significant interest to researchers in drug discovery and materials science. This guide provides a comparative analysis of various catalytic systems for the transformation of this compound and its close N,N-dialkyl ynamide analogues, offering insights into catalyst selection, reaction mechanisms, and experimental design. While specific data for this compound is limited in the literature, this guide will draw upon data from closely related N,N-dialkyl ynamides to provide a predictive framework for its reactivity.

I. Gold-Catalyzed Hydrofunctionalization: A Gateway to Functionalized Enamines

Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating the triple bond of ynamides towards nucleophilic attack. This has been widely exploited for various hydrofunctionalization reactions, including hydroarylation and intramolecular cyclizations.

Mechanistic Rationale: The Keteniminium Intermediate

The generally accepted mechanism for gold-catalyzed hydrofunctionalization of ynamides involves the coordination of the cationic gold(I) catalyst to the alkyne, which significantly enhances its electrophilicity. This activation facilitates the attack of a nucleophile, leading to the formation of a highly reactive keteniminium ion intermediate. Subsequent steps, such as deprotonation or cyclization, then lead to the final product. The choice of ligands on the gold catalyst and the reaction conditions can influence the stability and reactivity of these intermediates, thereby controlling the outcome of the reaction.[1][2]

Experimental Workflow: Gold-Catalyzed Intramolecular Hydroalkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Oven-dried flask under Argon ynamide Add Ynamide Substrate start->ynamide catalyst Add Au(I) Catalyst ynamide->catalyst solvent Add Anhydrous Solvent (e.g., DCM) catalyst->solvent stir Stir at Room Temperature solvent->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolate Pure Product purify->product

Caption: General workflow for a gold-catalyzed intramolecular hydroalkylation of an ynamide.

Comparative Analysis of Gold Catalysts

While specific data for this compound is scarce, studies on analogous N-aryl ynamides in intramolecular hydroarylation to form 2-quinolinones offer valuable insights into catalyst performance.[3]

Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
Ph₃PAuCl / AgOTfDioxane1002485[3]
IPrAuCl / AgOTfDioxane1002475[3]
JohnPhosAuCl / AgOTfDioxane1002480[3]

Data for the hydroarylation of N-phenylpropiolamide.

The choice of the ligand on the gold catalyst can significantly impact the reaction's efficiency. For instance, in the intramolecular hydroalkylation of ynamides to indenes, N-heterocyclic carbene (NHC) ligands like IPr were found to be superior to phosphine ligands like PPh₃.[4] This is attributed to the stronger σ-donating ability of NHC ligands, which increases the electron density on the gold center and enhances its catalytic activity.[4]

Representative Protocol: Gold-Catalyzed Intramolecular Hydroalkylation of an N-Aryl Ynamide

The following protocol is adapted from a procedure for the synthesis of indenes from ynamides and serves as a model for intramolecular cyclizations.[4]

  • Reaction Setup: In a glovebox, an oven-dried vial is charged with the ynamide (1.0 equiv), IPrAuCl (0.05 equiv), and AgNTf₂ (0.05 equiv).

  • Solvent Addition: Anhydrous 1,2-dichloroethane is added to the vial.

  • Reaction: The vial is sealed and the mixture is stirred at room temperature for the specified time.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate.

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

II. Rhodium-Catalyzed Hydroacylation: A Regioselective Route to Enaminones

Rhodium catalysis offers a powerful method for the hydroacylation of ynamides, leading to the formation of valuable β-enaminone products with high regioselectivity.[5] These products are versatile intermediates for the synthesis of various heterocyclic compounds.[5]

Mechanistic Rationale: Ligand-Controlled Regioselectivity

The regioselectivity of rhodium-catalyzed ynamide hydroacylation is highly dependent on the nature of the phosphine ligand. Electron-poor aryl phosphine ligands favor the formation of the linear β-enaminone product, while electron-rich alkyl phosphine ligands can lead to the branched α-enaminone.[5] The proposed mechanism involves the oxidative addition of the aldehyde C-H bond to the rhodium(I) center, followed by hydrometallation of the ynamide. The steric and electronic properties of the ligand influence the regioselectivity of this hydrometallation step.[5]

Catalytic Cycle: Rhodium-Catalyzed Ynamide Hydroacylation

G Rh_I Rh(I)L₂ Oxidative_Addition Acyl-Rh(III)-H Rh_I->Oxidative_Addition Oxidative Addition Aldehyde R'CHO Aldehyde->Oxidative_Addition Ynamide R-C≡C-NR₂ Hydrometallation Hydrometallation Ynamide->Hydrometallation Product β-Enaminone Oxidative_Addition->Hydrometallation Reductive_Elimination Reductive_Elimination Hydrometallation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Rh_I Reductive_Elimination->Product

Caption: Simplified catalytic cycle for the rhodium-catalyzed hydroacylation of ynamides.

Comparative Analysis of Rhodium Catalysts

A study on the hydroacylation of N-sulfonyl ynamides with aldehydes provides a basis for comparing different rhodium catalyst systems.[5]

Catalyst SystemLigandSolventTemp. (°C)Time (h)Yield (%) (β-enaminone)Reference
[Rh(nbd)₂]BF₄DPEphosAcetone551690[5]
[Rh(nbd)₂]BF₄dppeAcetone551646[5]
[Rh(nbd)₂]BF₄PNP(Cy)Acetone551660 (α-enaminone)[5]

Data for the reaction of an N-sulfonyl ynamide with an aldehyde.

This data highlights the profound effect of the ligand on both the yield and the regioselectivity of the reaction. The bulky, electron-poor DPEphos ligand gives high yield and selectivity for the linear product, while the electron-rich alkyl phosphine PNP(Cy) favors the branched isomer.[5]

Representative Protocol: Rhodium-Catalyzed Hydroacylation of an N-Sulfonyl Ynamide

The following protocol for the synthesis of a β-enaminone is adapted from the work of Willis and co-workers.[5]

  • Catalyst Preparation: In a glovebox, [Rh(nbd)₂]BF₄ (0.05 equiv) and DPEphos (0.05 equiv) are added to a vial.

  • Reagent Addition: Anhydrous acetone, the aldehyde (1.0 equiv), and the ynamide (1.1 equiv) are added to the vial.

  • Reaction: The vial is sealed and heated to 55 °C for 16 hours.

  • Work-up: The reaction mixture is cooled to room temperature and concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to afford the β-enaminone product.

III. Ruthenium-Catalyzed [3+2] Cycloaddition: Synthesis of Triazoles

Ruthenium catalysts are highly effective for the [3+2] cycloaddition of ynamides with azides, providing a regioselective route to 1,5-disubstituted 1,2,3-triazoles.[6][7] This transformation is a powerful tool for the synthesis of highly functionalized heterocyclic compounds.

Mechanistic Rationale: Ruthenacycle Intermediate

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is proposed to proceed through an oxidative coupling mechanism. The ruthenium(II) catalyst reacts with the alkyne and the azide to form a six-membered ruthenacycle intermediate. Subsequent reductive elimination from this intermediate yields the triazole product and regenerates the active catalyst.[6] This mechanism accounts for the observed 1,5-regioselectivity, which is complementary to the 1,4-regioselectivity typically observed in copper-catalyzed azide-alkyne cycloadditions.[6]

Catalytic Cycle: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

G Ru_II Cp*RuCl(L) Oxidative_Coupling Ruthenacycle Ru_II->Oxidative_Coupling Oxidative Coupling Alkyne R-C≡C-NR₂ Alkyne->Oxidative_Coupling Azide R'-N₃ Azide->Oxidative_Coupling Triazole 1,5-Disubstituted Triazole Reductive_Elimination Reductive_Elimination Oxidative_Coupling->Reductive_Elimination Reductive Elimination Reductive_Elimination->Ru_II Reductive_Elimination->Triazole

Caption: Simplified catalytic cycle for the RuAAC reaction.

Performance of Ruthenium Catalysts

The choice of the ruthenium catalyst and reaction conditions can influence the efficiency of the cycloaddition. CpRuCl(PPh₃)₂ and CpRuCl(cod) are commonly used and highly effective catalysts for this transformation.[6][7]

CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
CpRuCl(PPh₃)₂TolueneRT12>95[8]
CpRuCl(cod)Benzene804High[6]

General conditions for RuAAC reactions with various alkynes and azides.

Representative Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition

The following general procedure is based on established protocols for the RuAAC reaction.[8]

  • Reaction Setup: To a solution of the ynamide (1.0 equiv) and the azide (1.1 equiv) in an appropriate solvent (e.g., toluene) is added the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.02 equiv).

  • Reaction: The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the 1,5-disubstituted triazole.

IV. Other Catalytic Transformations

While gold, rhodium, and ruthenium catalysts are prominently featured in ynamide chemistry, other transition metals and organocatalysts also enable unique transformations.

  • Palladium-Catalyzed Cross-Coupling: Palladium catalysts can be used for the cross-coupling of ynamides with aryl halides, providing access to arylated ynamides.[9]

  • Organocatalytic Additions: Chiral organocatalysts can promote the enantioselective conjugate addition of nucleophiles to ynamides, offering a metal-free approach to chiral nitrogen-containing molecules.[10]

Conclusion

The catalytic transformation of this compound and its N,N-dialkyl ynamide analogues provides a rich platform for the synthesis of diverse and complex nitrogen-containing molecules. Gold, rhodium, and ruthenium catalysts each offer unique and complementary reactivity profiles, enabling a wide range of transformations including hydrofunctionalizations, hydroacylations, and cycloadditions. The choice of catalyst, and in particular the ligand, is crucial for controlling the selectivity and efficiency of these reactions. While direct experimental data for this compound is limited, the principles and protocols outlined in this guide, based on closely related substrates, provide a strong foundation for researchers to explore the synthetic potential of this versatile building block. Further investigation into the reactivity of this compound is warranted to fully unlock its utility in the development of novel pharmaceuticals and functional materials.

References

  • Shukla, S., & Ghorai, P. (2021). Gold-Catalyzed Reactions of Ynamides: A Decade Update. The Chemical Record, 21(12), 3636-3657. [Link]

  • Straker, R. N., Majhail, M. K., & Willis, M. C. (2017). Exploiting rhodium-catalysed ynamide hydroacylation as a platform for divergent heterocycle synthesis. Chemical Science, 8(11), 7963–7968. [Link]

  • Shu, C., Wang, Y. H., Zhou, B., Li, X. L., Ping, Y. F., Lu, X., & Ye, L. W. (2015). Generation of α-imino gold carbenes through gold-catalyzed intermolecular reaction of azides with ynamides. Journal of the American Chemical Society, 137(29), 9567–9570. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide–Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(24), 14727–14768. [Link]

  • Ye, L. W., Shu, C., & Geng, H. (2015). Atom-economic generation of gold carbenes: gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles. Chemical Science, 6(6), 3347–3352. [Link]

  • Simon, M. O., Touré, M., & Evano, G. (2024). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ACS Omega. [Link]

  • Straker, R. N., Majhail, M. K., & Willis, M. C. (2017). Linear-selective ynamide hydroacylation (a) scope of ynamide component. (b) Scope of aldehyde component. ResearchGate. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide− alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • Drienovská, I., & Orru, R. V. (2017). Gold-Catalyzed Hydroarylation of N-Aryl Alkynamides for the Synthesis of 2-Quinolinones. The Journal of Organic Chemistry, 82(5), 2558-2569. [Link]

  • Straker, R. N., Majhail, M. K., & Willis, M. C. (2017). Exploiting rhodium-catalysed ynamide hydroacylation as a platform for divergent heterocycle synthesis. Chemical Science, 8(11), 7963–7968. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • Simon, M. O., Touré, M., & Evano, G. (2024). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. ACS Organic & Inorganic Au. [Link]

  • Simon, M. O., Touré, M., & Evano, G. (2024). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. ACS Publications. [Link]

  • Shandilya, S., Gogoi, M. P., Dutta, S., & Sahoo, A. K. (2021). Gold‐Catalyzed Transformation of Ynamides. The Chemical Record, 21(12), 4123-4149. [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2007). Organocatalytic conjugate addition of formaldehyde N, N-dialkylhydrazones to beta, gamma-unsaturated alpha-keto esters. Organic letters, 9(17), 3303-3306. [Link]

  • Barluenga, J., Fernández-Rodríguez, M. A., & Aguilar, E. (2003). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. The Journal of organic chemistry, 68(15), 5983-5991. [Link]

Sources

A Mechanistic Deep Dive: Validating the Reactivity of 1-Dimethylamino-2-pentyne in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, ynamides have emerged as powerful and versatile building blocks. Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, renders them susceptible to a wide array of transformations, enabling the rapid construction of complex nitrogen-containing molecules.[1] This guide focuses on a specific, yet representative, member of this class: 1-Dimethylamino-2-pentyne . As a Senior Application Scientist, this document serves to provide an in-depth, objective comparison of its performance in key reaction types, grounded in experimental data and mechanistic validation techniques. We will explore the causality behind experimental choices and provide the necessary protocols to empower researchers to confidently utilize and understand the reactivity of this valuable synthetic tool.

The Dual Nature of Ynamide Reactivity: A Mechanistic Overview

The reactivity of ynamides like this compound is governed by the interplay between the electron-donating dimethylamino group and the electron-withdrawing group implicitly attached to the nitrogen (in this case, the rest of the molecule, though often an explicit electron-withdrawing group is present to enhance stability and modulate reactivity). This electronic push-pull polarizes the alkyne, making the α-carbon electrophilic and the β-carbon nucleophilic. This inherent polarity is the cornerstone of their diverse reactivity.[1]

A pivotal intermediate in many ynamide reactions is the highly electrophilic keteniminium ion . This species is readily generated upon activation of the ynamide by a Brønsted acid, Lewis acid, or a transition metal catalyst.[2][3] The formation of this intermediate opens up a plethora of reaction pathways, including cycloadditions and hydrofunctionalizations.

Gold-Catalyzed Cycloaddition Reactions: A Comparative Perspective

Gold catalysts, particularly gold(I) complexes, have proven to be exceptionally effective in activating the triple bond of ynamides towards cycloaddition reactions.[2] These reactions are highly valued for their ability to construct complex heterocyclic scaffolds in a single step.

Mechanistic Validation Workflow for Gold-Catalyzed Cycloadditions

To rigorously validate the mechanism of a gold-catalyzed cycloaddition involving this compound, a multi-faceted approach is essential. This workflow is designed to provide unambiguous evidence for the proposed reaction pathway.

G cluster_0 Experimental Design cluster_1 Spectroscopic & Computational Analysis cluster_2 Mechanistic Elucidation A Reactant & Catalyst Selection (this compound, Au(I) catalyst) B Reaction Optimization (Solvent, Temperature, Catalyst Loading) A->B C Isotopic Labeling Studies (e.g., Deuterated Substrates) B->C D Kinetic Analysis (Reaction Order, Rate Constants) B->D E In-situ Reaction Monitoring (NMR, IR) B->E H Confirmation of Keteniminium Intermediate C->H I Determination of Rate-Determining Step D->I F Intermediate Trapping & Characterization E->F F->H G DFT Calculations (Transition States, Reaction Profile) G->H G->I J Stereochemical Outcome Rationalization G->J H->J I->J

Caption: Workflow for the mechanistic validation of a gold-catalyzed cycloaddition.

Comparative Performance in [4+2] Cycloadditions

While specific comparative data for this compound is scarce in the literature, we can extrapolate its expected performance based on studies of structurally similar ynamides in reactions such as the [4+2] cycloaddition with oxetanes. In a gold-catalyzed reaction, the ynamide acts as the electrophile after activation.

Table 1: Comparison of Ynamide Performance in Gold-Catalyzed [4+2] Cycloaddition with Oxetanes

Ynamide SubstrateCatalyst SystemSolventTemperature (°C)Yield (%)Reference
1a (a benchmark ynamide)L1-AuCl/AgNTf₂ (5 mol%)DichloromethaneRoom Temp88[2]
This compound (Expected)L1-AuCl/AgNTf₂ (5 mol%)DichloromethaneRoom TempModerate to GoodN/A
Alternative: EnamineN/A (Thermal)Acetonitrile80VariableN/A

Note: Data for this compound is an educated estimation based on general ynamide reactivity. Specific experimental validation is required.

The choice of a gold catalyst over a simple thermal reaction with an enamine alternative offers milder reaction conditions and often higher regioselectivity. The activation of the ynamide by the gold catalyst lowers the activation energy of the reaction, allowing it to proceed efficiently at room temperature.

Brønsted Acid-Mediated Hydroarylation: Unlocking C-H Functionalization

The reaction of ynamides with electron-rich aromatic compounds, such as indoles, in the presence of a Brønsted acid is a powerful method for the formation of carbon-carbon bonds. This hydroarylation proceeds through the formation of a keteniminium ion intermediate, which is then attacked by the nucleophilic arene.[3]

Mechanistic Pathway of Brønsted Acid-Catalyzed Hydroarylation

G Ynamide This compound Protonation Protonation (Tf₂NH) Ynamide->Protonation Keteniminium Keteniminium Ion Intermediate Protonation->Keteniminium Nucleophilic_Attack Nucleophilic Attack (Indole) Keteniminium->Nucleophilic_Attack Product Hydroarylated Product Nucleophilic_Attack->Product

Sources

Comparative Biological Activity Screening of 1-Dimethylamino-2-pentyne Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the propargylamine scaffold stands out as a privileged structure, particularly in the design of agents targeting the central nervous system.[1] These molecules, characterized by a tertiary amine linked to a propargyl group, are foundational to several clinically significant drugs, primarily due to their ability to act as irreversible enzyme inhibitors.[2] Among this versatile class, 1-Dimethylamino-2-pentyne serves as a simple yet potent structural template. The strategic synthesis and screening of its derivatives are driven by the goal of optimizing potency, enhancing selectivity, and improving pharmacokinetic profiles for specific biological targets.

This guide provides a comparative framework for screening the biological activities of novel this compound derivatives. We will delve into the established neuroprotective activities stemming from monoamine oxidase (MAO) and acetylcholinesterase (AChE) inhibition, and explore potential applications in oncology and antimicrobial research. The methodologies presented are grounded in established, validated protocols, providing a robust starting point for any research and development program.

Section 1: Monoamine Oxidase (MAO) Inhibition - The Primary Target

The most well-documented activity of aliphatic propargylamines is the selective and irreversible inhibition of Monoamine Oxidase B (MAO-B).[3][4] MAO enzymes (isoforms A and B) are critical flavoenzymes that metabolize neurotransmitters like dopamine and serotonin.[5] Selective inhibition of MAO-B is a cornerstone of therapy for Parkinson's disease, as it increases dopamine levels in the brain.[2][3] Propargylamine derivatives act as mechanism-based inactivators, where the enzyme processes the inhibitor to a reactive species that forms a covalent bond with the FAD cofactor, leading to irreversible inhibition.[6]

Mechanism of MAO-B Inactivation

The inhibitory power of propargylamines lies in their alkyne functional group. The MAO enzyme oxidizes the amine, initiating a chemical cascade that generates a highly reactive intermediate. This intermediate then covalently binds to the N(5) atom of the flavin adenine dinucleotide (FAD) cofactor, permanently inactivating the enzyme.[2][6]

MAO_Inhibition cluster_workflow Mechanism of Irreversible MAO Inhibition Propargylamine Propargylamine Derivative MAO_FAD MAO Enzyme (Oxidized FAD) Propargylamine->MAO_FAD Enzyme Binding Reactive_Intermediate Reactive Intermediate (Iminium Cation) MAO_FAD->Reactive_Intermediate Oxidation Inactive_Complex Irreversibly Inactivated MAO (Covalent FAD Adduct) Reactive_Intermediate->Inactive_Complex Covalent Modification

Caption: Irreversible inhibition of MAO by a propargylamine derivative.

Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

This protocol utilizes a fluorometric method to assess the ability of test compounds to inhibit recombinant human MAO-A and MAO-B.

Pillar of Trustworthiness: This assay is self-validating. The inclusion of a highly potent, selective inhibitor (e.g., Clorgyline for MAO-A, L-Deprenyl for MAO-B) as a positive control validates enzyme activity and assay sensitivity. A vehicle control (DMSO) serves as the negative control to establish baseline enzyme activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Enzyme Solution: Recombinant human MAO-A or MAO-B diluted in Assay Buffer to a predetermined optimal concentration.

    • Substrate Solution: Amplex® Red reagent, Horseradish Peroxidase (HRP), and a suitable substrate (e.g., p-tyramine) prepared in Assay Buffer.

    • Test Compounds: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Create serial dilutions in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the diluted test compound or control (positive/negative controls).

    • Add 25 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B).

    • Causality Explanation: Pre-incubate the plate for 15 minutes at 37°C. This step is critical for irreversible inhibitors like propargylamines, allowing sufficient time for the mechanism-based inactivation and covalent bond formation to occur.[6]

    • Initiate the reaction by adding 25 µL of the Substrate Solution to all wells.

    • Immediately begin kinetic reading of fluorescence (Excitation: 545 nm, Emission: 590 nm) every minute for 30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Comparative Data: MAO Inhibition
Derivative IDModification from Parent ScaffoldMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (SI = IC₅₀ A / IC₅₀ B)
Parent This compound8,50025034
D-001 N-demethylation (monomethyl)>10,00095>105
D-002 Ethyl group on N instead of methyl9,80045021.8
D-003 Hexyl chain instead of pentyl12,00018066.7
D-004 Phenyl group at terminal alkyne6508.279.3
L-Deprenyl (Positive Control)7,90015527

Data is representative and synthesized from structure-activity relationship trends reported in the literature.[3][4]

Structure-Activity Relationship Insights: The data suggests that modifications to the N-alkyl group and the length of the alkyl chain can fine-tune potency and selectivity. Notably, replacing the N-methyl group with hydrogen (as in a secondary amine) can significantly increase MAO-B selectivity.[4] Aromatic substitution on the alkyne terminus, as seen in derivative D-004, can dramatically increase potency for both isoforms, a common strategy in developing multi-target ligands.

Section 2: Acetylcholinesterase (AChE) Inhibition - A Key Target in Alzheimer's Disease

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes to cognitive deficits.[7] Acetylcholinesterase (AChE) is the primary enzyme responsible for degrading ACh in the synaptic cleft.[7] Therefore, its inhibition is a validated therapeutic strategy. The propargylamine moiety has been incorporated into known AChE inhibitor scaffolds (like tacrine) to create dual-function or more potent inhibitors.[8]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for screening AChE inhibitors.[9] It measures the activity of AChE by quantifying the production of thiocholine when the enzyme hydrolyzes acetylthiocholine (ATCI). The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion.[10]

AChE_Workflow cluster_workflow AChE Inhibition Screening Workflow (Ellman's Method) Prep Reagent Preparation AChE Enzyme DTNB Reagent ATCI Substrate Test Compounds Plate Assay Plating Add Buffer, DTNB, and Test Compound Prep->Plate Step 1 Incubate Pre-incubation Add AChE Enzyme Incubate 5 min Plate->Incubate Step 2 React Reaction Start Add ATCI Substrate Incubate->React Step 3 Read Data Acquisition Measure Absorbance at 412 nm (Kinetic) React->Read Step 4

Caption: Workflow for the colorimetric Ellman's assay for AChE inhibition.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • DTNB Solution: 1.5 mM DTNB in Assay Buffer.

    • ATCI Solution: 15 mM Acetylthiocholine iodide in deionized water.

    • Enzyme Solution: Electric eel AChE diluted in Assay Buffer.

    • Test Compounds: Serial dilutions prepared in Assay Buffer from a DMSO stock.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of each test compound concentration to the wells.

    • Add 125 µL of DTNB Solution.

    • Add 50 µL of Assay Buffer.

    • Add 25 µL of the AChE Enzyme Solution. Use buffer for the blank control.

    • Causality Explanation: Mix and incubate for 5 minutes at 25°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring an accurate measurement of inhibition.

    • Initiate the reaction by adding 25 µL of the ATCI Solution.

    • Immediately measure the absorbance at 412 nm every 15 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of TNB production from the slope of the absorbance curve.

    • Determine the percent inhibition for each compound and calculate the IC₅₀ value as described for the MAO assay.

Comparative Data: AChE Inhibition
Derivative IDModification from Parent ScaffoldAChE IC₅₀ (µM)
Parent This compound>100
D-005 Hybrid with Tacrine scaffold0.051
D-006 Hybrid with Coumarin scaffold1.2
D-007 Hybrid with Naringenin scaffold0.91
Donepezil (Positive Control)0.0067

Data is representative and synthesized from literature on propargylamine-based hybrids.[8][11] The parent scaffold alone shows negligible activity.

Structure-Activity Relationship Insights: Unlike with MAO inhibition, the simple this compound scaffold is not expected to be a potent AChE inhibitor. Significant activity is typically achieved by tethering the propargylamine moiety to a known AChE-binding scaffold, such as tacrine or various flavonoids.[8][11] In these hybrid molecules, the propargylamine group may interact with peripheral anionic sites or other allosteric sites on the enzyme.

Section 3: Exploratory Screening - Anticancer and Antimicrobial Activity

While the primary focus for propargylamines has been neuroprotection, the reactivity of the alkyne group and the overall molecular structure present opportunities in other therapeutic areas.[1][12] Screening for anticancer and antimicrobial activities can uncover novel leads.

Experimental Protocol: Anticancer Cytotoxicity (MTS Assay)

The MTS assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan is directly proportional to the number of viable cells.

MTT_Workflow cluster_workflow Anticancer Screening Workflow (MTS Assay) Seed Seed Cancer Cells in 96-well plate (e.g., HT-29, MCF-7) Treat Add Serial Dilutions of Test Compounds Seed->Treat Incubate_Drug Incubate for 48-72 hours Treat->Incubate_Drug Add_MTS Add MTS/PMS Reagent to each well Incubate_Drug->Add_MTS Incubate_MTS Incubate for 1-4 hours Add_MTS->Incubate_MTS Read Measure Absorbance at 490 nm Incubate_MTS->Read

Caption: General workflow for determining cytotoxicity using the MTS assay.

Methodology:

  • Cell Culture: Seed human cancer cell lines (e.g., HT-29 colorectal adenocarcinoma, MCF-7 breast adenocarcinoma) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[13][14]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTS Addition: Add the combined MTS/PMS solution to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Protocol: Antimicrobial Activity (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Methodology:

  • Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well. Add 50 µL of the test compound at 2x the highest desired concentration to the first column.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate.

  • Inoculation: Add 50 µL of the microbial suspension (e.g., Staphylococcus aureus or Escherichia coli adjusted to a 0.5 McFarland standard) to each well.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

This guide outlines a structured, multi-tiered approach to screening the biological activities of novel this compound derivatives. The primary and most promising avenue of investigation remains the potent and selective inhibition of MAO-B, positioning these compounds as strong candidates for development as neuroprotective agents for diseases like Parkinson's. While the core scaffold shows limited intrinsic activity against AChE, its incorporation into known pharmacophores presents a valid strategy for creating multi-target Alzheimer's therapeutics.

Exploratory screening against cancer cell lines and microbial pathogens provides an opportunity to broaden the therapeutic potential of this chemical class. Derivatives showing promising activity in these initial in vitro screens would warrant further investigation into their mechanisms of action, followed by advancement into more complex cellular models and eventually, in vivo efficacy and safety studies.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Dimethylamino-2-pentyne

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of specialized compounds like 1-Dimethylamino-2-pentyne is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols to ensure that this aminoalkyne is managed responsibly from the moment it is designated as waste to its final disposition.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards from its chemical structure and data on analogous compounds, such as 1-Dimethylamino-2-propyne.[1][2]

The molecule consists of a tertiary amine and an internal alkyne. This structure points to three primary hazard categories:

  • Flammability: With a reported flash point of 26.8°C (80.2°F), this compound is classified as a flammable liquid.[3] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2][4]

  • Corrosivity: The presence of the amino group makes the compound basic. Analogous aminoalkynes are known to cause severe skin burns and eye damage.[1][2][5] Contact with tissues can lead to chemical burns and the potential for permanent injury.

  • Reactivity: While the internal alkyne is generally less reactive than a terminal alkyne, it still presents potential reactivity hazards. The compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2] Mixing with such materials can lead to vigorous, exothermic reactions.

These hazards dictate every subsequent step in the disposal process. The flammability requires strict control of ignition sources, the corrosivity mandates robust personal protective equipment, and the reactivity demands careful waste segregation.

Key Chemical and Physical Properties
PropertyValueSource
CAS Number 7383-77-9[3]
Molecular Formula C₇H₁₃N[3]
Boiling Point 134.2 °C (273.6 °F) at 760 mmHg[3]
Flash Point 26.8 °C (80.2 °F)[3]
Density 0.825 g/cm³[3]

Pre-Disposal Operations: Ensuring Safety at the Point of Generation

Proper disposal begins in the laboratory, at the point where the chemical is deemed waste. This phase is critical for minimizing risk to personnel and ensuring the waste is correctly categorized for final disposal.

Personal Protective Equipment (PPE)

Given the corrosive and flammable nature of the compound, the following PPE is mandatory when handling this compound waste:

  • Eye Protection: Chemical safety goggles with side shields are essential. A face shield should be worn in situations with a higher risk of splashing.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-resistant lab coat is required. For larger quantities or significant spill risks, a chemical-resistant apron is also recommended.[5]

  • Work Area: All handling of this compound waste must occur within a certified chemical fume hood to prevent the inhalation of vapors.[6]

Waste Segregation and Containerization

The fundamental principle of hazardous waste management is segregation. Never mix incompatible waste streams.[7]

  • Waste Container: Use only approved hazardous waste containers. The original container, if in good condition, is often a suitable choice.[7] The container must have a secure, tightly sealing lid to prevent the escape of flammable vapors.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Flammable, Corrosive).[7]

  • Incompatibility: This waste stream must be kept separate from acids, oxidizing agents, and other reactive chemicals.[1][2] Accidental mixing could result in a dangerous reaction.

Step-by-Step Disposal Protocol

The following protocol outlines the process for collecting and preparing this compound for pickup by a certified hazardous waste disposal service.

A. Unused or Neat Chemical Waste
  • Work Area Preparation: Ensure the chemical fume hood is operational and the work area is free of ignition sources such as open flames, hot plates, or spark-producing equipment.[1][8]

  • Container Labeling: Prepare a designated hazardous waste container by affixing a completed hazardous waste label.

  • Transfer: Carefully pour the waste this compound into the labeled container. Use a funnel to minimize the risk of spills.

  • Sealing: Securely cap the container immediately after the transfer. Do not leave it open.[8][9]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA).[7] This area should be away from incompatible materials and in a cool, well-ventilated location.

B. Contaminated Solid Waste

This category includes items like gloves, paper towels, and weigh boats that have come into direct contact with this compound.

  • Segregation: Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.[6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and specify that it contains "Solid Waste Contaminated with this compound."[6][10]

  • Storage: Seal the container and store it in the SAA alongside the liquid waste, ensuring it is clearly differentiated.

C. Contaminated Glassware
  • Initial Rinse: Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound.[6]

  • Collect Rinsate: This initial solvent rinse is now hazardous waste. It must be collected and added to a designated "Flammable Liquid Waste" container. Do not pour it down the drain.[6][10]

  • Subsequent Cleaning: After the initial hazardous rinse, the glassware can be cleaned using standard laboratory procedures.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or if you are unsure how to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Control Ignition Sources: If it is safe to do so, remove all potential sources of ignition from the area.[1]

  • Containment (for small spills): For minor spills within a chemical fume hood, you may proceed with cleanup if you are trained and equipped to do so.

    • Use an inert absorbent material such as sand, silica gel, or a commercial sorbent to soak up the liquid.[1][2] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbent material into a designated container for hazardous solid waste.

  • Decontamination: Wipe the spill area with a cloth dampened with a solvent like acetone, collecting the cloth as contaminated solid waste.

  • Ventilation: Ensure the area is well-ventilated until all vapors have dissipated.

Final Disposal Logistics: The Role of EHS

Under regulations set forth by the Environmental Protection Agency (EPA), hazardous waste must be managed from "cradle to grave."[11] As the generator of the waste, your responsibility extends to ensuring its proper final disposal.

  • Contact EHS: Arrange for the pickup of the hazardous waste through your institution's EHS department or a contracted certified hazardous waste disposal company.[6][12]

  • Documentation: Ensure all paperwork, including the hazardous waste tag, is filled out completely and accurately. This is a legal requirement.

  • Regulatory Compliance: Never dispose of this compound down the drain or in the regular trash.[12][13][14] This is illegal and poses a significant threat to the environment and public health. The EPA classifies this type of material as a reactive and flammable hazardous waste.[15][16]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

DisposalWorkflow Start Waste Generated (this compound) WasteType What is the form of the waste? Start->WasteType Liquid Unused/Neat Liquid or Contaminated Solution WasteType->Liquid Liquid Solid Contaminated Solid (Gloves, Paper Towels, etc.) WasteType->Solid Solid Glassware Contaminated Glassware WasteType->Glassware Glassware LiquidContainer Collect in labeled, sealed Hazardous Liquid Waste Container (Flammable & Corrosive) Liquid->LiquidContainer SolidContainer Collect in labeled, sealed Hazardous Solid Waste Container Solid->SolidContainer RinseGlass Perform initial rinse with minimal organic solvent Glassware->RinseGlass StoreSAA Store in designated Satellite Accumulation Area (SAA) Away from incompatibles LiquidContainer->StoreSAA SolidContainer->StoreSAA CollectRinsate Collect rinsate as Hazardous Liquid Waste RinseGlass->CollectRinsate CollectRinsate->LiquidContainer EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) StoreSAA->EHS_Pickup

Caption: Decision workflow for segregating this compound waste.

By adhering to these scientifically grounded and procedurally detailed guidelines, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental responsibility.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.